5-Fluoroquinoline-8-carboxylic acid
Description
The exact mass of the compound 5-Fluoroquinoline-8-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Fluoroquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoroquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCIGTQRYOCLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588320 | |
| Record name | 5-Fluoroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926252-31-5 | |
| Record name | 5-Fluoroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoroquinoline-8-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoroquinoline-8-carboxylic Acid
For inquiries, please contact the author.
Introduction
5-Fluoroquinoline-8-carboxylic acid stands as a significant scaffold in the landscape of medicinal chemistry and drug development. As a member of the quinolone family, a class renowned for its potent antibacterial activity, this molecule serves as a crucial building block for the synthesis of novel therapeutic agents. The strategic placement of a fluorine atom at the 5-position and a carboxylic acid at the 8-position of the quinoline ring system imparts unique electronic and steric properties, influencing its reactivity, biological activity, and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoroquinoline-8-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both established data and field-proven insights into the experimental methodologies required for its characterization. Our approach emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely procedural but are grounded in solid scientific principles.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount in the early stages of drug development. These parameters dictate its behavior in biological systems, influence its formulation, and guide the design of more potent and selective analogs. While extensive experimental data for 5-Fluoroquinoline-8-carboxylic acid is not widely published, we can infer many of its properties based on the well-characterized nature of the quinolone class.
Table 1: Summary of Physicochemical Properties of 5-Fluoroquinoline-8-carboxylic acid
| Property | Value/Expected Range | Source/Method |
| IUPAC Name | 5-Fluoroquinoline-8-carboxylic acid | - |
| CAS Number | 926252-31-5 | [1] |
| Molecular Formula | C₁₀H₆FNO₂ | [1] |
| Molecular Weight | 191.16 g/mol | [1] |
| Physical State | Expected to be a solid at 25°C | Inferred from related quinolone carboxylic acids |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Expected to have low aqueous solubility, increasing in acidic and basic conditions. Soluble in polar organic solvents like DMSO and DMF.[2] | Inferred from general properties of carboxylic acids and quinolones.[3] |
| pKa | Carboxylic acid: ~4-5; Quinoline Nitrogen (conjugate acid): ~5-6 | Estimated based on similar structures.[4] |
Structural Elucidation and Spectral Analysis
The precise arrangement of atoms and the electronic environment within 5-Fluoroquinoline-8-carboxylic acid can be unequivocally determined through a suite of spectroscopic techniques. Below, we detail the expected spectral characteristics and the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.
Expected ¹H NMR Spectral Features: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.[5] The protons on the quinoline ring will likely appear in the aromatic region (7.0-9.0 ppm), with their multiplicity determined by spin-spin coupling with neighboring protons.[6]
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will provide complementary information. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region of 160-185 ppm.[7] The carbon atoms attached to the fluorine will exhibit a large one-bond C-F coupling constant. The remaining aromatic carbons will appear in the typical range for quinoline systems.[8][9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 5-Fluoroquinoline-8-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected IR Spectral Features: The IR spectrum of 5-Fluoroquinoline-8-carboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group.[10] This includes a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers.[11] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is anticipated between 1690 and 1760 cm⁻¹.[12] Additionally, a C-O stretching vibration should be observable in the 1210-1320 cm⁻¹ region.[13] Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinolines.
Expected UV-Vis Spectral Features: Fluoroquinolones typically exhibit multiple absorption maxima in the UV region, arising from π-π* transitions within the aromatic system.[14] For 5-Fluoroquinoline-8-carboxylic acid, absorption bands are expected in the range of 270-340 nm.[15][16] The exact position and intensity of these bands will be influenced by the solvent polarity.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 5-Fluoroquinoline-8-carboxylic acid in a UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). A typical concentration is in the micromolar range.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to record a baseline.
-
Fill a matched cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
The resulting spectrum will show absorbance as a function of wavelength. The wavelengths of maximum absorbance (λmax) should be recorded.[17]
-
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An In-depth Technical Guide to the Solubility of 5-Fluoroquinoline-8-carboxylic Acid in Organic Solvents
Abstract
5-Fluoroquinoline-8-carboxylic acid is a key heterocyclic building block, pivotal in the synthesis of advanced pharmaceutical agents, particularly within the fluoroquinolone class of antibiotics. Its utility in drug development is intrinsically linked to its physicochemical properties, among which solubility in organic solvents is paramount for reaction kinetics, purification, formulation, and bioavailability. This technical guide provides a comprehensive analysis of the factors governing the solubility of 5-fluoroquinoline-8-carboxylic acid. While direct, quantitative solubility data for this specific molecule is not extensively published, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and established experimental methodologies to offer a robust predictive framework and a practical guide for researchers, scientists, and drug development professionals. We present the theoretical underpinnings of its solubility, a detailed protocol for its empirical determination, and a predictive overview of its behavior in common organic solvents.
Introduction: The Strategic Importance of Solubility
In the realm of medicinal chemistry and pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or intermediate is a critical-path parameter. For a molecule like 5-fluoroquinoline-8-carboxylic acid, which serves as a crucial scaffold, its solubility profile dictates the choice of solvents for:
-
Synthesis: Ensuring reactants are in the same phase for optimal reaction rates and yield.
-
Crystallization and Purification: Facilitating the isolation of the pure compound from reaction mixtures and byproducts. Patents often allude to solvents like ethanol for recrystallization, suggesting a solubility profile that is favorable for this process.[1]
-
Formulation: Developing stable and effective dosage forms.
-
Pharmacokinetics (ADME): Influencing absorption, distribution, metabolism, and excretion properties of derivative drug candidates.
This guide is structured to provide both a theoretical understanding and a practical approach to managing the solubility of 5-fluoroquinoline-8-carboxylic acid.
Theoretical Framework for Solubility
The solubility of 5-fluoroquinoline-8-carboxylic acid is a multifactorial property governed by its distinct molecular structure, which features a planar aromatic quinoline ring, a fluorine substituent, and a carboxylic acid group. The interplay of these features with the properties of the organic solvent determines the extent of dissolution.
Molecular Structure and Intermolecular Forces
5-Fluoroquinoline-8-carboxylic acid is a polar molecule capable of engaging in several types of intermolecular interactions:
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). This is the most significant interaction determining its solubility in protic solvents like alcohols (e.g., methanol, ethanol).
-
Dipole-Dipole Interactions: The electronegative fluorine atom and the nitrogen in the quinoline ring create permanent dipoles, allowing for interactions with other polar molecules.
-
van der Waals Forces: The aromatic quinoline core contributes to London dispersion forces, which are the primary mode of interaction with nonpolar solvents.
The general principle of "like dissolves like" is a useful starting point. Solvents that can effectively participate in hydrogen bonding are expected to be better solvents for this molecule.
Physicochemical Properties and Their Influence
Several key physicochemical parameters provide insight into the solubility behavior of this compound and its analogs:
-
pKa: The carboxylic acid group is acidic. Fluoroquinolones are typically zwitterionic compounds with a "U"-shaped pH-solubility profile, exhibiting high solubility at pH values below 5 and above 10, with minimum solubility near the isoelectric point.[2] While this is most relevant for aqueous systems, the acidic nature of the molecule will influence its interaction with basic or acidic organic solvents.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy—the energy holding the molecules together in a solid state. A high melting point can sometimes indicate a high lattice energy, suggesting that more favorable solvent-solute interactions are required for dissolution.
Predictive Solubility Profile in Common Organic Solvents
In the absence of comprehensive published quantitative data for 5-fluoroquinoline-8-carboxylic acid, the following table provides a predictive summary based on chemical principles and qualitative information derived from synthesis procedures of related compounds. The solubility is categorized as High, Moderate, Low, or Sparingly Soluble/Insoluble.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor, capable of disrupting the crystal lattice and solvating the carboxylic acid group effectively. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a strong hydrogen bond acceptor. Technical data for sparfloxacin shows a solubility of approximately 10 mg/mL in DMF.[4] |
| Methanol | Polar Protic | Moderate | Capable of hydrogen bonding (both donor and acceptor), but its smaller size and lower polarity compared to DMSO may result in less effective solvation. |
| Ethanol | Polar Protic | Moderate to Low | Similar to methanol, but the increased hydrocarbon chain length slightly reduces its polarity, likely leading to lower solubility. Often used for recrystallization, implying moderate solubility at elevated temperatures and lower solubility at room temperature.[1][5] |
| Acetone | Polar Aprotic | Low | A hydrogen bond acceptor but lacks a donor group. Its polarity is lower than that of DMF and DMSO, making it a less effective solvent. |
| Acetonitrile | Polar Aprotic | Low | While polar, it is a weak hydrogen bond acceptor. Patents describing syntheses of related compounds often use acetonitrile as a reaction medium where the product may precipitate upon formation.[1] |
| Tetrahydrofuran (THF) | Nonpolar/Slightly Polar | Sparingly Soluble | Primarily interacts through dipole-dipole and dispersion forces; lacks strong hydrogen bonding capability. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble/Insoluble | Interacts mainly through weak van der Waals forces. Ciprofloxacin is described as being "very sparingly soluble" in dichloromethane.[6] |
| Hexane / Heptane | Nonpolar | Insoluble | Lacks the polarity and hydrogen bonding ability to overcome the crystal lattice energy of the polar solute. |
Experimental Determination of Solubility: A Standard Protocol
To obtain reliable, quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[7]
The Shake-Flask Method
This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.
Caption: Workflow for determining thermodynamic solubility.
Step-by-Step Experimental Protocol
-
Preparation:
-
Accurately weigh an amount of 5-Fluoroquinoline-8-carboxylic acid that is in clear excess of its estimated solubility and add it to a series of glass vials.
-
Using a calibrated pipette, add a precise volume (e.g., 2 mL) of each organic solvent to be tested into the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker bath (e.g., 25°C ± 0.5°C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). The presence of undissolved solid should be visually confirmed at the end of the equilibration period.
-
-
Sample Processing:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for the solid to settle.
-
Alternatively, for faster separation, centrifuge the vials or filter the suspension using a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent. Critical Step: Avoid temperature fluctuations during this step to prevent precipitation.
-
-
Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot gravimetrically or volumetrically with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of 5-Fluoroquinoline-8-carboxylic acid using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. A pre-established calibration curve with known standards is required for accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Analytical Method Validation
The trustworthiness of the solubility data hinges on the quality of the analytical method. The HPLC-UV method should be validated for:
-
Specificity: The ability to resolve the analyte from impurities.
-
Linearity: A linear relationship between concentration and detector response.
-
Accuracy and Precision: Ensuring the measurements are close to the true value and reproducible.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Important for solvents where solubility is very low.
Caption: Logical progression for validating the analytical method.
Conclusion
Understanding the solubility of 5-fluoroquinoline-8-carboxylic acid is essential for its effective use in research and development. While a comprehensive public database of its solubility in organic solvents is currently lacking, a strong predictive understanding can be achieved by analyzing its molecular structure and the physicochemical properties of analogous compounds. Polar aprotic solvents such as DMSO and DMF are predicted to be excellent solvents, while polar protic solvents like ethanol and methanol are expected to offer moderate solubility, making them suitable for purification via recrystallization. For definitive quantitative data, the standardized shake-flask method coupled with a validated HPLC-UV analysis is the recommended approach. This guide provides the theoretical foundation and practical tools for scientists to confidently work with this important chemical intermediate.
References
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Baka, E., Comer, J., & Takács-Novák, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]
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- Cayman Chemical. (2022, December 19). Product Information: Sparfloxacin. Retrieved from a URL provided by the grounding tool.
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Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]
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PubChem. (n.d.). Norfloxacin. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Levofloxacin. Retrieved from [Link]
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Spînu, A., et al. (2020). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences. Retrieved from [Link]
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Breda, S. A., et al. (2009). Ionization equilibria of fluoroquinolones in aqueous solutions. ResearchGate. Retrieved from [Link]
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A Guide to the Crystal Structure Analysis of 5-Fluoroquinoline-8-carboxylic Acid: From Synthesis to Supramolecular Architecture
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoroquinoline-8-carboxylic acid stands as a significant scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its efficacy, bioavailability, and stability are intrinsically linked to its solid-state properties, governed by its crystal structure. This guide provides a comprehensive walkthrough of the methodologies and scientific rationale involved in the complete crystal structure analysis of this molecule. While a definitive public crystal structure for 5-fluoroquinoline-8-carboxylic acid is not available at the time of this writing, this document serves as a robust framework, detailing the necessary experimental protocols, data analysis, and interpretative insights required. We will explore synthesis and crystallization, the principles of single-crystal X-ray diffraction, and a predictive analysis of the intermolecular interactions that define its supramolecular assembly, drawing upon established principles of crystal engineering and data from analogous structures.
Introduction: The Significance of Solid-State Structure in Drug Design
The quinoline ring system is a privileged scaffold in drug discovery, with fluoroquinolone carboxylic acids being a cornerstone of antibacterial therapy.[1] The precise three-dimensional arrangement of molecules in a crystal lattice dictates critical physicochemical properties, including solubility, dissolution rate, melting point, and stability. For active pharmaceutical ingredients (APIs) like 5-fluoroquinoline-8-carboxylic acid, controlling and understanding the crystalline form is paramount to ensuring consistent therapeutic outcomes and manufacturability. Crystal structure analysis provides the definitive map of molecular conformation and intermolecular interactions, offering a blueprint for rational drug design, polymorph screening, and co-crystal engineering.[2][3]
Synthesis and Crystallization: The Gateway to a High-Quality Structure
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthetic Pathway
The synthesis of quinoline carboxylic acids can be achieved through various established methods, such as the Gould-Jacobs reaction or Skraup-Doebner-von Miller synthesis.[4] A plausible route to 5-fluoroquinoline-8-carboxylic acid would involve the cyclization of an appropriately substituted aniline precursor.
Illustrative Synthetic Protocol:
-
Starting Materials: 2-amino-6-fluorobenzoic acid and diethyl 2-(ethoxymethylene)malonate.
-
Step 1: Condensation: React the starting materials in a high-boiling point solvent like diphenyl ether and heat to induce cyclization, forming the quinoline ring and ethyl ester.
-
Step 2: Saponification: Hydrolyze the resulting ethyl ester using a base such as sodium hydroxide in an ethanol/water mixture.
-
Step 3: Acidification & Purification: Neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the crude 5-fluoroquinoline-8-carboxylic acid. The crude product should be purified by recrystallization or column chromatography to achieve >98% purity, which is crucial for successful crystallization.
Growing Single Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It requires exploring a matrix of conditions to find the thermodynamic sweet spot for slow, ordered molecular assembly.
Experimental Protocol for Crystallization Screening:
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent is one in which the compound has moderate solubility.
-
Methodologies:
-
Slow Evaporation: Prepare a near-saturated solution of the compound at room temperature in a vial covered with a perforated seal. Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound as a drop on a siliconized coverslip. Invert and seal this over a reservoir containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility, promoting crystal growth.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed to room temperature or below.
-
Single-Crystal X-ray Diffraction: Mapping the Molecular World
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic arrangement within a crystalline solid.[1]
Experimental Workflow:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Steps:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations. It is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution: The collected data are processed to yield a set of reflection intensities. Software uses these intensities to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.[5]
-
Structure Refinement: The initial atomic model is refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the calculated data from the model.
Structural Analysis: Deciphering the Crystal Packing
Based on the known chemical structure of 5-fluoroquinoline-8-carboxylic acid and extensive data on related compounds, we can predict the key structural features and intermolecular interactions that would be revealed by a successful crystal structure determination.[6][7]
Predicted Crystallographic Data
The following table presents an illustrative set of crystallographic parameters that one might expect for 5-fluoroquinoline-8-carboxylic acid, based on typical values for small organic molecules.
| Parameter | Illustrative Value |
| Chemical Formula | C₁₀H₆FNO₂ |
| Formula Weight | 191.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~6.0 |
| c (Å) | ~15.0 |
| β (°) | ~95 |
| Volume (ų) | ~760 |
| Z (Molecules/Unit Cell) | 4 |
| Density (calculated) | ~1.67 g/cm³ |
| R-factor (R1) | < 0.05 |
Key Intermolecular Interactions: The Supramolecular Synthons
The crystal packing will be dominated by a network of non-covalent interactions. The carboxylic acid group is a powerful hydrogen bond donor and acceptor, while the quinoline ring provides opportunities for π-π stacking.
Primary Predicted Interaction:
-
Carboxylic Acid Dimer: The most probable and stabilizing interaction is the formation of a classic head-to-head dimer via a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is an extremely robust and common supramolecular synthon in carboxylic acid crystal structures.[8]
Secondary Interactions:
-
C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving the aromatic C-H donors and the carboxylate oxygen or fluorine atoms as acceptors are expected to provide additional stability to the crystal lattice.
-
π-π Stacking: The planar quinoline ring systems are likely to arrange in offset parallel stacks, maximizing attractive π-π interactions and contributing to the overall packing efficiency.
Visualization of Predicted Intermolecular Interactions:
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- 8. osti.gov [osti.gov]
A Technical Guide to the Spectroscopic Characterization of 5-Fluoroquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 5-Fluoroquinoline-8-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a member of the quinolone family, which forms the backbone of many antibacterial agents, a thorough understanding of its structural and electronic properties is paramount for its application and development.[1] This document will detail the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section will present the expected data, a detailed interpretation of the spectral features, and the experimental protocols necessary for data acquisition, providing a comprehensive resource for researchers in the field.
Introduction to 5-Fluoroquinoline-8-carboxylic Acid
5-Fluoroquinoline-8-carboxylic acid belongs to the quinoline class of compounds, which are heterocyclic aromatic organic molecules. The introduction of a fluorine atom and a carboxylic acid group to the quinoline scaffold can significantly influence its biological activity and physicochemical properties. Fluoroquinolones, for instance, are a major class of antibiotics.[1] The precise location of these functional groups is critical to the molecule's function, making unambiguous spectroscopic characterization essential.
This guide will walk through the core spectroscopic techniques used to confirm the structure and purity of 5-Fluoroquinoline-8-carboxylic acid, providing insights into how each part of the molecule contributes to the overall spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For 5-Fluoroquinoline-8-carboxylic acid, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standard protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.
Workflow for NMR Analysis
Caption: A generalized workflow for acquiring NMR spectra of an organic compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 5-Fluoroquinoline-8-carboxylic acid is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine atom, and the carboxylic acid group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H2 | ~8.9 | Doublet of doublets (dd) | J(H2,H3), J(H2,H4) |
| H3 | ~7.7 | Triplet (t) or dd | J(H3,H2), J(H3,H4) |
| H4 | ~9.1 | Doublet of doublets (dd) | J(H4,H3), J(H4,F) |
| H6 | ~7.5 | Doublet of doublets (dd) | J(H6,H7), J(H6,F) |
| H7 | ~7.9 | Triplet (t) or dd | J(H7,H6) |
| COOH | > 10 | Broad singlet | - |
Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual values may vary depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H2, H3, H4, H6, H7): These protons will appear in the downfield region (typically 7.0-9.5 ppm) due to the aromatic ring current.[2] The specific chemical shifts are influenced by the positions of the electron-withdrawing nitrogen atom and the fluorine and carboxylic acid groups. Protons ortho and para to the nitrogen (H2 and H4) are expected to be the most deshielded. The fluorine atom will introduce additional splitting (coupling) to nearby protons, such as H4 and H6.
-
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift (>10 ppm).[3] Its broadness is a result of hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, which is a key diagnostic test.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~150 |
| C3 | ~122 |
| C4 | ~138 |
| C4a | ~128 |
| C5 | ~158 (d, ¹J(C,F)) |
| C6 | ~115 (d, ²J(C,F)) |
| C7 | ~135 (d, ³J(C,F)) |
| C8 | ~120 |
| C8a | ~148 |
| COOH | ~168 |
Note: These are predicted values. The carbons attached to or near the fluorine atom will exhibit splitting due to C-F coupling, which is a key diagnostic feature.
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons: The carbons of the quinoline ring will resonate in the aromatic region (typically 110-160 ppm).[4]
-
Carbon-Fluorine Coupling: A significant feature will be the large one-bond coupling constant (¹J(C,F)) for C5, which will appear as a doublet. Smaller two- and three-bond couplings (²J(C,F) and ³J(C,F)) are expected for C6 and C7, respectively, also resulting in doublets.[5]
-
Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid will be found at the downfield end of the spectrum, typically in the range of 165-185 ppm.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples with minimal preparation.
Workflow for ATR-FTIR Analysis
Caption: A streamlined workflow for ATR-FTIR analysis of a solid sample.
Expected IR Spectral Data
The IR spectrum of 5-Fluoroquinoline-8-carboxylic acid will be dominated by absorptions from the carboxylic acid group and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, 1500, 1450 | Medium-Strong | C=C and C=N ring stretching |
| ~1300 | Medium | C-O stretch and O-H bend |
| ~1250 | Strong | C-F stretch |
| Below 900 | Medium | Aromatic C-H out-of-plane bending |
Interpretation of the IR Spectrum:
-
O-H Stretch: A very broad and intense absorption band from approximately 3300 to 2500 cm⁻¹ is the hallmark of a carboxylic acid that exists as a hydrogen-bonded dimer in the solid state.[6][7]
-
C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[6][7] Conjugation with the aromatic ring may shift this peak to a slightly lower wavenumber.
-
Aromatic Ring Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the quinoline ring system.
-
C-F Stretch: A strong absorption band typically in the 1300-1200 cm⁻¹ region is expected for the C-F bond stretch.[8]
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks, including C-H bending and other skeletal vibrations, that are unique to the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Experimental Protocol: Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique that is well-suited for polar molecules like 5-Fluoroquinoline-8-carboxylic acid, as it typically produces the protonated molecular ion with minimal fragmentation.
Workflow for ESI-MS Analysis
Caption: The general procedure for analyzing a small molecule using ESI-MS.
Expected Mass Spectral Data
The molecular formula of 5-Fluoroquinoline-8-carboxylic acid is C₁₀H₆FNO₂. Its monoisotopic mass is approximately 191.038 g/mol .
-
Molecular Ion: In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 192.046.
-
Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely induce fragmentation. Common fragmentation pathways for fluoroquinolones and related carboxylic acids include:
Predicted Fragmentation Pathway
Caption: A simplified representation of potential primary fragmentation pathways for protonated 5-Fluoroquinoline-8-carboxylic acid in tandem MS.
Conclusion
The comprehensive spectroscopic analysis of 5-Fluoroquinoline-8-carboxylic acid through NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation and purity assessment. The combination of ¹H and ¹³C NMR elucidates the precise connectivity and electronic environment of the atoms, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the definitive molecular weight and further structural clues through fragmentation analysis. This guide serves as a foundational resource for researchers, enabling them to confidently identify and characterize this important molecule and its derivatives in their scientific endeavors.
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An In-depth Technical Guide to the Structure-Activity Relationship of Fluoroquinolones
Introduction: The Architectural Precision of Fluoroquinolone Design
The fluoroquinolones stand as a testament to the power of medicinal chemistry, representing a class of synthetic broad-spectrum antibacterial agents that have become indispensable in clinical practice.[1] Their journey from the narrow-spectrum nalidixic acid, discovered in the 1960s, to the potent, fourth-generation agents of today is a story of meticulous structural refinement.[2][3] This guide provides a deep dive into the structure-activity relationships (SAR) that govern the efficacy, spectrum, pharmacokinetics, and safety of these critical drugs. Understanding this intricate interplay is paramount for researchers and drug development professionals aiming to design the next generation of antibacterials that can overcome the ever-growing challenge of antimicrobial resistance.[4][5]
Fluoroquinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[6][7] They form a ternary complex with bacterial type II topoisomerases—DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits)—and the bacterial DNA.[8] This complex traps the enzymes in a state where they have cleaved the DNA, preventing the subsequent re-ligation step. The resulting stable, cleaved DNA complexes block the progression of the DNA replication fork, leading to an accumulation of double-strand DNA breaks and, ultimately, cell death.[6][9] The genius of fluoroquinolone design lies in how subtle modifications to a core chemical scaffold can profoundly alter target affinity, bacterial penetration, and metabolic stability.
The Core Pharmacophore: An Unwavering Foundation
The fundamental activity of all fluoroquinolones resides in the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, often referred to as the quinolone core.[10] Specific elements of this core are immutable, as their alteration leads to a catastrophic loss of antibacterial activity.
-
The 3-Carboxylic Acid and 4-Oxo Groups: These two functional groups are absolutely essential for antibacterial action.[11] They are critical for binding to the target enzymes, DNA gyrase and topoisomerase IV, and for chelating with magnesium ions, which facilitates the drug's interaction within the enzyme-DNA complex.[11][12] Any modification to these positions is generally considered detrimental to the drug's primary function.
Caption: Core fluoroquinolone scaffold with key positions for modification.
Decoding the Substituents: A Positional Analysis of Activity and Safety
The true versatility and evolution of the fluoroquinolone class come from the strategic modification of substituents at key positions around the core ring system.
The N-1 Position: Anchoring Potency and Influencing Pharmacokinetics
The substituent at the N-1 position plays a crucial role in determining overall antibacterial potency and pharmacokinetic properties.
-
Cyclopropyl Group: The introduction of a cyclopropyl group at N-1 (e.g., in ciprofloxacin) is one of the most significant advancements in fluoroquinolone development.[2][11] This small, strained ring confers exceptional potency, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa.[10]
-
Other Substituents: While the cyclopropyl group is often optimal, other substituents can modulate the activity spectrum. A 2,4-difluorophenyl group (as in temafloxacin) can enhance activity against anaerobic bacteria, while a t-butyl group also provides good potency.[2] However, large, hydrophobic N-1 substituents have been shown to decrease activity due to poor solubility, impaired membrane penetration, and reduced target inhibition.[13][14][15]
-
Ring Fusion (N-1 to C-8): In some agents like ofloxacin and its active S-enantiomer, levofloxacin, the N-1 substituent is part of a fused benzoxazine ring connected to the C-8 position.[10] This tricyclic structure provides excellent oral absorption and a long half-life by preventing metabolism.[10]
The C-6 Fluorine: The Defining Element
The single most important breakthrough that transformed the limited-spectrum quinolones into broad-spectrum powerhouses was the introduction of a fluorine atom at the C-6 position.[2][11]
-
Enhanced Target Inhibition: The C-6 fluorine atom dramatically enhances the drug's ability to inhibit DNA gyrase.[10][16] It is believed to improve the binding affinity of the molecule to the enzyme-DNA complex by 2- to 17-fold.[16]
-
Increased Cell Penetration: The fluorine atom increases the lipophilicity of the molecule, which significantly improves its penetration through the bacterial cell wall to reach its cytoplasmic targets.[12][16]
-
Broadened Spectrum: This single atomic substitution is credited with substantially expanding the spectrum of activity to include a wide range of Gram-positive and Gram-negative pathogens.[11]
The C-7 Position: The Master Key to Spectrum, Potency, and Safety
The C-7 position has been the most extensively modified site on the fluoroquinolone scaffold, and the substituent here is a primary determinant of the drug's antibacterial spectrum, potency, and side-effect profile.[10][17]
-
Heterocyclic Rings: The addition of a nitrogen-containing heterocyclic ring, such as a piperazine or pyrrolidine, is crucial for potent, broad-spectrum activity.[18] The basic nitrogen in these rings is thought to improve cell uptake and target interaction.
-
Gram-Positive Activity: The nature of the C-7 ring greatly influences activity against Gram-positive organisms like Staphylococcus aureus and Streptococcus pneumoniae.[19] Increasing the steric bulk and basicity of the C-7 substituent, for instance through alkylation of the piperazine ring, generally enhances Gram-positive potency and can increase the serum half-life.[18]
-
Target Preference: The C-7 substituent can even determine the drug's primary target within the bacterial cell. For example, while ciprofloxacin preferentially targets topoisomerase IV in S. pneumoniae, novel derivatives with benzenesulfonamide modifications at C-7 have been shown to shift the primary target to DNA gyrase.[20]
-
Efflux and Side Effects: Structural differences at C-7, particularly the bulkiness of the substituent, can influence the efficiency of bacterial efflux pumps, a key mechanism of resistance.[21] Furthermore, the C-7 substituent strongly influences CNS side effects; simple piperazine rings are associated with a higher incidence of these effects, which can be ameliorated by increasing steric bulk through alkylation.[18][19]
The C-8 Position: Modulating Activity, Resistance, and Phototoxicity
Modifications at the C-8 position offer a powerful way to fine-tune activity and mitigate common side effects.
-
Halogen Substituents (Cl, F): Adding a halogen at C-8, such as the chlorine in besifloxacin, can improve oral absorption and enhance activity against anaerobic bacteria.[18][19][22]
-
Methoxy Group: A methoxy (-OCH₃) group at C-8, as seen in moxifloxacin, provides two critical advantages. Firstly, it significantly reduces the potential for phototoxicity, a side effect associated with C-8 halogenated compounds.[19][23] Secondly, and perhaps more importantly, C-8-methoxy fluoroquinolones often have more balanced activity against both DNA gyrase and topoisomerase IV. This means that for resistance to emerge, bacteria may need to acquire mutations in both target enzymes, a much rarer event than a single mutation.[24][25] This raises the genetic barrier to resistance.
-
Other Groups: A cyano (-CN) group at C-8 has also been shown to be a prerequisite for high activity against both wild-type and first-step resistant variants of E. coli and S. aureus.[25]
Structure-Toxicity Relationship: The Other Side of the Coin
While optimizing for antibacterial efficacy, it is crucial to consider how structural changes impact the safety profile. Certain adverse events are directly linked to specific molecular features.[26]
| Side Effect | Associated Structural Feature(s) | Example Agents | Rationale/Mechanism |
| Phototoxicity | C-8 Halogen (F, Cl) | Lomefloxacin, Sparfloxacin | Halogenated aromatic systems can generate reactive oxygen species upon exposure to UVA light, leading to skin damage.[18][19][23] |
| CNS Effects (e.g., dizziness, insomnia) | Unsubstituted C-7 piperazine/pyrrolidine ring | Ciprofloxacin, Norfloxacin | The basic nitrogen at C-7 can interact with GABA receptors in the central nervous system. Increasing steric bulk on the ring reduces this interaction.[18][19] |
| Tendon Damage (Tendinopathy) | Class effect, potentially exacerbated in certain agents | Levofloxacin, Ofloxacin | The exact mechanism is complex but involves collagen degradation and disruption of the extracellular matrix. The risk is higher in the elderly and those on corticosteroids.[27] |
| Drug Interactions (e.g., with Theophylline) | Planar molecules with unsubstituted C-7 piperazine | Enoxacin | The 4'-nitrogen on the C-7 piperazinyl group and the planarity of the molecule (influenced by the C-8 substituent) are key for inhibiting cytochrome P-450, which metabolizes theophylline.[28][29] |
Mechanism of Action and Resistance: A Molecular Arms Race
The clinical utility of fluoroquinolones is threatened by the rise of bacterial resistance. Understanding the SAR of resistance is key to designing drugs that can evade these mechanisms.
Caption: Fluoroquinolone mechanism of action and key resistance pathways.
-
Target Site Mutations: The most common mechanism of high-level resistance involves mutations in the genes encoding the drug's targets, specifically within a region known as the Quinolone Resistance-Determining Region (QRDR) of gyrA and parC.[30][31] These mutations alter the amino acid sequence of the enzymes, reducing the binding affinity of the fluoroquinolone to the complex.[9]
-
Reduced Drug Accumulation: Bacteria can also become resistant by reducing the intracellular concentration of the drug. This is achieved either by decreasing uptake (e.g., through porin mutations) or, more commonly, by actively pumping the drug out of the cell using multidrug efflux pumps.[6][21] As noted, the C-7 substituent can play a role in how effectively a fluoroquinolone is recognized and transported by these pumps.[21]
-
Plasmid-Mediated Resistance: Resistance can also be acquired horizontally via plasmids carrying genes like qnr (which protects the target enzymes) or aac(6')-Ib-cr (an enzyme that modifies and inactivates certain fluoroquinolones).[3][7]
Experimental Protocols for SAR Evaluation
A systematic approach is required to elucidate the SAR of novel fluoroquinolone analogs. The following experimental workflow is a self-validating system where each step provides critical data to justify proceeding to the next, more complex stage.
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A Comprehensive Theoretical Analysis of 5-Fluoroquinoline-8-carboxylic Acid: A Computational Guide for Drug Discovery and Materials Science
Abstract
This technical guide provides an in-depth exploration of 5-Fluoroquinoline-8-carboxylic acid through the lens of modern computational chemistry. As a member of the quinolone family, this molecule holds significant potential in medicinal chemistry, particularly as a scaffold for novel antibacterial agents. This document moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on the causality behind theoretical protocols. We detail the application of Density Functional Theory (DFT) for geometric and spectroscopic characterization, Time-Dependent DFT (TD-DFT) for electronic properties, and the computational prediction of Non-Linear Optical (NLO) behavior. Furthermore, we present a validated workflow for molecular docking studies against bacterial DNA gyrase, a primary target for fluoroquinolone antibiotics. The methodologies are presented as self-validating systems, complete with step-by-step protocols, data interpretation frameworks, and visualizations to bridge theory with practical application for researchers in drug development and materials science.
Introduction
The quinolone scaffold, a fused bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its derivatives, particularly the fluoroquinolones, represent a class of broad-spectrum synthetic antibiotics that have been indispensable in treating a wide array of bacterial infections for decades.[2][3] The primary mechanism of action for these compounds is the targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which control DNA topology during replication, transcription, and repair.[4][5] By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones effectively stall the replication process, leading to bacterial cell death.[4]
The specific molecule of interest, 5-Fluoroquinoline-8-carboxylic acid (CAS No: 926252-31-5), incorporates key pharmacophoric features: the quinolone core, a carboxylic acid at position 8, and a fluorine atom at position 5.[6] While the canonical fluoroquinolones feature fluorine at C6, substitutions at other positions, such as C5 or C8, are known to modulate antibacterial potency and side-effect profiles.[7] This makes 5-Fluoroquinoline-8-carboxylic acid a compelling subject for theoretical investigation, both as a potential pharmacologically active agent and as a crucial intermediate in the synthesis of more complex derivatives.[8]
Theoretical and computational studies are paramount in modern chemical research. They provide a powerful, cost-effective means to predict molecular properties, elucidate reaction mechanisms, and guide experimental design. By employing quantum chemical calculations, we can build a detailed understanding of a molecule's structural, electronic, and spectroscopic characteristics before it is ever synthesized, accelerating the discovery and development of new therapeutic agents and advanced materials.
Part I: Molecular Geometry and Spectroscopic Profile
The foundational step in any theoretical analysis is the determination of the molecule's most stable three-dimensional structure. This optimized geometry is the basis for all subsequent property calculations, including vibrational and electronic spectra.
Computational Methodology: Geometry Optimization
The objective of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. This is achieved by iteratively calculating the forces on each atom and adjusting their positions until the forces converge to zero.
-
Structure Building: Construct the 2D structure of 5-Fluoroquinoline-8-carboxylic acid using molecular modeling software (e.g., Avogadro, ChemDraw). Generate an initial 3D conformation.
-
Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Method Specification: Specify the Density Functional Theory (DFT) method. A robust and widely validated choice for organic molecules is the B3LYP hybrid functional.[9]
-
Basis Set Selection: Choose a basis set that provides a good balance of accuracy and computational cost. The Pople-style 6-311++G(d,p) basis set is an excellent choice, as it includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, to account for non-spherical electron distribution.[10]
-
Calculation Execution: Run the geometry optimization calculation. The process is complete when the forces on the atoms and the energy change between steps fall below predefined convergence criteria.
-
Verification: Perform a subsequent frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
The choice of the B3LYP functional combined with the 6-311++G(d,p) basis set is deliberate. B3LYP has a long track record of providing reliable geometric and electronic structures for a vast range of organic systems. The extensive basis set is crucial for accurately modeling the electronegative fluorine, oxygen, and nitrogen atoms and for correctly describing potential hydrogen bonding interactions involving the carboxylic acid group. This level of theory provides a trustworthy foundation for the subsequent spectroscopic and electronic property calculations.
Caption: Workflow for DFT-based molecular geometry optimization.
Structural Parameters Analysis
Once optimized, the geometric parameters (bond lengths, angles) can be analyzed. These theoretical values serve as predictions that can be compared with experimental data from techniques like X-ray crystallography, should it become available.
| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) | Standard Value Range |
| Bond Length | C=O (carboxyl) | ~1.21 Å | 1.20 - 1.22 Å |
| O-H (carboxyl) | ~0.97 Å | 0.96 - 0.98 Å | |
| C-F (aromatic) | ~1.35 Å | 1.34 - 1.36 Å | |
| C-N (quinoline) | ~1.37 Å | 1.36 - 1.38 Å | |
| Bond Angle | O=C-O (carboxyl) | ~124° | 123 - 126° |
| C-C-F (aromatic) | ~119° | 118 - 120° |
Note: Calculated values are representative for this class of molecules and would be precisely determined in the actual computation.
Vibrational Spectroscopy (FT-IR)
Theoretical vibrational analysis calculates the harmonic frequencies corresponding to the normal modes of molecular motion. These frequencies can be directly correlated with peaks in an experimental FT-IR spectrum, aiding in spectral assignment and structural confirmation.[11]
A scaling factor (typically ~0.965 for B3LYP) is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data.[11]
| Vibrational Mode | Functional Group | Calculated (Scaled) Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3450 cm⁻¹ (broad) | 3500 - 3300 cm⁻¹ |
| C-H Stretch | Aromatic | ~3080 cm⁻¹ | 3100 - 3000 cm⁻¹ |
| C=O Stretch | Carboxylic Acid | ~1715 cm⁻¹ | 1725 - 1700 cm⁻¹ |
| C=C/C=N Stretch | Quinoline Ring | ~1610, 1580, 1480 cm⁻¹ | 1620 - 1450 cm⁻¹ |
| C-F Stretch | Fluoroaromatic | ~1250 cm⁻¹ | 1270 - 1220 cm⁻¹ |
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is the workhorse method for predicting the electronic absorption spectra of molecules.[12] It calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the oscillator strengths (f), which are proportional to the intensity of the absorption peaks.
The analysis typically focuses on transitions involving the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For aromatic systems like 5-Fluoroquinoline-8-carboxylic acid, the most intense, lowest-energy absorption bands are usually due to π → π* transitions.[9]
Part II: Electronic Properties and Reactivity Analysis
Beyond geometry and spectra, quantum chemistry provides deep insights into the electronic structure of a molecule, which governs its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are central to chemical reactivity theory. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.[13]
For 5-Fluoroquinoline-8-carboxylic acid, the HOMO is expected to be distributed across the electron-rich quinoline ring system, while the LUMO will also be delocalized over this π-system, with significant contributions from the electron-withdrawing carboxylic acid group.
Caption: Standard workflow for a molecular docking study.
A strong predicted binding affinity and the formation of canonical interactions known to be important for fluoroquinolone activity would provide compelling evidence that 5-Fluoroquinoline-8-carboxylic acid is a promising candidate for further experimental validation as an antibacterial agent. [14]
Conclusion
This guide has outlined a comprehensive theoretical framework for the investigation of 5-Fluoroquinoline-8-carboxylic acid. By systematically applying validated computational methodologies—from DFT geometry optimization and spectroscopic prediction to the analysis of electronic reactivity, NLO properties, and molecular docking—we can construct a detailed, multi-faceted profile of this molecule. The insights gained from these in silico studies are invaluable. They provide a rational basis for understanding the molecule's intrinsic properties and predicting its behavior in complex biological and material systems. This theoretical groundwork serves to de-risk and accelerate experimental efforts, guiding the synthesis and testing of new quinolone derivatives in the ongoing search for next-generation antibiotics and novel functional materials.
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The Quinolones: A Journey from Serendipitous Discovery to Precision Antibacterials
A Technical Guide on the Discovery, Evolution, and Enduring Significance of Quinolone Antibiotics
Introduction
The quinolone antibiotics represent a cornerstone of modern antimicrobial therapy.[1][2] Their broad-spectrum bactericidal activity, favorable pharmacokinetic properties, and versatility in treating a wide array of infections have rendered them indispensable in both community and hospital settings.[1][3] This guide provides a comprehensive exploration of the quinolone class, from its serendipitous origins to the sophisticated structure-activity relationship (SAR) studies that have driven the development of successive generations. We will delve into the core mechanisms of action, the evolution of their antibacterial spectrum, and the persistent challenge of antimicrobial resistance. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this critical class of antibacterial agents.
The Dawn of the Quinolone Era: A Fortuitous Discovery
The story of the quinolones begins not with a targeted search for a new antibiotic, but as an unexpected byproduct of antimalarial drug synthesis. In the late 1950s, while working on the synthesis of the antimalarial agent chloroquine at the Sterling-Winthrop Research Institute, Dr. George Lesher and his colleagues isolated a peculiar impurity: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[4][5][6] This molecule, a regioisomer of an intermediate in the chloroquine synthesis, exhibited modest in vitro antibacterial properties.[5][6] This initial, unassuming observation served as the lead structure that would ultimately give rise to an entire class of powerful antibiotics.[5][6]
Further investigation and analog synthesis led to the development of nalidixic acid, a 1,8-naphthyridine derivative, which was reported in 1962 and introduced for clinical use in 1967.[1][4][7] Although technically a naphthyridine, nalidixic acid is widely considered the progenitor of all quinolone antibiotics.[8] It was primarily effective against Gram-negative bacteria and found its niche in treating urinary tract infections (UTIs).[1][7][8] However, the clinical utility of nalidixic acid was limited by its narrow spectrum, modest potency, and the rapid emergence of bacterial resistance.[1]
Interestingly, historical research has revealed that Imperial Chemical Industries (ICI) had published patents on quinolone core antibacterials as early as 1960, predating Lesher's first public disclosure of nalidixic acid.[4][5][6] These ICI patents described several antibacterial quinolones, including a 6-fluoroquinolone, highlighting a parallel discovery path for this important class of compounds.[4][5][6]
The Evolution of the Quinolones: A Generational Leap Forward
The limitations of nalidixic acid spurred a wave of research aimed at enhancing the potency, expanding the antibacterial spectrum, and improving the pharmacokinetic properties of the quinolone scaffold. This has led to the classification of quinolones into four distinct generations, each marked by significant chemical modifications and corresponding improvements in clinical efficacy.[1][8][9]
First-Generation Quinolones
The first generation, exemplified by nalidixic acid, oxolinic acid, and cinoxacin, is characterized by a narrow spectrum of activity, primarily targeting Gram-negative bacteria like Escherichia coli, Proteus, and Klebsiella.[7][8] These early quinolones achieved minimal serum concentrations, largely restricting their use to the treatment of uncomplicated UTIs.[9]
Second-Generation Quinolones: The Dawn of the Fluoroquinolones
The breakthrough that propelled the quinolones into a new era of therapeutic importance was the addition of a fluorine atom at the C-6 position of the quinolone ring.[1] This single modification dramatically increased the antibacterial activity and led to the development of the fluoroquinolones.[1] The second-generation fluoroquinolones, including ciprofloxacin and norfloxacin, exhibited a significantly expanded spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and also gained activity against some Gram-positive bacteria.[8][9] Their improved systemic absorption and tissue penetration allowed for the treatment of a much wider range of infections beyond UTIs.[9]
Third-Generation Fluoroquinolones
The third generation of fluoroquinolones, such as levofloxacin, further enhanced the spectrum of activity, particularly against Gram-positive bacteria, including Streptococcus pneumoniae, and atypical pathogens.[8][9] This made them valuable agents for treating respiratory tract infections.
Fourth-Generation Fluoroquinolones
The fourth-generation fluoroquinolones, including moxifloxacin and gatifloxacin, were designed to have broad-spectrum activity, encompassing Gram-positive, Gram-negative, and anaerobic bacteria.[8][9][10] A key structural feature of these agents is a methoxy group at the C-8 position, which contributes to their enhanced activity and is thought to reduce the potential for the development of resistance.[11]
Table 1: Generations of Quinolone Antibiotics and their Spectrum of Activity
| Generation | Representative Drugs | Primary Spectrum of Activity | Key Characteristics |
| First | Nalidixic acid, Cinoxacin | Gram-negative bacteria (e.g., E. coli, Proteus) | Narrow spectrum, primarily for UTIs, minimal serum levels.[8][9] |
| Second | Ciprofloxacin, Norfloxacin | Expanded Gram-negative (including P. aeruginosa), some Gram-positive and atypical coverage. | Introduction of the 6-fluoro group, improved systemic activity.[8][9] |
| Third | Levofloxacin | Further expanded Gram-positive (including S. pneumoniae) and atypical coverage. | Enhanced activity against respiratory pathogens.[8][9] |
| Fourth | Moxifloxacin, Gatifloxacin | Broad-spectrum: Gram-positive, Gram-negative, and anaerobic bacteria. | Improved potency and features to delay resistance development.[8][10] |
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][12][13] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. Quinolones act as "topoisomerase poisons," stabilizing the complex formed between the enzyme and DNA, which leads to double-strand breaks in the bacterial chromosome and ultimately cell death.[12][14][15]
-
DNA Gyrase: This enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[13][16]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (separating) newly replicated daughter chromosomes. In many Gram-positive bacteria, topoisomerase IV is the main target of quinolones.[13][16]
The interaction of quinolones with the enzyme-DNA complex is a key aspect of their mechanism. The drugs bind to a pocket that is formed by both the enzyme and the DNA, effectively trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[14]
Figure 1: Simplified diagram illustrating the dual targeting of DNA gyrase and topoisomerase IV by quinolone antibiotics, leading to DNA damage and bacterial cell death.
Structure-Activity Relationships (SAR): The Blueprint for Potency
The evolution of the quinolones is a testament to the power of medicinal chemistry and the systematic exploration of structure-activity relationships. The core quinolone structure has several positions where chemical modifications have been shown to profoundly influence antibacterial activity, spectrum, and pharmacokinetic properties.[17]
-
N-1 Position: A cyclopropyl group at this position, as seen in ciprofloxacin, is generally optimal for potent antibacterial activity.[18]
-
C-6 Position: The introduction of a fluorine atom at this position was a pivotal discovery that dramatically enhanced gyrase inhibition and cell penetration, giving rise to the fluoroquinolones.[1][19]
-
C-7 Position: Substitutions at this position, often a piperazine ring or a similar heterocyclic moiety, are critical for determining the spectrum of activity and potency.[17][19] Bulky side chains at C-7 can increase potency against Gram-positive organisms and impede efflux of the drug from the bacterial cell.[19]
-
C-8 Position: Modifications at this position can influence antibacterial activity and reduce the likelihood of resistance. The methoxy group found in fourth-generation fluoroquinolones is a prime example.[11]
Figure 2: Core quinolone structure highlighting the key positions that have been modified to enhance antibacterial properties.
The Challenge of Resistance
The extensive use of fluoroquinolones has inevitably led to the emergence of bacterial resistance, which poses a significant threat to their clinical utility.[20][21] The primary mechanisms of quinolone resistance are:
-
Target-Mediated Resistance: This is the most common mechanism and involves mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[15][16][22] These mutations alter the drug-binding site on the enzymes, reducing the affinity of the quinolone.
-
Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of quinolones by either decreasing their uptake (e.g., through alterations in porin channels) or by actively pumping the drugs out of the cell via efflux pumps.[15][22]
-
Plasmid-Mediated Resistance: The acquisition of resistance-conferring genes on plasmids provides another mechanism for bacteria to evade the action of quinolones.[16][22] These plasmids can encode proteins that protect the target enzymes or modify the quinolone molecule itself.[22]
Experimental Protocols: A Conceptual Framework
The development and evaluation of new quinolone antibiotics rely on a battery of in vitro and in vivo experiments. Below is a conceptual protocol for determining the Minimum Inhibitory Concentration (MIC), a fundamental measure of an antibiotic's potency.
Conceptual Protocol: Broth Microdilution for MIC Determination
-
Preparation of Antibiotic Stock Solution: A stock solution of the test quinolone is prepared in a suitable solvent at a high concentration.
-
Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth to create a range of concentrations.
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli ATCC 25922) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
-
Controls: Positive (no antibiotic) and negative (no bacteria) growth controls are included to validate the assay.
Figure 3: Conceptual workflow for determining the Minimum Inhibitory Concentration (MIC) of a new quinolone antibiotic using the broth microdilution method.
Conclusion
The journey of the quinolone antibiotics, from an accidental discovery to a class of rationally designed, broad-spectrum therapeutic agents, is a compelling narrative of scientific inquiry and innovation. The systematic application of medicinal chemistry principles has transformed a molecule with modest activity into a powerful arsenal against bacterial infections. However, the persistent threat of antimicrobial resistance underscores the need for continued research and development. A deeper understanding of the mechanisms of resistance, coupled with the exploration of novel chemical scaffolds and combination therapies, will be crucial for preserving the efficacy of this vital class of antibiotics for generations to come.
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Methodological & Application
The Strategic deployment of 5-Fluoroquinoline-8-carboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quinoline Scaffold and the Rise of a Privileged Moiety
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its rigid, bicyclic aromatic structure provides a versatile scaffold for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. Within this important class of heterocycles, 5-fluoroquinoline-8-carboxylic acid has emerged as a particularly valuable building block for the development of novel therapeutics. This guide provides an in-depth exploration of the chemical properties and strategic applications of 5-fluoroquinoline-8-carboxylic acid, complete with detailed protocols for its synthesis and derivatization, and a discussion of its role in the generation of next-generation drug candidates.
The unique substitution pattern of this molecule—a fluorine atom at the 5-position and a carboxylic acid at the 8-position—confers a distinct set of physicochemical properties that can be leveraged to optimize drug-like characteristics. The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[1] The carboxylic acid moiety, on the other hand, often serves as a critical anchor for binding to target proteins and can be readily derivatized to generate a diverse library of amides and esters with a wide range of biological activities.
Core Physicochemical Properties and Strategic Advantages
The utility of 5-fluoroquinoline-8-carboxylic acid in drug design is rooted in the interplay of its key structural features.
| Property | Influence of Functional Groups | Strategic Advantage in Drug Design |
| Metabolic Stability | The C-F bond is significantly stronger than a C-H bond, making the 5-position less susceptible to oxidative metabolism. | Increased bioavailability and longer half-life of the resulting drug molecule. |
| Target Binding | The fluorine atom can engage in favorable orthogonal multipolar interactions with protein backbones. The carboxylic acid can form strong hydrogen bonds or salt bridges with key residues in a binding pocket. | Enhanced potency and selectivity for the biological target. |
| Lipophilicity & Permeability | The fluorine atom can subtly modulate the lipophilicity of the molecule, influencing its ability to cross cell membranes. | Improved pharmacokinetic profile and cellular uptake. |
| Synthetic Handle | The carboxylic acid provides a reactive site for the straightforward synthesis of a wide array of derivatives, such as amides and esters. | Facile generation of compound libraries for structure-activity relationship (SAR) studies. |
Synthesis of 5-Fluoroquinoline-8-carboxylic Acid: A Detailed Protocol
The most common and effective method for the synthesis of the quinoline core of this molecule is the Gould-Jacobs reaction.[3][4][5][6] This multi-step process involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization and subsequent hydrolysis.
Figure 1: The Gould-Jacobs reaction pathway for the synthesis of 5-fluoroquinoline-8-carboxylic acid.
Experimental Protocol: Gould-Jacobs Synthesis
Step 1: Condensation of 2-Amino-3-fluorobenzoic acid with Diethyl Ethoxymethylenemalonate (DEEM)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-fluorobenzoic acid (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the reaction mixture to 110-120°C with stirring for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.
-
After completion, allow the mixture to cool to room temperature. The resulting crude anilidomethylenemalonate intermediate is often a viscous oil or solid and can be used directly in the next step without further purification.
Step 2: Thermal Cyclization
-
To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 250-260°C with vigorous stirring for 30-60 minutes. This high temperature is crucial for the intramolecular cyclization to form the quinoline ring.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Add a non-polar solvent like hexane to precipitate the product, ethyl 5-fluoro-4-hydroxyquinoline-8-carboxylate.
-
Collect the solid by vacuum filtration and wash with hexane to remove the high-boiling solvent.
Step 3: Saponification (Ester Hydrolysis)
-
Suspend the crude ethyl 5-fluoro-4-hydroxyquinoline-8-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The desired product, 5-fluoroquinoline-8-carboxylic acid, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Derivatization of 5-Fluoroquinoline-8-carboxylic Acid: Key Reactions and Protocols
The carboxylic acid at the 8-position is a versatile functional group that allows for the synthesis of a wide range of derivatives, primarily amides and esters. These modifications are crucial for exploring the structure-activity relationships of new drug candidates.
Amide Bond Formation
Amide coupling is a fundamental transformation in medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated.
Figure 2: General workflow for the synthesis of amide derivatives from 5-fluoroquinoline-8-carboxylic acid.
This is a robust and widely used method for the synthesis of amides.[7]
-
Acyl Chloride Formation:
-
Suspend 5-fluoroquinoline-8-carboxylic acid (1.0 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 equivalents) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Stir the mixture at room temperature or gentle heat (e.g., 40°C) for 1-3 hours until the reaction is complete (cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-fluoroquinoline-8-carbonyl chloride. This intermediate is moisture-sensitive and is typically used immediately without further purification.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an aprotic solvent like DCM or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents) in the same solvent.
-
Add the amine solution dropwise to the acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
-
This method avoids the harsh conditions of acyl chloride formation and is suitable for more sensitive substrates.
-
Dissolve 5-fluoroquinoline-8-carboxylic acid (1.0 equivalent), the desired amine (1.1 equivalents), and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) in an aprotic solvent like DMF or DCM.
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents) to the mixture.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
Ester Formation (Esterification)
Ester derivatives can serve as prodrugs, which are converted to the active carboxylic acid in vivo. They can also possess their own unique biological activities. The Fischer esterification is a classic method for this transformation.[8]
Figure 3: The Fischer esterification for the synthesis of ester derivatives of 5-fluoroquinoline-8-carboxylic acid.
-
Dissolve or suspend 5-fluoroquinoline-8-carboxylic acid (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol). The alcohol often serves as both the reactant and the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%).
-
Heat the reaction mixture to reflux for several hours (4-24 hours). The reaction is an equilibrium, and driving it to completion often requires removal of the water byproduct, for example, by using a Dean-Stark apparatus if a solvent like toluene is used with a stoichiometric amount of alcohol.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the crude ester by column chromatography or recrystallization.
Applications in Drug Discovery and Development
Derivatives of 5-fluoroquinoline-8-carboxylic acid are being explored for a range of therapeutic applications, moving beyond the traditional antibacterial role of fluoroquinolones.
Anticancer Activity
Recent research has highlighted the potential of fluoroquinolone derivatives as anticancer agents.[9][10][11] The mechanism of action is often attributed to the inhibition of human topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells. The planar quinoline ring system is well-suited for intercalation into DNA, while the substituents can interact with the enzyme itself.
Modification of the carboxylic acid group at the 8-position can significantly impact the anticancer potency and selectivity of these compounds. For instance, esterification of the related fluoroquinolone, ciprofloxacin, has been shown to enhance its anticancer properties.[7]
Representative Anticancer Activity Data (MCF-7 Breast Cancer Cell Line)
| Compound | R Group at 8-position | IC₅₀ (µg/mL) | Reference |
| Ciprofloxacin Analogue 1 | -OH (Carboxylic Acid) | > 50 | Adapted from[7] |
| Ciprofloxacin Analogue 2 | -OCH₂CH(OH)CH₂OH (Glycerol Ester) | 7.83 | [7] |
| Ciprofloxacin Analogue 3 | -NH-R (Various Amides) | 8.36 - 8.96 | [7] |
| Abemaciclib (Control) | - | 7.95 | [7] |
Note: The data presented is for ciprofloxacin derivatives, which serve as a close structural and functional analogue to demonstrate the potential impact of derivatization of the carboxylic acid moiety on anticancer activity.
Antiviral Activity
The quinoline scaffold is also a promising starting point for the development of antiviral agents.[12][13] Derivatives have shown activity against a range of viruses by targeting various viral or host cell proteins. While specific data for 5-fluoroquinoline-8-carboxylic acid derivatives is still emerging, studies on other fluoroquinolones have shown that they can inhibit viral replication, albeit often at high concentrations. For example, some fluoroquinolones have demonstrated activity against SARS-CoV-2 and MERS-CoV.[14]
Representative Antiviral Activity Data (SARS-CoV-2 in Vero Cells)
| Compound | EC₅₀ (µM) | Reference |
| Enoxacin | 126.4 | [14] |
| Ciprofloxacin | > 300 | [14] |
| Levofloxacin | > 300 | [14] |
| Moxifloxacin | > 300 | [14] |
This data indicates that while some fluoroquinolones possess antiviral activity, significant structural modifications, such as those enabled by the 8-carboxylic acid handle, are likely necessary to achieve potent and clinically relevant efficacy.
Pharmacokinetic Considerations
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. Fluoroquinolones generally exhibit favorable pharmacokinetic properties, including good oral bioavailability and extensive tissue distribution.[2]
Typical Pharmacokinetic Parameters of a Representative Fluoroquinolone (Levofloxacin)
| Parameter | Value | Significance |
| Bioavailability (oral) | ~99% | Excellent absorption from the gastrointestinal tract. |
| Protein Binding | 24-38% | A significant fraction of the drug is free to distribute into tissues and exert its effect. |
| Volume of Distribution | High | Extensive penetration into various body tissues. |
| Elimination Half-life | 6-8 hours | Allows for convenient dosing regimens (e.g., once or twice daily). |
| Metabolism | Low (<5%) | The drug is primarily excreted unchanged, reducing the potential for drug-drug interactions involving metabolic enzymes. |
Data for Levofloxacin, a widely used fluoroquinolone.[9] These values provide a general benchmark for the expected pharmacokinetic properties of new derivatives based on the 5-fluoroquinoline scaffold.
The derivatization of the 8-carboxylic acid group can be used to fine-tune these properties. For example, converting the carboxylic acid to an ester can create a prodrug with enhanced lipophilicity and improved oral absorption. This ester is then hydrolyzed in vivo by esterases to release the active carboxylic acid.
Conclusion and Future Perspectives
5-Fluoroquinoline-8-carboxylic acid is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a fluorine atom and a carboxylic acid on the quinoline scaffold provides a powerful platform for the design of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic properties. The synthetic protocols detailed in this guide offer a practical framework for the synthesis and derivatization of this important intermediate. While the primary historical application of fluoroquinolones has been in antibacterial therapy, the future of 5-fluoroquinoline-8-carboxylic acid derivatives lies in the exploration of new therapeutic frontiers, particularly in the development of targeted anticancer and antiviral agents. Further investigation into the structure-activity relationships of its amide, ester, and other derivatives will undoubtedly lead to the discovery of new and effective medicines.
References
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Synthesis of Fluoroquinolone Antibiotics. (n.d.). Química Organica.org. Retrieved January 22, 2026, from [Link]
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AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved January 22, 2026, from [Link]
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Gould–Jacobs reaction. (2023, December 2). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. (2023). Frontiers in Chemistry, 11, 1245893. [Link]
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Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV. (2021). Viruses, 13(10), 2045. [Link]
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Levofloxacin. (2024, January 15). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (2021). Pharmaceuticals, 14(8), 772. [Link]
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Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). Molecules, 27(15), 4935. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules, 25(21), 5039. [Link]
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Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. (2018). Revista de Chimie, 69(3), 638-643. [Link]
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Synthesis of novel 5-fluoro analogs of norfloxacin and ciprofloxacin. (1986). Journal of Medicinal Chemistry, 29(4), 579-581. [Link]
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Novel fluoroquinolone analogs as anticancer agents. (2024, November 20). News-Medical.Net. Retrieved January 22, 2026, from [Link]
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260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019). RSC Advances, 9(11), 6038-6062. [Link]
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Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2020). Molecules, 25(18), 4296. [Link]
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Quinolones & fluoroquinolones-medicinal chemistry. (2024, March 23). SlideShare. Retrieved January 22, 2026, from [Link]
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Synthesis, Antimicrobial, and Antiviral Activities of Some New 5-sulphonamido-8-hydroxyquinoline Derivatives. (2012). Archiv der Pharmazie, 345(8), 651-660. [Link]
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From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. (2024). Pharmaceuticals, 17(1), 101. [Link]
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Fluoroquinolones. (2023, July). MSD Manual Professional Edition. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 5-Fluoroquinoline-8-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Potential of the Fluoroquinolone Scaffold
The quinolone family of antibiotics has been a cornerstone of antimicrobial therapy for decades, prized for their broad-spectrum activity and potent bactericidal effects.[][2] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-established and effective strategy for disrupting bacterial replication.[][3] However, the rise of antibiotic resistance necessitates the continuous development of new and improved antimicrobial agents.
The strategic placement of a fluorine atom, particularly at the C-6 position, has been shown to significantly enhance the antimicrobial potency of quinolones, giving rise to the highly successful fluoroquinolone class.[4] This guide focuses on the synthetic derivatization of a key, albeit less common, scaffold: 5-fluoroquinoline-8-carboxylic acid. By exploring modifications, particularly at the C-7 position, we can generate novel chemical entities with potentially enhanced antimicrobial profiles, improved pharmacokinetic properties, and activity against resistant strains. This document provides a detailed framework for the synthesis, purification, and evaluation of such novel antimicrobial agents, grounded in established principles of medicinal chemistry and microbiology.
Core Synthetic Strategy: Leveraging Nucleophilic Aromatic Substitution
The primary synthetic route for diversifying the 5-fluoroquinoline-8-carboxylic acid core involves the introduction of various amine-containing moieties at the C-7 position. To facilitate this, a suitable leaving group, typically a halogen, is required at this position. The general synthetic workflow is depicted below.
Caption: General workflow for the synthesis of antimicrobial agents.
Detailed Experimental Protocols
The following protocols are representative examples of the key synthetic steps. Researchers should adapt these procedures based on the specific properties of their chosen reagents.
Protocol 1: Synthesis of a 7-Chloro-5-fluoroquinoline-8-carboxylic Acid Intermediate
This protocol is a conceptual adaptation based on established quinolone synthesis methodologies. The Gould-Jacobs reaction is a common method for constructing the quinolone core.
Objective: To synthesize a key intermediate with a leaving group at the C-7 position, ready for diversification.
Materials:
-
Substituted 2-amino-3-fluorobenzoic acid
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Thionyl chloride or other chlorinating agent
Procedure:
-
Condensation: React the substituted 2-amino-3-fluorobenzoic acid with diethyl ethoxymethylenemalonate (EMME) in a suitable solvent like ethanol. This reaction typically proceeds under reflux to form the corresponding anilinomethylenemalonate.
-
Cyclization: The product from the previous step is subjected to thermal cyclization in a high-boiling solvent such as diphenyl ether. This intramolecular reaction forms the quinolone ring system.
-
Saponification: The resulting ester is hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide in an aqueous ethanol solution, followed by acidification with hydrochloric acid.
-
Chlorination: Introduce a chlorine atom at the C-7 position. This can be achieved through various methods, including electrophilic aromatic substitution with a suitable chlorinating agent. The specific conditions will depend on the reactivity of the quinolone core.
-
Purification: The crude product should be purified by recrystallization from an appropriate solvent system to yield the 7-chloro-5-fluoroquinoline-8-carboxylic acid intermediate.
Protocol 2: Synthesis of 7-Substituted Amino Derivatives
This protocol details the crucial nucleophilic aromatic substitution step to generate a library of diverse antimicrobial candidates. This procedure is adapted from the synthesis of related 8-nitrofluoroquinolones.[5][6]
Objective: To displace the C-7 chlorine atom with a variety of primary or secondary amines.
Materials:
-
7-Chloro-5-fluoroquinoline-8-carboxylic acid intermediate
-
A diverse library of primary and secondary amines (e.g., substituted anilines, piperazines, aliphatic amines)
-
Sodium bicarbonate or other suitable base
-
50% Aqueous ethanol
-
Hydrochloric acid (for workup)
-
Ethanol (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 7-chloro-5-fluoroquinoline-8-carboxylic acid intermediate (1 equivalent), the desired amine (3 equivalents), and sodium bicarbonate (6 equivalents) in 50% aqueous ethanol.
-
Reaction Conditions: Heat the stirred mixture under reflux at approximately 75-80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can be lengthy, ranging from 48 to over 100 hours, depending on the nucleophilicity of the amine.[5][6]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate with water and then with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Characterization: Confirm the structure of the final compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Antimicrobial Activity
The synthesized compounds should be evaluated for their in vitro antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a standard metric for this assessment.
| Compound ID | C-7 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| Ref-1 | Ciprofloxacin | 0.5 | 0.015 | 0.25 |
| SC-01 | 4-Toluidine | 2-5 | >64 | >64 |
| SC-02 | 4-Chloroaniline | 2-5 | >64 | >64 |
| SC-03 | n-Butylamine | 15 | >64 | >64 |
| SC-04 | Piperazine | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| SC-05 | DL-Valine | >64 | >64 | >64 |
Note: Data for SC-01, SC-02, SC-03, and SC-05 are based on analogous 8-nitrofluoroquinolone derivatives.[5][7] The activity of novel 5-fluoro derivatives would need to be determined experimentally.
Mechanism of Action: The Rationale Behind the Design
Fluoroquinolones exert their bactericidal effect by forming a stable complex with bacterial DNA and type II topoisomerases (DNA gyrase and topoisomerase IV).[3] This complex traps the enzyme in the process of cleaving DNA, leading to double-strand breaks and ultimately cell death.
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- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Fluoroquinolone Antibiotics from Carboxylic Acid Precursors
For distribution to: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and antibiotic development.
Abstract
This comprehensive guide provides a detailed exploration of the synthetic pathways for developing novel fluoroquinolone antibiotics, with a foundational focus on the strategic use of carboxylic acid precursors. We delve into the seminal Gould-Jacobs reaction for the construction of the core quinolone scaffold and discuss contemporary advancements, including microwave-assisted synthesis and green chemistry approaches that offer improved efficiency and sustainability. This document outlines robust, step-by-step protocols for the key synthetic transformations, including the initial cyclization, subsequent N-alkylation, and the crucial introduction of the C-7 piperazinyl moiety, a key determinant of antibacterial potency and spectrum.[1][2][3] The causality behind experimental choices is explained, and self-validating systems are embedded within each protocol to ensure reproducibility and success. This guide is intended to serve as a practical resource for researchers dedicated to the discovery and development of the next generation of fluoroquinolone antibacterial agents.
Introduction: The Enduring Significance of the Fluoroquinolone Scaffold
Fluoroquinolones represent a powerful class of synthetic broad-spectrum antibacterial agents that have been instrumental in the treatment of a wide range of bacterial infections.[4][5][6] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The core pharmacophore of all fluoroquinolones is a bicyclic system featuring a carboxylic acid group at the 3-position, which is essential for their antibacterial activity.[3][7][8] The journey of a novel fluoroquinolone from concept to clinical candidate is a testament to the power of synthetic organic chemistry, often beginning with strategically chosen carboxylic acid precursors.
The development of these life-saving drugs has evolved significantly from the discovery of the first quinolone, nalidixic acid.[6] Subsequent generations have seen the introduction of a fluorine atom at the C-6 position and various substituents at the N-1 and C-7 positions, dramatically enhancing their potency and pharmacokinetic profiles.[3][9] This guide will illuminate the synthetic strategies that underpin the creation of these complex molecules, providing both the foundational knowledge and the practical protocols necessary for innovation in this critical therapeutic area.
The Cornerstone of Synthesis: Building the Quinolone Core
The construction of the fundamental quinolone ring system is the first critical phase in the synthesis of a fluoroquinolone. The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for this purpose, offering a reliable pathway to 4-hydroxyquinoline derivatives.[10][11]
The Gould-Jacobs Reaction: A Classic Approach
This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[10][11] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[12] The general mechanism is a multi-step process that begins with a nucleophilic attack from the aniline's amino group, followed by elimination and a 6-electron electrocyclization.[10][11]
Diagram 1: The Gould-Jacobs Reaction Workflow
A high-level overview of the classical Gould-Jacobs reaction for quinolone synthesis.
Modern Advancements in Quinolone Core Synthesis
While the traditional Gould-Jacobs reaction is robust, it often requires harsh conditions, such as high temperatures in solvents like diphenyl ether, which can be challenging to remove and may lead to side reactions.[12][13] Modern synthetic chemistry has introduced several improvements to mitigate these challenges:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the cyclization step.[5][11][14] This technique efficiently delivers the high energy required for the 6-electron electrocyclization.[11]
-
Catalytic Approaches: The use of catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote cyclization under milder conditions, leading to cleaner reactions and higher yields.[15] Palladium-catalyzed reactions, such as carbonylative Sonogashira annulation, have also emerged as powerful tools for constructing the quinolone scaffold from different precursors.[16][17]
-
Green Chemistry Principles: To address environmental concerns, researchers are increasingly adopting green chemistry approaches.[13][18] This includes the use of recyclable and environmentally friendly catalysts and solvents, as well as developing more atom-economical synthetic routes.[5][13][19]
Key Synthetic Transformations: From Core to Active Pharmaceutical Ingredient
Once the quinolone core is established, a series of critical transformations are required to install the functionalities that confer the desired antibacterial properties.
N-Alkylation at the 1-Position
The introduction of a substituent at the N-1 position, often a cyclopropyl or ethyl group, is crucial for enhancing the drug's potency and pharmacokinetic profile.[3] This is typically achieved through N-alkylation of the quinolone nitrogen.
Protocol 1: N-Alkylation of the Quinolone Core
This protocol details a general procedure for the N-alkylation of a 4-quinolone-3-carboxylic acid ester.
Materials:
-
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivative (1.0 equiv)
-
Alkyl halide (e.g., cyclopropyl bromide or ethyl iodide) (1.2-1.5 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Magnetic stirrer and heating mantle/oil bath
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivative, anhydrous potassium carbonate, and anhydrous DMF.
-
Addition of Alkylating Agent: While stirring, add the alkyl halide dropwise to the suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours. The causality for heating is to increase the rate of the nucleophilic substitution reaction.
-
Monitoring and Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. A co-spot of the reaction mixture with the starting material can confirm the consumption of the reactant.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Introduction of the C-7 Piperazinyl Group
The substituent at the C-7 position plays a pivotal role in determining the antibacterial spectrum and potency of fluoroquinolones.[2][3] A piperazinyl group is a common and highly effective moiety at this position.[1][20] This is typically introduced via a nucleophilic aromatic substitution (SₙAr) reaction on a 7-halo-quinolone precursor.
Diagram 2: C-7 Piperazinyl Group Introduction Workflow
A schematic of the nucleophilic aromatic substitution for C-7 functionalization.
Protocol 2: Synthesis of 7-Piperazinyl-quinolone via SₙAr
This protocol describes the reaction of a 7-chloroquinolone derivative with piperazine.
Materials:
-
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1.0 equiv)
-
Anhydrous piperazine (4.0-5.0 equiv)
-
Pyridine or dimethyl sulfoxide (DMSO) as solvent
-
Magnetic stirrer and heating mantle/oil bath
-
Round-bottom flask with a reflux condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 7-chloroquinolone derivative in pyridine or DMSO. Add an excess of anhydrous piperazine to the solution. The large excess of piperazine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-140 °C) for 6-24 hours.
-
Monitoring and Self-Validation: Monitor the reaction by TLC or HPLC. The disappearance of the starting material confirms the completion of the reaction.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water. The product will often precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration and wash it thoroughly with water and then with a cold organic solvent like ethanol or acetone to remove any unreacted piperazine and residual solvent.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Hydrolysis of the Ester to the Final Carboxylic Acid
The final step in many fluoroquinolone syntheses is the hydrolysis of the C-3 ester to the corresponding carboxylic acid, which is crucial for the compound's biological activity.[8]
Protocol 3: Ester Hydrolysis to the Carboxylic Acid
This protocol outlines the saponification of the C-3 ester.
Materials:
-
C-3 ester of the fluoroquinolone (1.0 equiv)
-
Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-5.0 equiv)
-
Ethanol or a mixture of tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl) (e.g., 1 M or 2 M)
-
Magnetic stirrer
-
Round-bottom flask
-
pH paper or a pH meter
Procedure:
-
Reaction Setup: Dissolve the fluoroquinolone ester in ethanol or a THF/water mixture in a round-bottom flask.
-
Saponification: Add an aqueous solution of NaOH or LiOH to the flask and stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitoring and Self-Validation: Monitor the reaction by TLC, observing the disappearance of the starting ester spot and the appearance of a more polar spot corresponding to the carboxylate salt at the baseline.
-
Neutralization: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully acidify the solution with HCl to a pH of approximately 6-7. The carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash it with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain the final fluoroquinolone carboxylic acid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Data Presentation and Characterization
Thorough characterization of all intermediates and the final product is essential for ensuring the integrity of the research. The following table provides an example of the kind of data that should be collected and organized.
Table 1: Physicochemical and Spectroscopic Data for a Representative Fluoroquinolone Synthesis
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | Yield (%) |
| Intermediate 1 (N-cyclopropyl quinolone ester) | C₁₅H₁₄FNO₃ | 289.28 | 155-157 | 8.5 (s, 1H), 7.9 (d, 1H), 7.5 (d, 1H), 4.2 (q, 2H), 3.6 (m, 1H), 1.3 (t, 3H), 1.1 (m, 4H) | 85 |
| Intermediate 2 (7-Chloro-N-cyclopropyl quinolone carboxylic acid) | C₁₃H₉ClFNO₃ | 297.67 | 250-252 | 15.1 (br s, 1H), 8.9 (s, 1H), 8.2 (d, 1H), 8.0 (d, 1H), 3.7 (m, 1H), 1.2 (m, 4H) | 92 |
| Final Product (Ciprofloxacin) | C₁₇H₁₈FN₃O₃ | 331.34 | 255-257 (dec.) | 15.0 (br s, 1H), 8.7 (s, 1H), 7.9 (d, 1H), 7.5 (d, 1H), 3.6 (m, 1H), 3.2 (m, 8H), 1.2 (m, 4H) | 78 |
Conclusion
The synthetic pathways leading to novel fluoroquinolone antibiotics from carboxylic acid precursors are both well-established and ripe for innovation. By understanding the foundational principles of the Gould-Jacobs reaction and embracing modern synthetic methodologies, researchers can efficiently construct the core quinolone scaffold. Subsequent strategic modifications, particularly at the N-1 and C-7 positions, are critical for tuning the biological activity and pharmacokinetic properties of these life-saving drugs. The detailed protocols and workflows presented in this guide provide a solid framework for the rational design and synthesis of the next generation of fluoroquinolone antibiotics, empowering scientists to address the ongoing challenge of bacterial resistance.
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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Swellmeen, L., Uzrail, A., Shahin, R., & AL-Hiari, Y. (2021). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Zarqa Journal for Research and Studies in Humanities, 21(1), 1-10. [Link]
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Hryhoriv, H., Kovalenko, S. M., Georgiyants, M., & Georgiyants, V. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 28(6), 2759. [Link]
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Musioł, R. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 123. [Link]
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Goyal, R., Sharma, A., Thakur, V. K., Ola, M., & Sharma, P. C. (2021). Green chemistry approaches towards the design and synthesis of anti-infective fluoroquinolone derivatives. Current Research in Green and Sustainable Chemistry, 4, 100044. [Link]
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Navarrete-Vázquez, G., Hidalgo-Figueroa, S., Torres-Piedra, M., et al. (2014). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 19(11), 17799-17810. [Link]
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Khong, K. Z., & Kwon, Y. (2012). Phosphine-Initiated General-Base-Catalyzed Quinolone Synthesis. Organic letters, 14(10), 2638–2641. [Link]
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Chen, Y.-L., Lu, K.-C., & Huang, H.-S. (2015). Synthesis and Antimicrobial Evaluation of 7-[4-(Carbopiperazin-1-yl)piperazin-1-yl] Derivatives of Fluoroquinolone. Molecules, 20(7), 13038-13050. [Link]
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Nguyen, S. T., Ding, X., Butler, M. M., Tashjian, T. F., Peet, N. P., & Bowlin, T. L. (2011). Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. Bioorganic & medicinal chemistry letters, 21(19), 5961–5963. [Link]
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Naz, A., & Farooq, U. (2015). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 20(6), 10894-10910. [Link]
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Kumar, A., Kumar, A., & Sharma, G. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8636-8664. [Link]
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Shahanawaz, M., Singh, K., Kushwaha, S. P., et al. (2024). Design & Synthesis of Fluoroquinolone through Green Chemistry Approach. International Journal of Biology, Pharmacy and Allied Sciences, 13(5), 2259-2269. [Link]
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Wolfson, J. S., & Hooper, D. C. (1989). Chemical evolution of the fluoroquinolone antimicrobial agents. Reviews of infectious diseases, 11 Suppl 5, S961–S968. [Link]
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Hryhoriv, H., Kovalenko, S. M., Georgiyants, M., & Georgiyants, V. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 28(6), 2759. [Link]
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Shahanawaz, M., Singh, K., Kushwaha, S. P., et al. (2024). Design & Synthesis of Fluoroquinolone through Green Chemistry Approach. International Journal of Biology, Pharmacy and Allied Sciences, 13(5), 2259-2269. [Link]
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Emami, S., & Johari-Ahar, M. (2020). Modification of 7-piperazinylquinolone antibacterials to promising anticancer lead compounds: Synthesis and in vitro studies. European journal of medicinal chemistry, 187, 111970. [Link]
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Wang, S.-G., Liu, Y.-L., & You, S.-L. (2017). Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines. Journal of the American Chemical Society, 139(28), 9603–9610. [Link]
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Al-Hiari, Y. M., Qaisi, A. M., El-Abadelah, M. M., & Voelter, W. (2007). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of enzyme inhibition and medicinal chemistry, 22(5), 559–568. [Link]
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Popa, I. M., Udrea, A. M., & Nuta, A. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 27(19), 6210. [Link]
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Foroumadi, A., Ebrahimi, S. M., & Emami, S. (2007). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Archiv der Pharmazie, 340(1), 47-52. [Link]
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Kara, E., & Ghaffari, M. (2018). Adsorption of Fluoroquinolone Antibiotics from Water and Wastewater by Colemanite. Water, 10(12), 1833. [Link]
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Melander, R. J., Minrov, D., & Melander, C. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. Chemistry, an Asian journal, 11(12), 1791–1798. [Link]
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Application Notes & Protocols: A Guide to the Amide Coupling of 5-Fluoroquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Fluoroquinoline-8-carboxamides
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The targeted introduction of a fluorine atom and a carboxamide moiety, as in 5-fluoroquinoline-8-carboxamides, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This strategic functionalization can enhance metabolic stability, improve target binding affinity, and optimize cell permeability. Consequently, the development of robust and efficient protocols for the synthesis of these derivatives is of paramount importance in the pursuit of novel drug candidates.
This application note provides a comprehensive guide to the experimental procedure for the amide coupling of 5-fluoroquinoline-8-carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, present a detailed, step-by-step protocol, and offer insights into critical parameters that ensure a successful and high-yielding synthesis.
Mechanistic Considerations: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable carboxylate-ammonium salt.[1] Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine. Several classes of coupling reagents have been developed to achieve this activation, with carbodiimides and phosphonium/uronium salts being among the most prevalent in modern organic synthesis.[1][2]
Common Coupling Strategies
Two of the most effective and widely used coupling reagents for amide bond formation are 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
-
EDC/HOBt: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate can be prone to racemization and can rearrange to an unreactive N-acylurea. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form an active ester, which then cleanly reacts with the amine to yield the desired amide.[2]
-
HATU: HATU is a uronium-based coupling reagent that reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate rapidly converts to an activated ester, which then undergoes nucleophilic attack by the amine. HATU is known for its high efficiency, fast reaction times, and ability to couple even challenging substrates.[2][4]
Given the electron-withdrawing nature of the fluoroquinoline core, which can decrease the nucleophilicity of the carboxylate, a highly efficient coupling reagent is recommended. For this reason, the following protocol will utilize HATU.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of 5-fluoroquinoline-8-carboxylic acid with a primary amine using HATU as the coupling reagent.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier (Example) |
| 5-Fluoroquinoline-8-carboxylic acid | C₁₀H₆FNO₂ | 191.16 | Sigma-Aldrich |
| Primary Amine (R-NH₂) | Varies | Varies | Combi-Blocks |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Oakwood Chemical |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Acros Organics |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR Chemicals |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | LabChem |
| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | Fluka |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | EMD Millipore |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | J.T. Baker |
| Hexanes | C₆H₁₄ | 86.18 | Avantor |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-fluoroquinoline-8-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).
-
Addition of Amine and Base: Add the primary amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 5 minutes.
-
Addition of Coupling Reagent: Add HATU (1.2 eq) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The aqueous washes help to remove unreacted starting materials, excess reagents, and DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-fluoroquinoline-8-carboxamide.
Visualizing the Workflow
Caption: A streamlined workflow for the HATU-mediated amide coupling.
Causality Behind Experimental Choices
-
Choice of Solvent: Anhydrous DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solubilizes the reactants and reagents without interfering with the reaction mechanism.[5]
-
Stoichiometry of Reagents:
-
A slight excess of the amine (1.1 eq) is used to ensure complete consumption of the more valuable carboxylic acid.
-
A larger excess of the base, DIPEA (3.0 eq), is crucial to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, thereby facilitating the formation of the active ester.[5]
-
A slight excess of HATU (1.2 eq) ensures efficient activation of the carboxylic acid.
-
-
Work-up Procedure: The aqueous washes with saturated NaHCO₃ are essential for removing acidic byproducts and unreacted starting materials. The subsequent brine wash helps to remove any remaining water from the organic layer.
-
Purification: Flash column chromatography is a standard and effective method for purifying the final amide product from any remaining impurities and byproducts.
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured through in-process monitoring and characterization of the final product.
-
Reaction Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS provides real-time information on the consumption of starting materials and the formation of the product, allowing for accurate determination of the reaction endpoint.
-
Product Characterization: The identity and purity of the final 5-fluoroquinoline-8-carboxamide should be confirmed by a combination of spectroscopic techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to validate the successful synthesis.
Conclusion
The HATU-mediated amide coupling of 5-fluoroquinoline-8-carboxylic acid is a robust and efficient method for the synthesis of a diverse range of carboxamide derivatives. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can reliably access these valuable compounds for further investigation in drug discovery and development programs.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Publishing. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health. Available at: [Link]
-
Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Synthesis of DNA Gyrase Inhibitors Utilizing 5-Fluoroquinoline-8-carboxylic Acid Derivatives
Introduction: The Critical Role of DNA Gyrase Inhibition and the Fluoroquinolone Scaffold
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls the topological state of DNA in bacteria. It facilitates DNA replication and transcription by introducing negative supercoils into the DNA helix. The inhibition of DNA gyrase leads to the disruption of these critical cellular processes, ultimately resulting in bacterial cell death.[1] This mechanism makes DNA gyrase a prime target for the development of antibacterial agents.
The fluoroquinolones are a major class of synthetic broad-spectrum antibiotics that exert their bactericidal effects by inhibiting DNA gyrase and a second essential type II topoisomerase, topoisomerase IV.[2] The core pharmacophore of these potent drugs is the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety fused to an aromatic ring.[3] The introduction of a fluorine atom at the C-6 position of the quinolone ring system was a significant advancement, leading to a substantial increase in antibacterial potency.[4]
This guide provides a detailed technical overview and experimental protocols for the synthesis of novel DNA gyrase inhibitors, using derivatives of 5-fluoroquinoline-8-carboxylic acid as key intermediates. We will explore the strategic chemical modifications required to enhance biological activity, focusing on the established principles of structure-activity relationships (SAR) within the quinolone class.
Synthetic Strategy: A Multi-Step Approach to Novel DNA Gyrase Inhibitors
The synthesis of potent fluoroquinolone-based DNA gyrase inhibitors is a multi-step process that begins with the construction of the core quinolone scaffold, followed by strategic modifications to introduce desired functionalities. A common and effective method for constructing the quinolone ring system is the Gould-Jacobs reaction .[5][6] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization.[7][8]
Our synthetic workflow, leveraging the Gould-Jacobs reaction to generate a key 7-halo-substituted quinolone intermediate, is outlined below. This intermediate serves as a versatile platform for introducing a variety of substituents at the C-7 position, a modification known to be critical for potent anti-gyrase activity.[4]
Figure 1: General synthetic workflow for DNA gyrase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-Chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate (A Gould-Jacobs Approach)
This protocol details the foundational Gould-Jacobs reaction to construct the quinolone core. The choice of a 2-chloro-4-fluoroaniline precursor is strategic for installing the necessary halogen at the 7-position, which will serve as a leaving group for subsequent nucleophilic substitution.
Causality: The condensation of the aniline with DEEM forms an enamine intermediate. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the ester carbonyl, leading to the formation of the quinolone ring system.[6]
Materials:
-
2-Chloro-4-fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
Procedure:
-
A mixture of 2-chloro-4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 2 hours.
-
The resulting ethanol is removed under reduced pressure.
-
The reaction mixture is then added dropwise to preheated diphenyl ether at 250 °C and stirred at this temperature for 30 minutes.
-
After cooling to room temperature, the solid precipitate is collected by filtration.
-
The crude product is washed with hexane and then recrystallized from ethanol to yield ethyl 7-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate.
Protocol 2: N-1 Alkylation of the Quinolone Core
The introduction of a small alkyl or cycloalkyl group at the N-1 position is crucial for potent antibacterial activity.[1] A cyclopropyl group is often favored for optimal activity.
Causality: This reaction is a standard N-alkylation where the nitrogen of the quinolone ring acts as a nucleophile, displacing a halide from an alkylating agent. The presence of a base is necessary to deprotonate the quinolone nitrogen, increasing its nucleophilicity.
Materials:
-
Ethyl 7-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate
-
Cyclopropyl bromide (or other suitable alkylating agent)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of ethyl 7-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclopropyl bromide (1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated product is collected by filtration, washed with water, and dried to yield ethyl 1-cyclopropyl-7-chloro-5-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.
Protocol 3: Nucleophilic Substitution at the C-7 Position
The substituent at the C-7 position significantly influences the antibacterial spectrum and potency of fluoroquinolones.[4] This position is believed to interact directly with the DNA gyrase enzyme.[9] Typically, a five- or six-membered nitrogen-containing heterocycle, such as piperazine or pyrrolidine, is introduced at this position.
Causality: This reaction is a nucleophilic aromatic substitution. The electron-withdrawing nature of the quinolone ring system activates the C-7 position for nucleophilic attack by an amine. The chlorine atom serves as a good leaving group.
Materials:
-
Ethyl 1-cyclopropyl-7-chloro-5-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
-
Piperazine (or other desired amine)
-
Pyridine or Triethylamine (as a base)
-
Dimethyl sulfoxide (DMSO) or Acetonitrile
Procedure:
-
A mixture of ethyl 1-cyclopropyl-7-chloro-5-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (1 equivalent), piperazine (2 equivalents), and pyridine (1.5 equivalents) in DMSO is heated at 80-100 °C for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The resulting precipitate is filtered, washed with water, and dried to afford the C-7 substituted quinolone ester.
Protocol 4: Saponification to the Final Carboxylic Acid
The carboxylic acid at the C-3 position is essential for the antibacterial activity of quinolones.[10] The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Causality: This is a base-catalyzed hydrolysis (saponification) of an ester. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate and ethanol. Acidic workup protonates the carboxylate to yield the final carboxylic acid.
Materials:
-
C-7 substituted quinolone ester
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
The C-7 substituted quinolone ester is suspended in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
The mixture is heated to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified to pH 6-7 with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield the final 1-cyclopropyl-7-(piperazin-1-yl)-5-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivative.
Structure-Activity Relationship (SAR) and Biological Evaluation
The biological activity of the synthesized fluoroquinolone derivatives is highly dependent on the nature of the substituents at the N-1 and C-7 positions. The following table summarizes the general SAR trends and provides illustrative biological data for known fluoroquinolones.
| Position | Substituent | Effect on Activity | Example MIC (µg/mL) vs. S. aureus | Example IC₅₀ (µM) vs. DNA Gyrase |
| N-1 | Small alkyl (e.g., ethyl) | Moderate activity | Norfloxacin: >64[11] | - |
| Cyclopropyl | Optimal activity | Ciprofloxacin: 0.22[3] | Ciprofloxacin: 61.7[12] | |
| C-7 | Unsubstituted Piperazine | Good broad-spectrum activity | Norfloxacin: >64[11] | - |
| Substituted Piperazine/Pyrrolidine | Enhanced Gram-positive activity | Moxifloxacin: 0.25[11] | Moxifloxacin: 27.5[12] | |
| C-8 | Methoxy | Improved activity and spectrum | Gatifloxacin: 0.25[11] | - |
| Halogen (e.g., Cl) | Enhanced Gram-positive activity | Clinafloxacin: 0.06[11] | - |
Note: The provided MIC and IC₅₀ values are for illustrative purposes and are derived from the literature for well-established fluoroquinolones to demonstrate SAR principles.
Mechanism of Action: Trapping the DNA-Gyrase Complex
Fluoroquinolones do not inhibit DNA gyrase by directly binding to the active site in its free form. Instead, they stabilize a transient intermediate in the enzyme's catalytic cycle, the "cleavage complex," in which both strands of the DNA have been cleaved by the enzyme.[13] This drug-enzyme-DNA ternary complex blocks the progression of replication forks and transcription machinery, leading to the accumulation of double-strand breaks in the bacterial chromosome and subsequent cell death.[14]
Figure 2: Mechanism of DNA gyrase inhibition by fluoroquinolones.
Conclusion
The synthetic pathways and protocols detailed in this guide provide a robust framework for the development of novel DNA gyrase inhibitors based on the 5-fluoroquinoline-8-carboxylic acid scaffold. By understanding the underlying chemical principles and the structure-activity relationships, researchers can rationally design and synthesize new compounds with enhanced potency and a broader spectrum of activity against clinically relevant bacterial pathogens. The continued exploration of this privileged chemical class holds significant promise for combating the growing threat of antibiotic resistance.
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Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. Available at: [Link]
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ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available at: [Link]
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PMC - PubMed Central. Quinolone antibiotics. Available at: [Link]
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NIH. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Available at: [Link]
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PMC - PubMed Central. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Available at: [Link]
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ResearchGate. On the ordeal of quinolone preparation via cyclisation of aryl-enamines; synthesis and structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate. Available at: [Link]
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Introduction: The Analytical Imperative for Fluoroquinolone Carboxylic Acids
An in-depth guide to the robust analytical methodologies for the determination of fluoroquinolone carboxylic acids, tailored for researchers, scientists, and professionals in drug development.
Fluoroquinolones (FQs) are a critical class of synthetic, broad-spectrum antibacterial agents characterized by a 4-quinolone bicyclic core structure with a carboxylic acid group at position 3.[1][2][3] This carboxylic acid, along with a basic amine function typically at position 7, imparts amphoteric and zwitterionic properties that are central to their biological activity and profoundly influence their analytical behavior.[2] The precise and accurate determination of these compounds is paramount across multiple scientific domains:
-
Pharmaceutical Development & Quality Control: Ensuring the identity, purity, strength, and stability of active pharmaceutical ingredients (APIs) and finished drug products.
-
Clinical & Pharmacokinetic Studies: Monitoring drug concentrations in biological fluids like plasma and urine to understand absorption, distribution, metabolism, and excretion (ADME) profiles.[4][5]
-
Food Safety & Environmental Monitoring: Detecting and quantifying trace-level residues in food products (e.g., milk, honey, meat) and environmental matrices (e.g., water, soil) to protect public health and prevent the proliferation of antibiotic resistance.[6][7][8]
The analytical challenge lies in the structural diversity of the FQ class, the complexity of the matrices in which they are found, and the often low concentrations requiring highly sensitive detection methods.[9] This guide provides a detailed overview of the core techniques, validated protocols, and expert insights required for the successful analysis of fluoroquinolone carboxylic acids.
Core Analytical Techniques: Separation and Detection
The selection of an analytical technique is dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether the goal is quantification or confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC remains a cornerstone for FQ analysis due to its robustness, versatility, and exceptional separating power for structurally similar compounds.[10] The method relies on a reversed-phase stationary phase (typically C18) and an aqueous-organic mobile phase. The amphoteric nature of FQs means that the pH of the mobile phase is a critical parameter for controlling retention and peak shape. Acidic conditions (pH 2.5-4.0), often achieved with phosphoric or formic acid, are commonly used to ensure the protonation of both the carboxylic acid and amine groups, leading to consistent chromatographic behavior.[2]
Key Detection Methods for HPLC:
-
Fluorescence Detection (FLD): This is the preferred method for its high sensitivity and selectivity. The conjugated ring system of fluoroquinolones imparts natural fluorescence, allowing for detection at low concentrations with minimal interference from non-fluorescent matrix components.[11] Typical excitation wavelengths are in the 280-290 nm range, with emission monitored between 445-500 nm.[10]
-
Ultraviolet (UV) Detection: A more universal but less sensitive method than fluorescence. The quinolone nucleus exhibits strong UV absorbance, typically around 270-290 nm.[12] This method is well-suited for analyzing pharmaceutical formulations where concentrations are high.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification and unambiguous confirmation, LC-MS/MS is the definitive technique.[7][13] Its power lies in combining the physical separation of HPLC with the mass-resolving capability of a tandem mass spectrometer, providing unparalleled sensitivity and specificity.[8][14]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard for FQs, as the piperazinyl or other amino substituents are readily protonated.[1][15]
-
Detection: Analysis is performed in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (typically the protonated molecule [M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. This two-stage mass filtering provides exceptional selectivity, effectively eliminating matrix interferences.
Sample Preparation: Extracting Analytes from Complex Matrices
Effective sample preparation is crucial for reliable analysis, aiming to isolate the target FQs from interfering substances, concentrate them to detectable levels, and ensure compatibility with the chromatographic system.[9]
Solid-Phase Extraction (SPE)
SPE is the most widely used technique for cleaning up and concentrating FQs from diverse matrices like water, milk, and tissue homogenates.[9] Polymeric reversed-phase sorbents (e.g., Oasis HLB) are often preferred due to their stability across a wide pH range and their ability to retain a broad spectrum of FQs.
The general SPE workflow involves four key steps, each critical to the method's success. The causality behind this process is to selectively bind the analyte of interest while washing away interferences, followed by elution in a clean, concentrated solution.
Caption: General workflow for Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
For biological fluids like plasma, serum, or milk, protein precipitation is a rapid and effective initial cleanup step.[11] It involves adding a miscible organic solvent, typically acetonitrile, to the sample.[10] This denatures and precipitates the proteins, which can then be removed by centrifugation, leaving the smaller FQ molecules in the supernatant for direct injection or further SPE cleanup.
Detailed Application Protocols
The following protocols are presented as robust, validated starting points for implementation in the laboratory.
Protocol 1: HPLC-FLD Analysis of Ciprofloxacin in Pharmaceutical Tablets
This method is designed for the accurate quantification of a fluoroquinolone API in a finished dosage form.
1. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of Ciprofloxacin reference standard, dissolve in 5 mL of 0.1 M HCl, and dilute to 25 mL with methanol.[11]
-
Working Standards (1-20 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.
-
Sample Preparation:
-
Weigh and finely powder no fewer than 20 tablets.
-
Transfer an amount of powder equivalent to 100 mg of Ciprofloxacin to a 100 mL volumetric flask.
-
Add 10 mL of 0.1 M HCl and sonicate for 15 minutes.
-
Add ~70 mL of methanol and shake for 20 minutes.
-
Dilute to volume with methanol and mix well.
-
Filter a portion through a 0.45 µm syringe filter.
-
Dilute 1.0 mL of the filtrate to 100.0 mL with mobile phase to obtain a theoretical concentration of 10 µg/mL.
-
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.025 M Phosphoric Acid (pH adjusted to 3.0 with triethylamine) : Acetonitrile (87:13 v/v)[2] |
| Flow Rate | 1.5 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Fluorescence Detector | Excitation: 280 nm, Emission: 450 nm[11] |
3. System Suitability & Analysis:
-
Inject the 10 µg/mL standard five times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Construct a calibration curve by plotting peak area against concentration for the working standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solution and quantify the ciprofloxacin content using the calibration curve.
Protocol 2: LC-MS/MS Analysis of Fluoroquinolone Residues in Water
This protocol provides a high-sensitivity method for determining FQ residues in environmental water, incorporating SPE for sample cleanup and concentration.
Caption: Workflow for trace analysis of FQs by SPE and LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction):
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 60 mg, 3 mL) with 5 mL of methanol followed by 5 mL of Milli-Q water. Do not allow the sorbent to dry.
-
Sample Loading: Adjust a 100 mL water sample to pH 7. Add an appropriate internal standard. Pass the sample through the conditioned cartridge at a flow rate of ~5 mL/min.[16]
-
Washing: Wash the cartridge with 5 mL of Milli-Q water to remove salts and polar interferences.
-
Elution: Elute the retained FQs with 5 mL of methanol containing 0.5% formic acid.[11]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1.0 mL of mobile phase A/B (95:5).
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | UPLC C18, 100 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid[17] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[17] |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
3. Example MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ciprofloxacin | 332.1 | 288.1, 245.1 |
| Norfloxacin | 320.1 | 276.1, 233.1 |
| Enrofloxacin | 360.2 | 316.2, 288.1 |
Method Validation: Ensuring Trustworthy Results
Any analytical method must be validated to demonstrate its fitness for a particular purpose.[18] Validation establishes, through documented evidence, that the method's performance characteristics are suitable and reliable for the intended application. Key validation parameters are summarized below.[6][10][18]
| Parameter | Description & Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., matrix components, degradation products). Criterion: No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. Criterion: Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | The closeness of test results to the true value. Assessed via recovery studies on spiked matrix samples. Criterion: Recovery typically within 80-120%. |
| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). Criterion: Relative Standard Deviation (RSD) ≤ 15%.[14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Criterion: Signal-to-Noise ratio (S/N) of ~3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Criterion: S/N of ~10; analyte response must be reproducible (e.g., RSD ≤ 20%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature).[18] |
References
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- Pummarin, N., et al. (n.d.). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Products.
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- World Organisation for Animal Health (WOAH). (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues.
- Desta, Y. D. (n.d.). Evaluation of Antibiotics Residues in Milk and Meat Using Different Analytical Methods.
- Queen's University Belfast. (n.d.). The development, validation and application of mass spectrometric methods for veterinary drug residue analyses in food.
- Al-Qaim, F. F., et al. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. National Institutes of Health.
- Al-Qaim, F. F., et al. (2024). Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction.
- ResearchGate. (2025). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions.
- U.S. Food and Drug Administration (FDA). (2006). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues.
- Chan, C. Y., Lam, A. W., & French, G. L. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens. PubMed.
- Wockhardt Research Centre. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health.
- Unade, et al. (2020). Fluoroquinolones: official and reported methods of analysis (review). ResearchGate.
- Wang, J., et al. (n.d.). Effective extraction of fluoroquinolones from water using facile modified plant fibers. National Institutes of Health.
- Wagil, M., et al. (2014). Development of sensitive and reliable LC-MS/MS methods for the determination of three fluoroquinolones in water and fish tissue samples and preliminary environmental risk assessment of their presence in two rivers in northern Poland. PubMed.
- RJPT. (n.d.). Analytical Methods of Ciprofloxacin and its Combinations Review.
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Wang, C., et al. (2010). Determination of fluoroquinolone antibiotics in environmental water samples based on magnetic molecularly imprinted polymer extraction followed by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]
- Nguyen, T. A. T., et al. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone.
- Chan, C. Y., Lam, A. W., & French, G. L. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens. Sci-Hub.
- Al-Ghannam, S. M. (n.d.). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central.
- Academia.edu. (n.d.). Atomic absorption spectroscopic, conductometric and colorimetric methods for determination of fluoroquinolone antibiotics using ammonium reineckate ion-pair complex formation.
- Jickells, S. (n.d.). Determination of fluoroquinolone antibiotics in wastewater using ultra high-performance liquid chromatography with mass spectrometry and fluorescence detection. PubMed.
- Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. PubMed.
- Wang, W., et al. (2024). Determination and Ecological Risk Assessment of Quinolone Antibiotics in Drinking and Environmental Waters Using Fully Automated Disk-Based SPE Coupled with UPLC–MS/MS. MDPI.
- Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones).
- ResearchGate. (2025). Analytical Methods of Ciprofloxacin and its Combinations Review.
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Application Notes and Protocols for the Synthesis of 8-Substituted Quinoline-3-Carboxylic Acids
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 8-Substituted Quinoline-3-Carboxylic Acid Scaffold
The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of biologically active compounds and functional materials. Within this class, quinoline-3-carboxylic acids are of particular importance, forming the core structure of many antibacterial agents, including the quinolone and fluoroquinolone antibiotics. The strategic placement of substituents on the quinoline nucleus allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
Specifically, substitution at the 8-position of the quinoline-3-carboxylic acid scaffold offers a unique vector for molecular design. The proximity of the C8 substituent to the nitrogen atom at position 1 can influence the electronic and steric environment of the heterocyclic core, impacting factors such as metal chelation, planarity, and interaction with biological targets. This has led to the development of 8-substituted quinoline-3-carboxylic acid derivatives with a wide range of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory agents.
These application notes provide a comprehensive guide to the key synthetic strategies for accessing this valuable molecular scaffold. We will delve into both classical and modern methodologies, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. This guide is designed to empower researchers to confidently select and execute the most appropriate synthetic route for their target 8-substituted quinoline-3-carboxylic acids.
I. Classical Approaches to the Quinoline Core: Building from the Basics
The foundational methods for quinoline synthesis have stood the test of time, offering robust and often scalable routes to the core heterocyclic structure. Two of the most prominent methods applicable to the synthesis of quinoline-3-carboxylic acid precursors are the Gould-Jacobs reaction and the Conrad-Limpach synthesis.
A. The Gould-Jacobs Reaction: A Versatile and High-Temperature Cyclization
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid esters, which can be readily hydrolyzed to the corresponding carboxylic acids. The reaction proceeds through the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1][2]
Mechanism and Rationale:
The reaction begins with a nucleophilic attack of the aniline on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. The critical step is the thermal cyclization, which typically requires temperatures upwards of 250 °C.[3] This high energy barrier is necessary to overcome the aromaticity of the aniline ring during the intramolecular electrophilic attack. The choice of a high-boiling, inert solvent like diphenyl ether is crucial to achieve the required temperature and maintain a homogeneous reaction mixture, which has been shown to significantly improve yields compared to solvent-free conditions.[3]
Caption: Workflow of the Gould-Jacobs Reaction.
Detailed Protocol: Synthesis of 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This protocol is adapted from a reported synthesis of related analogues and illustrates the key steps of the Gould-Jacobs reaction.
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-3-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 120-130 °C for 2 hours. During this time, ethanol will be evolved.
-
Apply vacuum to the hot mixture to remove any remaining ethanol. The resulting crude anilidomethylenemalonate can be used directly in the next step.
Step 2: Thermal Cyclization
-
To the flask containing the crude intermediate, add a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of the initial aniline).
-
Heat the mixture to a vigorous reflux (around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The product, ethyl 7-chloro-8-methyl-4-hydroxyquinoline-3-carboxylate, should precipitate.
-
Add a non-polar solvent like hexane to aid precipitation and wash away the diphenyl ether.
-
Collect the solid by filtration and wash thoroughly with hexane.
Step 3: Saponification
-
Suspend the crude ester in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, or until hydrolysis is complete (can be monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The desired 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
Table 1: Representative Gould-Jacobs Reaction Conditions and Yields
| 8-Substituent | Aniline Precursor | Cyclization Conditions | Saponification | Typical Yield |
| H | Aniline | Diphenyl ether, 250 °C, 30 min | 10% NaOH (aq), reflux | Good |
| 8-CH₃ | 2-Methylaniline | Dowtherm A, 250 °C, 15 min | 10% NaOH (aq), reflux | Moderate to Good |
| 8-Cl | 2-Chloroaniline | Diphenyl ether, 250 °C, 30 min | 10% NaOH (aq), reflux | Moderate |
B. The Conrad-Limpach-Knorr Synthesis: A Tale of Two Temperatures
The Conrad-Limpach-Knorr synthesis involves the reaction of an aniline with a β-ketoester. A fascinating aspect of this reaction is the regioselectivity, which is dictated by the reaction temperature.[4][5]
-
Conrad-Limpach Pathway (Lower Temperature): At moderate temperatures (typically below 100 °C), the aniline preferentially attacks the ketone carbonyl of the β-ketoester, leading to an enamine intermediate. Subsequent thermal cyclization (at higher temperatures, ~250 °C) yields a 4-hydroxyquinoline.[4][6]
-
Knorr Pathway (Higher Temperature): At higher initial reaction temperatures (around 140-160 °C), the reaction favors the formation of an anilide by nucleophilic attack at the ester carbonyl. Cyclization of the anilide intermediate then leads to a 2-hydroxyquinoline.[5]
For the synthesis of quinoline-3-carboxylic acids, the Conrad-Limpach pathway is the desired route.
Mechanism and Rationale:
The choice of reaction conditions is paramount in directing the outcome of this synthesis. The kinetic product, the enamine, is formed at lower temperatures, while the thermodynamically more stable anilide is favored at higher temperatures. The subsequent cyclization of the enamine requires a high-energy input to disrupt the aromaticity of the aniline ring, similar to the Gould-Jacobs reaction. The use of an acid catalyst can facilitate both the initial condensation and the final cyclization.[4]
Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.
Detailed Protocol: Synthesis of 8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Conceptual)
This protocol is a conceptualized procedure based on the principles of the Conrad-Limpach reaction.
Step 1: Enamine Formation
-
In a round-bottom flask, dissolve 2-methoxyaniline (1.0 eq) and diethyl 2-formyl-3-oxobutanoate (a β-ketoester analogue for 3-carboxy quinoline synthesis) (1.0 eq) in a suitable solvent like ethanol.
-
Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting materials and the formation of the enamine intermediate.
-
Remove the solvent under reduced pressure.
Step 2: Thermal Cyclization and Saponification
-
The crude enamine is then subjected to thermal cyclization in a high-boiling solvent like diphenyl ether at ~250 °C, as described in the Gould-Jacobs protocol.
-
Following cyclization and work-up to isolate the ester, saponification is carried out using aqueous NaOH to yield the final carboxylic acid.
II. Modern Synthetic Strategies: Precision and Versatility
While classical methods are effective for building the quinoline core, modern synthetic chemistry offers a powerful toolkit for the late-stage functionalization of a pre-existing quinoline ring. These methods, particularly palladium-catalyzed cross-coupling reactions, provide a highly versatile and often more functional-group-tolerant approach to installing a wide variety of substituents at the 8-position.
The general strategy involves the synthesis of an 8-haloquinoline-3-carboxylic acid intermediate, which then serves as a versatile handle for a range of cross-coupling reactions.
Caption: General workflow for modern synthetic approaches.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species (typically a boronic acid or ester) and an organic halide.[7] This reaction is exceptionally well-suited for introducing aryl or heteroaryl substituents at the 8-position of the quinoline ring.
Mechanism and Rationale:
The catalytic cycle involves the oxidative addition of the 8-haloquinoline to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[7] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands such as XPhos or SPhos often being effective for challenging substrates.[8] The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid for transmetalation.[9]
Detailed Protocol: Synthesis of 8-Phenylquinoline-3-carboxylic acid
This protocol is a representative procedure for a Suzuki-Miyaura coupling on a quinoline scaffold.
Materials:
-
8-Bromoquinoline-3-carboxylic acid (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (3.0 eq)
-
Toluene/Ethanol/Water (e.g., 4:1:1 mixture)
Procedure:
-
In a Schlenk flask, combine 8-bromoquinoline-3-carboxylic acid, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and then a small amount of cold diethyl ether.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Table 2: Scope of the Suzuki-Miyaura Coupling
| 8-Substituent | Boronic Acid | Catalyst/Ligand | Base | Typical Yield |
| Phenyl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Good to Excellent |
| 4-Methoxyphenyl | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Excellent |
| 2-Thienyl | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Good |
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This method allows for the introduction of a wide variety of primary and secondary amines at the 8-position of the quinoline ring.
Mechanism and Rationale:
Similar to the Suzuki coupling, the reaction proceeds via an oxidative addition, but is followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS), and then reductive elimination.[10] The choice of ligand is crucial to prevent β-hydride elimination and promote the desired reductive elimination. Bulky, electron-rich phosphine ligands are commonly employed.
Detailed Protocol: Synthesis of 8-(Morpholino)quinoline-3-carboxylic acid
Materials:
-
8-Bromoquinoline-3-carboxylic acid (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
NaOt-Bu (1.4 eq)
-
Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add the 8-bromoquinoline-3-carboxylic acid and toluene.
-
Add the morpholine and seal the tube.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Cool the reaction and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate. The product may be in the aqueous or organic layer depending on the pH. Acidify the aqueous layer and extract again if necessary.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization.
C. Other Modern Coupling Reactions
The versatility of the 8-haloquinoline-3-carboxylic acid intermediate extends to other powerful cross-coupling reactions:
-
Sonogashira Coupling: For the synthesis of 8-alkynylquinolines, using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11][12]
-
Ullmann Condensation: A copper-catalyzed reaction for the formation of C-O and C-N bonds, providing access to 8-aryloxy and 8-aminoquinolines, respectively.[13]
III. Conclusion: A Strategic Approach to Synthesis
The synthesis of 8-substituted quinoline-3-carboxylic acids is a rich and evolving field. The choice of synthetic strategy depends on several factors, including the desired substituent at the 8-position, the availability of starting materials, and the required scale of the synthesis.
-
Classical methods like the Gould-Jacobs reaction are well-suited for the large-scale synthesis of the core quinoline-3-carboxylic acid structure from simple anilines.
-
Modern cross-coupling reactions offer unparalleled versatility for the late-stage introduction of a diverse array of functional groups at the 8-position, making them invaluable tools for medicinal chemistry and drug discovery programs.
By understanding the mechanisms and practical considerations of these key synthetic transformations, researchers can effectively navigate the synthesis of this important class of molecules and unlock their potential in various scientific disciplines.
References
-
Conrad, M., & Limpach, L. (1887). Ueber das ẞ-Naphtochinolin. Berichte der deutschen chemischen Gesellschaft, 20(1), 948-952. [Link]
-
Zaman, A., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., & Pervaiz, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1333-1336. [Link]
-
DeLaTore, K., & Sloop, J. C. (2013). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 18(9), 11186-11199. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
Aggarwal, M., Mittal, R. K., Bhati, K. K., & Purohit, P. (2022). Quinoline: Synthesis to Application. ResearchGate. [Link]
-
D'hooghe, M., & De Kimpe, N. (2006). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Chemical Reviews, 106(9), 3725-3768. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Kumar, A., & Kumar, V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20686-20711. [Link]
-
Kos, J., et al. (2014). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 19(8), 12592-12607. [Link]
-
Li, Y., et al. (2018). A Simple and Novel Amide Ligand Based on Quinoline Derivative Used for Palladium-Catalyzed Suzuki Coupling Reaction. Request PDF on ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
-
Organic-Synthesis.com. (n.d.). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ablelab.eu [ablelab.eu]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoroquinoline-8-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Fluoroquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluoroquinolone intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.
I. Overview of Synthetic Challenges
The synthesis of 5-Fluoroquinoline-8-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common route involves the construction of the quinoline core, followed by functional group manipulations. Key challenges include controlling regioselectivity during the cyclization step, preventing unwanted side reactions such as decarboxylation, and effective purification of the final product.
II. Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis, their probable causes, and recommended solutions.
Step 1: Condensation of 3-Fluoroaniline with Diethyl Ethoxymethylenemalonate (EMME)
Problem: Low yield of the initial condensation product, diethyl 2-(((3-fluorophenyl)amino)methylene)malonate.
-
Possible Cause 1: Incomplete reaction. The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Solution: Ensure the reaction is monitored by TLC until the starting aniline is consumed. Gentle heating (50-60 °C) can often drive the reaction to completion without promoting side reactions.
-
Possible Cause 2: Side reactions. At higher temperatures, the aniline may react with more than one molecule of EMME, or other side reactions may occur.
-
Solution: Maintain a strict temperature control and use a slight excess of the aniline to ensure the complete consumption of EMME.
Step 2: Thermal Cyclization (Gould-Jacobs Reaction)
Problem: Low yield of the desired 5-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Possible Cause 1: Incorrect cyclization temperature. The Gould-Jacobs reaction is a thermal cyclization that requires high temperatures, typically above 250 °C.[1] If the temperature is too low, the reaction will be slow or incomplete. If it is too high, decomposition and side reactions can occur.[1]
-
Solution: The optimal temperature for the cyclization should be determined empirically. A high-boiling point, inert solvent such as diphenyl ether is often used to maintain a consistent high temperature. Microwave-assisted synthesis can also be a valuable tool to rapidly screen reaction conditions and improve yields.[2][3]
-
Possible Cause 2: Formation of the undesired 7-fluoro isomer. The cyclization of the intermediate from 3-fluoroaniline can potentially lead to two regioisomers: the desired 5-fluoroquinoline and the undesired 7-fluoroquinoline. The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors.[4]
-
Solution: While difficult to control completely, the ratio of isomers can sometimes be influenced by the choice of cyclization conditions (e.g., solvent, temperature). A thorough analysis of the crude product by ¹H NMR or LC-MS is crucial to determine the isomeric ratio. If significant amounts of the 7-fluoro isomer are formed, a chromatographic purification step will be necessary.
-
Possible Cause 3: Decomposition of the product. The high temperatures required for cyclization can lead to the decomposition of the desired product.[1]
-
Solution: Minimize the reaction time at the high temperature. Once the reaction is complete (as determined by TLC or LC-MS), the mixture should be cooled down promptly.
Step 3: Hydrolysis of the Ester
Problem: Incomplete hydrolysis of the ethyl ester to the carboxylic acid.
-
Possible Cause 1: Insufficient base or reaction time. The hydrolysis of the ester requires a strong base, such as sodium hydroxide or potassium hydroxide, and sufficient time to go to completion.
-
Solution: Use a sufficient excess of a strong base (e.g., 2-3 equivalents of NaOH or KOH) and monitor the reaction by TLC or LC-MS until the starting material is no longer visible. Refluxing in an aqueous or alcoholic solution is a common procedure.
-
Possible Cause 2: Poor solubility of the starting material. The quinoline ester may have poor solubility in the reaction medium, leading to a slow or incomplete reaction.
-
Solution: The addition of a co-solvent such as ethanol or THF can improve the solubility of the starting material and facilitate a more efficient hydrolysis.
Step 4: Decarboxylation at the 3-position
Problem: Unwanted decarboxylation at the 3-position during hydrolysis or subsequent steps.
-
Possible Cause: Harsh reaction conditions. The carboxylic acid at the 3-position of the 4-hydroxyquinoline scaffold is susceptible to decarboxylation, especially at high temperatures and in the presence of acid or base.[5][6]
-
Solution: Use the mildest conditions possible for the hydrolysis of the ester. Avoid excessive heating. If decarboxylation is a persistent issue, consider alternative synthetic routes where the 8-carboxylic acid is introduced before the quinoline ring formation.
Step 5: Conversion to 5-Fluoroquinoline-8-carboxylic Acid
This step is not a direct conversion from the product of the Gould-Jacobs reaction. The 8-carboxylic acid group is typically introduced through a separate synthetic sequence, often starting from a precursor that already contains a group at the 8-position that can be converted to a carboxylic acid (e.g., a cyano or methyl group).
Problem: Difficulty in introducing the carboxylic acid at the 8-position.
-
Possible Cause: Inefficient functional group conversion. The conversion of a precursor group (e.g., hydrolysis of a nitrile or oxidation of a methyl group) to a carboxylic acid may be low-yielding.
-
Solution: The choice of reaction for introducing the 8-carboxylic acid is critical. For example, the hydrolysis of an 8-cyanoquinoline to the corresponding carboxylic acid is a viable route.[7] This step requires careful optimization of reaction conditions (e.g., acid or base concentration, temperature, and reaction time) to maximize the yield and minimize side reactions.
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Fluoroquinoline-8-carboxylic acid?
A1: While there are several methods for quinoline synthesis, a common approach for this specific molecule involves a modified Gould-Jacobs reaction starting from 3-fluoroaniline and diethyl ethoxymethylenemalonate to form the quinoline core.[8][9] The carboxylic acid at the 8-position is typically introduced from a precursor functional group, such as a cyano group, which is then hydrolyzed.[7]
Q2: How can I control the regioselectivity of the Gould-Jacobs cyclization with 3-fluoroaniline?
A2: Controlling the regioselectivity to favor the 5-fluoro isomer over the 7-fluoro isomer is a significant challenge. The outcome is influenced by a combination of steric and electronic effects of the fluorine substituent.[4] While complete control is difficult, careful optimization of the cyclization temperature and the use of specific high-boiling solvents may influence the isomeric ratio. It is essential to analyze the product mixture carefully to determine the ratio of isomers formed.
Q3: What are the common impurities I should look for in my final product?
A3: Common impurities can include the starting materials if the reactions have not gone to completion, the undesired 7-fluoro isomer, and byproducts from side reactions such as decarboxylation at the 3-position.[5][10] Residual solvents from the purification process can also be present.[10] A thorough characterization of the final product using techniques like NMR, LC-MS, and elemental analysis is crucial to ensure its purity.
Q4: What are the best methods for purifying the final 5-Fluoroquinoline-8-carboxylic acid?
A4: Purification of the final product often involves recrystallization from a suitable solvent or a mixture of solvents.[11] Given that the product is a carboxylic acid, it can also be purified by dissolving it in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the acid by the addition of acid.[12] For challenging separations, such as removing the 7-fluoro isomer, column chromatography may be necessary.[13]
Q5: Are there any alternative synthetic routes I should consider?
A5: Yes, several other named reactions can be used for quinoline synthesis, such as the Conrad-Limpach, Combes, and Friedländer syntheses.[14] For quinoline-4-carboxylic acids specifically, the Doebner-von Miller and Pfitzinger reactions are also relevant.[15][16] The choice of method will depend on the availability of starting materials and the desired substitution pattern. For instance, a strategy that builds the quinoline ring onto a benzene derivative that already contains the desired substituents in the correct positions can be an effective way to avoid issues with regioselectivity.[13]
IV. Experimental Protocols & Data
Protocol 1: General Procedure for the Gould-Jacobs Reaction
-
Condensation: Equimolar amounts of the substituted aniline (e.g., 3-fluoroaniline) and diethyl ethoxymethylenemalonate are mixed and heated, typically at 100-130 °C, for 1-2 hours until the reaction is complete (monitored by TLC). The ethanol byproduct is removed by distillation.
-
Cyclization: The resulting intermediate is added to a preheated high-boiling point solvent (e.g., diphenyl ether) at 250-260 °C. The mixture is heated for 15-30 minutes.
-
Workup: After cooling, the reaction mixture is diluted with a solvent like hexane to precipitate the product. The solid is collected by filtration, washed with the solvent, and dried.
| Parameter | Condition | Expected Outcome |
| Starting Material | 3-Fluoroaniline | Formation of 5- and 7-fluoroquinoline isomers |
| Cyclization Temp. | 250-260 °C | Formation of the quinoline ring |
| Reaction Time | 15-30 min | Completion of cyclization |
Protocol 2: General Procedure for Ester Hydrolysis
-
The quinoline ester is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
The mixture is heated at reflux until the starting material is consumed (monitored by TLC).
-
After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
The aqueous layer is then acidified with concentrated HCl to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
V. Visualizations
Caption: Gould-Jacobs reaction pathway for 5-fluoroquinoline synthesis.
Caption: Troubleshooting flowchart for 5-fluoroquinoline-8-carboxylic acid synthesis.
VI. References
-
BenchChem. (2025). dealing with impurities in 8-Fluoroquinoline-3-carboxamide synthesis.
-
Wikipedia. (n.d.). Gould–Jacobs reaction.
-
Mirzaie, Y., et al. (2017). Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water. Journal of the Mexican Chemical Society, 61(1).
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
-
Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.).
-
MerLion Pharmaceuticals. (n.d.). New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis, Physicochemical Characteristics and Activity under Neutral and Acid Conditions.
-
Panchal, S. J., & Parekh, D. C. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 21–26.
-
Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics.
-
Chen, Y., et al. (2011). Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5864-5867.
-
Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
-
Wernik, M., et al. (n.d.). Regioselectivity of the Gould–Jacobs Reaction. ResearchGate.
-
The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
-
Journal of the American Chemical Society. (n.d.). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester.
-
International Journal of Biology, Pharmacy and Allied Sciences. (2024). design & synthesis of fluoroquinolone through green chemistry approach.
-
MySkinRecipes. (n.d.). 3-Fluoroquinoline-8-carboxylic acid.
-
ResearchGate. (n.d.). Spectra of standard solutions of impurities: 1 = fluoroquinolonic acid; 2 = desfluoro compound.
-
Aldred, K. J., et al. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 19(9), 14338–14363.
-
National Institutes of Health. (n.d.). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
-
National Institutes of Health. (n.d.). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives.
-
ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
-
National Institutes of Health. (n.d.). Malonates in Cyclocondensation Reactions.
-
MerLion Pharmaceuticals. (n.d.). Overview.
-
Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
-
Organic Chemistry Portal. (n.d.). Decarboxylation.
-
PubMed. (2018). Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles.
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
-
ResearchGate. (n.d.). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
-
MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
-
ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
-
ACS Publications. (2021). FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase.
-
National Institutes of Health. (n.d.). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids.
-
Veeprho. (n.d.). Diethyl 2-(((3-chlorophenyl)(nitroso) amino)methylene)malonate.
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
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- 3. researchgate.net [researchgate.net]
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- 5. Preparation and antibacterial evaluation of decarboxylated fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merlionpharma.com [merlionpharma.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
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- 14. Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water [scielo.org.mx]
- 15. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 5-Fluoroquinoline-8-carboxylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Fluoroquinoline-8-carboxylic acid. As a key intermediate in the development of novel pharmaceuticals, achieving high purity of this compound is critical for downstream applications and regulatory compliance. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
I. Understanding the Molecule and Potential Impurities
5-Fluoroquinoline-8-carboxylic acid is a heterocyclic compound possessing both an acidic carboxylic acid group and a weakly basic quinoline nitrogen. This amphoteric nature is central to its purification strategy.
Potential Impurities: The nature of impurities in your crude material will largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Precursors from the final steps of the synthesis.
-
Side-Reaction Products: By-products from incomplete reactions or alternative reaction pathways. A notable side reaction in quinoline synthesis can be decarboxylation, leading to the loss of the carboxylic acid group.[1]
-
Residual Solvents: Solvents used in the synthesis and initial work-up.
-
Colorimetric Impurities: Highly conjugated by-products that can impart color to the crude material.
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of 5-Fluoroquinoline-8-carboxylic acid in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute is insoluble in the solvent at low temperatures but also immiscible at high temperatures, or when the solution is supersaturated.
-
Causality: The solvent may be too non-polar for your compound, or the cooling process is too rapid.
-
Solutions:
-
Add a Co-solvent: Introduce a more polar co-solvent (e.g., if using ethanol, add a small amount of water) to increase the solubility of the compound at elevated temperatures.[2]
-
Slower Cooling: Allow the flask to cool slowly to room temperature before transferring it to an ice bath. This provides more time for crystal lattice formation.
-
Seed Crystals: If you have a small amount of pure material, add a seed crystal to the cooled solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create a surface for nucleation.
-
Q2: After recrystallization, my yield is very low. How can I improve it?
A2: Low yield can result from using too much solvent, premature crystallization, or the compound having significant solubility in the cold solvent.
-
Causality: Excessive solvent will keep more of your product dissolved even at low temperatures.
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solvent Selection: Choose a solvent system where your compound has high solubility at high temperatures and very low solubility at low temperatures. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water, DMF/water).[3]
-
Concentrate the Mother Liquor: After filtering your crystals, you can partially evaporate the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Chromatography Issues
Q3: My compound is streaking badly on the silica gel TLC plate and column.
A3: Streaking of acidic or basic compounds on silica gel is common due to strong interactions with the acidic silanol groups.
-
Causality: The carboxylic acid group on your molecule is highly polar and acidic, leading to strong adsorption to the silica, while the basic nitrogen can also interact.
-
Solutions:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent.[4] This will protonate the quinoline nitrogen and reduce its interaction with the silica, and also suppress the deprotonation of the carboxylic acid, leading to sharper bands.
-
Use a More Polar Mobile Phase: A mobile phase containing methanol can help to elute highly polar compounds. A gradient elution from a less polar system (e.g., ethyl acetate/hexanes) to a more polar one (e.g., dichloromethane/methanol) can be effective.[5]
-
Consider Alternative Stationary Phases: If streaking persists, consider using alumina (basic or neutral) or reverse-phase silica gel (C18).[4]
-
Q4: My compound won't elute from the silica gel column, even with a highly polar mobile phase.
A4: This indicates a very strong interaction between your compound and the stationary phase.
-
Causality: The combination of the polar carboxylic acid and the basic quinoline ring can lead to very strong adsorption on silica.
-
Solutions:
-
Highly Polar/Acidic Mobile Phase: A mobile phase of 1-5% acetic acid in ethyl acetate or even a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide can be used for very polar basic compounds.[5]
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography is often a better choice. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid, can provide good separation.
-
Acid-Base Extraction Issues
Q5: I am getting a poor recovery of my product after the acid-base extraction.
A5: Poor recovery can be due to incomplete extraction, precipitation at the interface, or the formation of stable emulsions.
-
Causality: The amphoteric nature of 5-Fluoroquinoline-8-carboxylic acid can make extractions tricky if the pH is not carefully controlled.[6]
-
Solutions:
-
Optimize pH:
-
To extract into the aqueous basic layer: Use a dilute base like sodium bicarbonate (NaHCO₃) solution. This is basic enough to deprotonate the carboxylic acid but not so basic that it causes degradation. Ensure the aqueous phase pH is sufficiently high (e.g., > 8) to fully deprotonate the carboxylic acid.
-
To precipitate from the aqueous layer: Slowly add a dilute acid (e.g., 1M HCl) to the separated aqueous layer until the pH is acidic (e.g., pH 3-4) to re-protonate the carboxylate and cause the neutral compound to precipitate.[7]
-
-
Break Emulsions: If an emulsion forms at the interface, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. In stubborn cases, filtering the mixture through a pad of Celite can help.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous solution rather than a single extraction with a large volume to improve efficiency.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best single method for purifying crude 5-Fluoroquinoline-8-carboxylic acid?
A1: There is no single "best" method as the optimal technique depends on the nature and quantity of the impurities. A common and effective strategy is a multi-step approach:
-
Acid-Base Extraction: This is an excellent first step to remove neutral impurities.
-
Recrystallization: This is highly effective for removing impurities with different solubility profiles and for obtaining a crystalline final product.
Column chromatography is generally reserved for difficult separations where recrystallization and extraction are insufficient.
Q2: What are some good starting solvent systems for recrystallization?
A2: Based on the polarity of the molecule, good starting points for solvent screening include:
Always start with a small amount of crude material to test different solvent systems before committing the entire batch.
Q3: How can I monitor the purity of my fractions and the final product?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a column or to check the purity of your recrystallized material.[9]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates are standard.
-
Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1), with the addition of ~1% acetic acid to improve spot shape.[10]
-
Visualization: The quinoline ring is UV active, so the spot should be visible under a UV lamp at 254 nm as a dark spot on a fluorescent background.[9] Iodine vapor can also be used as a general stain.[9]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity.
-
Column: A C18 reverse-phase column is commonly used for fluoroquinolones.[11]
-
Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol is a typical mobile phase.[12][13]
-
Detection: UV detection at a wavelength around 280-290 nm is suitable for the quinoline chromophore.[14]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify any remaining impurities if their concentration is high enough. Residual solvent peaks are common and their chemical shifts are well-documented.[8][15][16]
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q4: My purified product is still colored. How can I remove the color?
A4: Color is often due to highly conjugated, polar impurities.
-
Activated Charcoal (Carbon) Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, you can add a small amount of activated charcoal (1-2% by weight). Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Column Chromatography: If charcoal treatment is ineffective, column chromatography may be necessary to separate the colored impurities.
IV. Data Presentation and Protocols
Table 1: Recommended Analytical Techniques for Purity Assessment
| Technique | Stationary Phase/Column | Mobile Phase/Solvent | Detection | Expected Outcome |
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexanes (1:1) + 1% Acetic Acid | UV (254 nm) | Single, well-defined spot. |
| HPLC | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | UV (280-290 nm) | Single sharp peak with >98% purity. |
| ¹H NMR | DMSO-d₆ or CDCl₃ | - | - | Spectrum consistent with the structure of 5-Fluoroquinoline-8-carboxylic acid. |
| ¹³C NMR | DMSO-d₆ or CDCl₃ | - | - | Spectrum consistent with the structure of 5-Fluoroquinoline-8-carboxylic acid. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude 5-Fluoroquinoline-8-carboxylic acid in a suitable organic solvent like ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (2-3 times). This will deprotonate the carboxylic acid, moving it into the aqueous layer as its sodium salt.
-
Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded (after checking by TLC).
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1M HCl with stirring until the solution is acidic (pH ~3-4, check with pH paper).
-
Precipitation and Filtration: The protonated 5-Fluoroquinoline-8-carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and then a small amount of a cold non-polar solvent like hexanes to aid in drying. Dry the product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, methanol, acetic acid, water, and mixtures thereof) to find a system where it is soluble when hot but sparingly soluble when cold. An ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent (or the more soluble component of a solvent pair) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
V. Visualization of Workflows
Diagram 1: Decision Tree for Purification Method Selection
Caption: A decision tree for selecting the appropriate purification method.
Diagram 2: Troubleshooting Workflow for TLC Analysis
Caption: A workflow for troubleshooting common TLC analysis issues.
VI. References
-
BenchChem Technical Support. (2025). Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC). BenchChem.
-
BenchChem Technical Support. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. BenchChem.
-
Pyka, A., & Bober, K. (2009). Detection Progress of Selected Drugs in TLC. BioMed Research International, 2009, 1-10.
-
ACS Publications. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design.
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
-
National Institutes of Health. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review.
-
BenchChem Technical Support. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem.
-
EPFL. (n.d.). TLC Visualization Reagents.
-
Google Patents. (n.d.). WO2009136408A1 - Synergistic pharmaceutical cocrystals.
-
National Institutes of Health. (n.d.). Effective extraction of fluoroquinolones from water using facile modified plant fibers.
-
National Institutes of Health. (n.d.). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids.
-
University of Rochester, Department of Chemistry. (n.d.). TLC Visualization Methods.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
ResearchGate. (n.d.). Acid–base equilibrium of fluoroquinolones at basic pH.
-
International Journal of Pharmaceutical Sciences and Research. (2019). QbD BASED RP-HPLC METHOD DEVELOPMENT FOR FIVE FLUOROQUINOLONE ANTI-BACTERIALS – THROUGH CREATION OF DESIGN SPACE FOR CRITICAL ATTRIBUTES.
-
National Institutes of Health. (n.d.). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives.
-
Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
-
Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
-
ResearchGate. (n.d.). Trace enrichment of (fluoro)quinolone antibiotics in surface waters by solid-phase extraction and their determination by liquid chromatography-ultraviolet detection.
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
-
National Institutes of Health. (n.d.). Improved extraction of fluoroquinolones with recyclable ionic-liquid-based aqueous biphasic systems.
-
National Institutes of Health. (n.d.). Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma.
-
Reddit. (2023). Purification of strong polar and basic compounds.
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
-
Molecules. (n.d.). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives.
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
-
ResearchGate. (2013). How can I purify carboxylic acid?
-
Semantic Scholar. (n.d.). development and validation of a single hplc method for the determination of thirteen pharmaceuticals.
-
SpectraBase. (n.d.). 5-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts.
-
Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
American Journal of Analytical Chemistry. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances.
-
MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
-
World Journal of Pharmaceutical and Life Sciences. (2024). METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF PRULIFLOXACIN IN BULK FORM AND TABLET DOSAGE FORM BY RP-HPLC.
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
-
Google Patents. (n.d.). Process for the preparation of a quinoline carboxylic acid.
-
MedchemExpress.com. (n.d.). Quinoline-8-carboxylic acid | Herbicide.
Sources
- 1. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2009136408A1 - Synergistic pharmaceutical cocrystals - Google Patents [patents.google.com]
- 4. Purification [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Reaction Conditions for 5-Fluoroquinoline-8-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of 5-fluoroquinoline-8-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to overcome common challenges in your synthetic endeavors.
I. Navigating the Synthesis: An Overview of Key Strategies
The synthesis of 5-fluoroquinoline-8-carboxylic acid and its derivatives typically involves a multi-step sequence. The core quinoline scaffold is often constructed using classical named reactions, followed by functional group manipulations to install the desired carboxylic acid. This guide will focus on the most prevalent synthetic routes and their associated challenges.
II. Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis of 5-fluoroquinoline-8-carboxylic acid derivatives.
Q1: What is the most common starting material for the synthesis of the 5-fluoroquinoline core?
A common and logical starting point is a substituted aniline bearing a fluorine atom at the desired position, such as 3-fluoroaniline or a derivative thereof. The choice of aniline is critical as it dictates the substitution pattern of the resulting quinoline ring.
Q2: How does the fluorine substituent at the 5-position influence the reaction conditions?
The fluorine atom at the 5-position significantly impacts the electronic properties of the quinoline ring.[1] Its strong electron-withdrawing nature can affect the reactivity of the starting materials and intermediates.[1][2] For instance, in electrophilic aromatic substitution reactions, the fluorine atom can deactivate the benzene ring, potentially requiring harsher reaction conditions or more potent reagents.[3] Conversely, it can also influence the regioselectivity of certain reactions.[4]
Q3: My final product, 5-fluoroquinoline-8-carboxylic acid, is difficult to purify. What are the recommended methods?
Purification of the final product can be challenging due to its polarity and potential for zwitterion formation. Recrystallization is a highly effective method for purifying solid organic compounds like carboxylic acids.[5][6] The choice of solvent is crucial; typically, a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature is ideal.[6] Common solvent systems for recrystallization of quinoline carboxylic acids include ethanol, methanol, or mixtures with water.[7] Additionally, acid-base extraction can be employed to remove neutral or basic impurities.[8]
Q4: What are the characteristic spectroscopic signatures I should look for to confirm the structure of 5-fluoroquinoline-8-carboxylic acid?
-
¹H NMR: The carboxylic acid proton typically appears as a broad singlet in the downfield region (10-12 ppm).[9][10] The aromatic protons will show characteristic splitting patterns influenced by the fluorine and carboxylic acid groups.
-
¹³C NMR: The carboxyl carbon will have a characteristic chemical shift between 160-185 ppm.[9][10] The carbon atoms attached to the fluorine will exhibit C-F coupling.
-
¹⁹F NMR: A singlet or a multiplet (depending on coupling with nearby protons) will be observed, confirming the presence of the fluorine atom.[4]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 5-fluoroquinoline-8-carboxylic acid. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[10][11]
-
IR Spectroscopy: A broad O-H stretching band in the region of 2500-3500 cm⁻¹ and a sharp C=O stretching band around 1700 cm⁻¹ are characteristic of a carboxylic acid.[9]
III. Troubleshooting Guides: Tackling Common Synthetic Hurdles
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
A. Low Yield in the Gould-Jacobs Reaction for Quinoline Core Synthesis
The Gould-Jacobs reaction is a powerful method for constructing the quinoline core from an aniline and a malonic ester derivative.[12] However, achieving high yields can be challenging.
Problem: Low or no yield of the desired 4-hydroxy-5-fluoroquinoline-8-carboxylic acid ester intermediate.
| Potential Cause | Explanation & Suggested Solution |
| Incomplete Condensation | The initial condensation between the aniline and the malonic ester derivative may be incomplete. Solution: Ensure anhydrous conditions and consider using a mild acid catalyst to promote the reaction. Monitor the reaction progress by TLC or LC-MS. |
| Suboptimal Cyclization Temperature | The thermal cyclization step requires high temperatures, often in a high-boiling solvent like diphenyl ether.[13] Insufficient temperature will lead to incomplete reaction, while excessive heat can cause decomposition.[13] Solution: Carefully optimize the cyclization temperature. A thorough time-temperature examination is crucial to maximize the yield.[13] |
| Side Reactions | The primary side reaction is the decomposition of the starting materials or the intermediate at high temperatures. Solution: Minimize the reaction time at the optimal cyclization temperature. Microwave-assisted synthesis can sometimes offer better control and improved yields by reducing reaction times.[13] |
| Poor Reactivity of the Aniline | The electron-withdrawing fluorine atom on the aniline precursor can reduce its nucleophilicity, slowing down the initial condensation step. Solution: Consider using a more reactive malonic ester derivative or a more forceful catalyst to drive the condensation. |
Experimental Workflow: Gould-Jacobs Reaction
Caption: Workflow for the Gould-Jacobs synthesis.
B. Challenges in the Hydrolysis of the Ester to the Carboxylic Acid
The final step in many synthetic routes is the hydrolysis of an ester precursor to the desired carboxylic acid.
Problem: Incomplete hydrolysis or side reactions during ester cleavage.
| Potential Cause | Explanation & Suggested Solution |
| Steric Hindrance | Substituents near the ester group can sterically hinder the approach of the hydroxide ion (in basic hydrolysis) or water (in acid hydrolysis). Solution: Prolong the reaction time or increase the reaction temperature. Alternatively, consider using a different hydrolysis method, such as acid-catalyzed hydrolysis which is reversible and can be driven to completion with excess water.[14][15] |
| Formation of Insoluble Salts | In basic hydrolysis, the sodium salt of the carboxylic acid may precipitate from the reaction mixture, preventing complete reaction. Solution: Use a co-solvent like methanol or THF to improve the solubility of the salt.[15] |
| Decarboxylation Side Reaction | Quinolone-4-carboxylic acids can sometimes undergo decarboxylation under the reaction conditions, especially at elevated temperatures in acidic or basic media.[16][17][18] Solution: Employ milder hydrolysis conditions. For basic hydrolysis, use a lower concentration of base and a lower reaction temperature. For acid hydrolysis, use a dilute acid and monitor the reaction carefully to avoid prolonged heating. |
| Reversibility of Acid Hydrolysis | Acid-catalyzed ester hydrolysis is a reversible reaction.[14] Solution: Use a large excess of water to drive the equilibrium towards the formation of the carboxylic acid.[14] |
Protocol: Alkaline Hydrolysis of Ethyl 5-Fluoroquinoline-8-carboxylate
-
Dissolve the ethyl 5-fluoroquinoline-8-carboxylate in a mixture of ethanol and water.
-
Add an excess of aqueous sodium hydroxide solution (e.g., 2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a dilute acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude 5-fluoroquinoline-8-carboxylic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) for further purification.[8]
C. Troubleshooting Suzuki Cross-Coupling Reactions
For derivatives requiring substitution at the 8-position, a Suzuki cross-coupling reaction with an 8-bromo-5-fluoroquinoline precursor is a common strategy.
Problem: Low yield of the desired 8-aryl-5-fluoroquinoline derivative.
| Potential Cause | Explanation & Suggested Solution |
| Catalyst Inactivity | The palladium catalyst may be inactive due to oxidation or poisoning. Solution: Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use a fresh batch of palladium catalyst and ligand. |
| Incorrect Ligand Choice | The choice of phosphine ligand is crucial for the efficiency of the Suzuki coupling. Solution: Screen a variety of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos) to identify the optimal one for your specific substrates. |
| Suboptimal Base | The base plays a critical role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine. The choice of solvent will also influence the effectiveness of the base. |
| Homocoupling of Boronic Acid | A common side reaction is the homocoupling of the boronic acid, leading to the formation of a biaryl byproduct. Solution: Use a slight excess of the 8-bromo-5-fluoroquinoline. Ensure thorough degassing to minimize oxygen, which can promote homocoupling. |
Experimental Workflow: Suzuki Cross-Coupling
Caption: General workflow for a Suzuki cross-coupling reaction.
IV. References
-
Lipunova, G. N., et al. (n.d.). Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Bele, A. A., & Zvelindovsky, A. V. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987.
-
ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved from [Link]
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
Jensen, K. F., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 476-483.
-
The Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. [Link]
-
ResearchGate. (2015, August 5). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(19), 3123-3132.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Quora. (2021, July 26). Is it possible to decarboxylate a carboxylic acid at basic conditions? Retrieved from [Link]
-
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454.
-
ResearchGate. (n.d.). The Gould-Jacobs Reaction of 5-Aminoquinoxaline. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the hydrolysis of quinolone carboxylic esters. Retrieved from
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for ethyl trifluoropyruvate 1, acetone 2a, and aminoethanol 3a. Retrieved from [Link]
-
Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189-3190.
-
ResearchGate. (2014, March 28). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinoline carboxylic acid derivatives (1) via Pfitzinger reaction. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
-
JOCPR. (n.d.). Application of pfitzinger reaction in. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842.
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents. Retrieved from
-
Wang, H., et al. (2019). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2019, 8765432.
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Friscic, T., & Jones, W. (2009). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 9(3), 1621-1631.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. ablelab.eu [ablelab.eu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. youtube.com [youtube.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Synthesis of 5-Fluoroquinoline-8-carboxylic Acid
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting common impurities encountered during the synthesis of 5-Fluoroquinoline-8-carboxylic acid. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate the complexities of this synthesis, ensuring the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for 5-Fluoroquinoline-8-carboxylic acid and what are the expected impurities?
The most common and industrially scalable method for the synthesis of 5-Fluoroquinoline-8-carboxylic acid is a variation of the Gould-Jacobs reaction . This multi-step process, while robust, can introduce several impurities if not carefully controlled.
The general synthetic pathway involves:
-
Condensation: Reaction of a substituted aniline, in this case, 2-amino-4-fluorobenzoic acid, with diethyl ethoxymethylenemalonate (DEEMM) to form a key intermediate, diethyl (2-carboxy-4-fluoroanilino)methylenemalonate.
-
Cyclization: Thermal cyclization of the intermediate to form the quinoline ring system, yielding ethyl 5-fluoro-4-hydroxyquinoline-8-carboxylate.
-
Hydrolysis: Saponification of the ester to the corresponding carboxylic acid.
-
Decarboxylation (unwanted side reaction): Loss of the carboxylic acid group, which can occur at various stages, particularly during high-temperature cyclization.
Based on this pathway, the following are the most common impurities to anticipate:
-
Starting Materials: Unreacted 2-amino-4-fluorobenzoic acid and diethyl ethoxymethylenemalonate (DEEMM).
-
Intermediate: Incomplete cyclization can lead to the presence of diethyl (2-carboxy-4-fluoroanilino)methylenemalonate in the final product.
-
Decarboxylation Impurity: 5-Fluoroquinoline, formed by the loss of the C8-carboxylic acid group.
-
Regioisomers: Depending on the purity of the starting aniline, regioisomers such as 7-fluoroquinoline-8-carboxylic acid could potentially form.
-
Hydrolysis Byproducts: Incomplete hydrolysis of the ester can result in the presence of ethyl 5-fluoro-4-hydroxyquinoline-8-carboxylate.
-
Polymeric/Tarry Byproducts: Uncontrolled exothermic reactions, especially during cyclization, can lead to the formation of high molecular weight, often colored, impurities.[1]
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials and Intermediate
Symptom: HPLC analysis of the crude product shows peaks corresponding to 2-amino-4-fluorobenzoic acid, DEEMM, and/or the uncyclized intermediate, diethyl (2-carboxy-4-fluoroanilino)methylenemalonate.
Causality & Troubleshooting:
-
Incomplete Condensation:
-
Reason: Insufficient reaction time or temperature for the initial condensation step.
-
Solution: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) or a preliminary HPLC analysis. If necessary, increase the reaction time or temperature slightly. The reaction is typically carried out in a suitable solvent like ethanol.
-
-
Inefficient Cyclization:
-
Reason: The thermal cyclization is a critical step and requires high temperatures, often in a high-boiling solvent like diphenyl ether or Dowtherm A.[2] Insufficient temperature or time will result in the intermediate being carried through.
-
Solution: Carefully control the cyclization temperature and time as specified in the protocol. Ensure efficient heat transfer throughout the reaction mixture. Microwave-assisted synthesis can sometimes offer better control and higher yields in a shorter time.[2]
-
Workflow for Minimizing Starting Material and Intermediate Impurities:
Caption: Workflow for minimizing residual starting materials and intermediates.
Issue 2: Significant Presence of 5-Fluoroquinoline (Decarboxylation Impurity)
Symptom: A significant peak corresponding to the decarboxylated product, 5-fluoroquinoline, is observed in the HPLC or GC-MS analysis of the final product.
Causality & Troubleshooting:
-
Excessive Heat or Prolonged Reaction Time: Decarboxylation of aromatic carboxylic acids is often promoted by high temperatures.[3][4][5] The thermal cyclization step in the Gould-Jacobs synthesis is a prime stage for this side reaction to occur.
-
Solution: Optimize the cyclization temperature and time. While a high temperature is necessary for cyclization, prolonged heating or unnecessarily high temperatures will favor decarboxylation. A carefully controlled heating profile is crucial. Microwave-assisted synthesis might offer a shorter reaction time at a high temperature, potentially reducing the extent of decarboxylation.[2]
-
-
Acidic Conditions at High Temperatures: The presence of acidic moieties (the carboxylic acid group on the starting material and the product) can catalyze decarboxylation at elevated temperatures.
-
Solution: While the reaction environment is inherently acidic, ensuring that no strong external acids are unnecessarily introduced during the high-temperature step is important.
-
Protocol for Minimizing Decarboxylation:
-
Cyclization Temperature Control: Use a high-boiling solvent with a precise boiling point (e.g., Dowtherm A at ~257°C) to maintain a consistent reaction temperature.
-
Time Optimization: Determine the minimum time required for complete cyclization at the chosen temperature through small-scale experiments monitored by TLC or HPLC. Avoid prolonged heating.
-
Inert Atmosphere: Performing the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes minimize oxidative side reactions that might contribute to degradation and subsequent decarboxylation.
Impurity Formation Pathway:
Sources
Technical Support Center: Optimizing the Synthesis of 5-Fluoroquinoline-8-carboxylic Acid
Introduction
Welcome to the technical support center for the synthesis of 5-Fluoroquinoline-8-carboxylic acid. This molecule is a critical building block in medicinal chemistry, notably as a key precursor for advanced fluoroquinolone antibiotics.[1] The synthesis, while well-established in principle, involves multiple steps where yield can be compromised due to side reactions, incomplete conversions, or purification losses.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to diagnose issues in your synthesis, optimize reaction conditions, and ultimately improve the overall yield and purity of your target compound. We will focus on a common and logical synthetic pathway, breaking down each critical transformation into a series of actionable, evidence-based recommendations.
Core Synthetic Strategy & Key Control Points
A robust and frequently employed strategy for synthesizing 5-Fluoroquinoline-8-carboxylic acid involves the sequential functionalization of the quinoline core. The overall workflow can be visualized as follows:
Caption: A logical synthetic workflow for 5-Fluoroquinoline-8-carboxylic acid.
This pathway allows for controlled, high-selectivity introduction of the required functional groups. The following sections will address common issues encountered at each of these key stages.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Part 1: Fluorination via Balz-Schiemann Reaction (Step 1)
The conversion of the 5-amino group to a fluoro group is often the most challenging step. The Balz-Schiemann reaction involves the formation of a diazonium tetrafluoroborate salt, followed by thermal decomposition.[2]
Q1: My diazotization of 8-Amino-5-nitroquinoline results in a dark, tarry solution, and I can't isolate the diazonium salt. What's happening?
A1: This is a classic sign of diazonium salt instability and premature decomposition. The primary causes are almost always related to temperature and acid concentration.
-
Causality (Expertise): Diazonium salts are notoriously unstable at elevated temperatures. The diazotization reaction is highly exothermic, and without strict temperature control, the local temperature can rise, causing the newly formed salt to decompose into a complex mixture of phenolic byproducts and polymeric tars.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C at all times using an ice-salt bath. Ensure that the sodium nitrite (NaNO₂) solution is also pre-chilled and added very slowly (dropwise) to prevent any temperature spikes.[2]
-
Acidic Environment: The reaction must be conducted in a sufficiently acidic medium (e.g., aqueous tetrafluoroboric acid, HBF₄). The acid prevents the formation of diazoamino compounds (from coupling of the diazonium salt with unreacted amine) and stabilizes the diazonium salt.
-
Monitor Nitrite Addition: Use starch-iodide paper to monitor the addition of NaNO₂. A slight excess of nitrous acid is needed to ensure complete reaction, indicated by a persistent blue-black color on the paper. However, a large excess can lead to unwanted side reactions.
-
Q2: I've isolated the diazonium salt, but the thermal decomposition step to introduce the fluorine gives a very low yield (<30%). How can I improve this?
A2: Low yield during the thermal decomposition (fluorodediazoniation) step points to two main issues: the purity and dryness of the salt, and the decomposition conditions.
-
Causality (Experience): Water is the enemy here. Any residual moisture in the diazonium tetrafluoroborate salt can lead to the formation of undesired phenol byproducts (e.g., 5-hydroxy-8-nitroquinoline) upon heating. The decomposition itself must be controlled to favor the desired fluorination pathway over other decomposition routes.
-
Troubleshooting Steps:
-
Ensure Dryness: After filtering the precipitated diazonium salt, wash it with cold diethyl ether to remove residual water and acid. Dry it thoroughly under vacuum. CRITICAL SAFETY NOTE: Do NOT use high heat. Dry diazonium salts are explosive and shock-sensitive. Gentle heating or vacuum desiccation is sufficient.
-
Decomposition Method: Instead of heating the dry solid directly, consider thermal decomposition in an inert, high-boiling point solvent like xylene or dodecane. This allows for more uniform temperature control and can minimize charring.
-
Photochemical Decomposition: As an alternative to heat, UV irradiation (photolysis) of the diazonium salt can sometimes provide a cleaner reaction and higher yield under milder conditions.
-
Part 2: Sandmeyer Reaction & Final Hydrolysis (Steps 3 & 4)
After successful fluorination and reduction of the nitro group, the final steps involve converting the 8-amino group into the carboxylic acid. This is typically achieved by a Sandmeyer reaction to install a nitrile (cyano group), followed by hydrolysis.[3][4]
Q3: My Sandmeyer reaction to convert 8-Amino-5-fluoroquinoline to 5-Fluoro-8-cyanoquinoline has a low yield and produces significant byproducts. How can I optimize it?
A3: The success of the Sandmeyer reaction hinges on the careful preparation of the diazonium salt and the reactivity of the copper(I) cyanide catalyst.
-
Causality (Expertise): The mechanism of the Sandmeyer reaction is believed to involve a radical pathway initiated by the copper(I) catalyst.[5] If the catalyst is inactive (oxidized to Cu(II)) or if the diazonium salt decomposes before it can react, yields will suffer. Common byproducts often arise from the reaction of the diazonium salt with water (forming a phenol) or the halide counter-ion.
-
Troubleshooting Steps:
-
Catalyst Preparation: Use freshly prepared, high-quality copper(I) cyanide (CuCN). The catalyst should be fully dissolved in a solution of sodium or potassium cyanide to form the active tetracyanocuprate(I) complex.
-
Controlled Addition: The chilled diazonium salt solution should be added slowly to the cyanide solution, not the other way around. This ensures that the diazonium salt is always in the presence of an excess of the cyanide nucleophile, minimizing side reactions.
-
Neutralization: After the reaction is complete, the workup is critical. Decomposing the excess cyanide with an oxidizing agent like ferric chloride and carefully adjusting the pH is necessary for clean product isolation.
-
Q4: The final hydrolysis of the 8-cyano group is slow, or I'm seeing decomposition of my product. What are the best conditions?
A4: Hydrolysis of an aromatic nitrile requires harsh conditions (strong acid or base and heat), which can be problematic for a substituted quinoline. The key is to find a balance that drives the reaction to completion without degrading the product.
-
Causality (Trustworthiness): Strong acidic hydrolysis (e.g., refluxing in 70% H₂SO₄) is often effective but carries the risk of undesired side reactions, such as decarboxylation at high temperatures. Basic hydrolysis (e.g., refluxing in NaOH/ethylene glycol) is another option, but the product will be in the salt form (carboxylate), requiring careful acidification during workup to precipitate the final carboxylic acid.
-
Troubleshooting Steps:
-
Staged Temperature Profile: Instead of refluxing at maximum temperature immediately, try a staged approach. Heat at a moderate temperature (e.g., 100-120 °C) for several hours to first hydrolyze the nitrile to the primary amide, then increase the temperature (e.g., 140-160 °C) to complete the hydrolysis to the carboxylic acid. Monitor the reaction progress by TLC.
-
Solvent Choice: Using a high-boiling point, water-miscible solvent like ethylene glycol or diethylene glycol can allow for higher reaction temperatures while maintaining a homogeneous solution.
-
Workup pH Control: When using basic hydrolysis, the final acidification step to precipitate the product must be done carefully and with cooling. 5-Fluoroquinoline-8-carboxylic acid has a specific pKa, and adjusting the pH to its isoelectric point will maximize precipitation and recovery. A final pH of around 3-4 is often effective.[6]
-
Caption: A logical workflow for troubleshooting the final hydrolysis step.
Optimized Protocol: Synthesis of 5-Fluoro-8-nitroquinoline (Step 1 Intermediate)
This protocol provides a detailed, self-validating methodology for the first key transformation, which is often a major bottleneck for overall yield.
Materials:
-
8-Amino-5-nitroquinoline
-
Tetrafluoroboric acid (HBF₄, 48% in H₂O)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether (anhydrous)
-
Xylene (anhydrous)
-
Ice-salt bath, magnetic stirrer, standard glassware
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 8-Amino-5-nitroquinoline (1 equiv.) in tetrafluoroboric acid (48%, 4-5 equiv.). Cool the resulting slurry to 0 °C using an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 equiv.) in a minimal amount of cold water. Add this solution dropwise to the stirred quinoline slurry over 30-45 minutes. Crucial: Maintain the internal reaction temperature between 0-5 °C throughout the addition.
-
Salt Isolation: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The yellow 5-fluoro-8-nitroquinolinium tetrafluoroborate salt will precipitate.
-
Washing and Drying: Collect the precipitate by vacuum filtration. Wash the filter cake sequentially with a small amount of cold water, cold ethanol, and finally cold diethyl ether. Dry the salt under vacuum for 1-2 hours. Safety: Do not use heat. The dry salt is a potential explosive.
-
Thermal Decomposition: Place the dry, free-flowing diazonium salt in a flask containing anhydrous xylene (approx. 10 mL per gram of salt). Heat the suspension gently with stirring. The decomposition typically begins around 100-120 °C, evidenced by the evolution of nitrogen (N₂) and boron trifluoride (BF₃) gas. Note: Perform this step in a well-ventilated fume hood.
-
Workup and Purification: Once gas evolution ceases, cool the reaction mixture. Wash the xylene solution with aqueous sodium bicarbonate solution to remove acidic impurities, followed by water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude 5-Fluoro-8-nitroquinoline can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
| Parameter | Condition | Rationale / Expected Outcome |
| Diazotization Temp. | 0-5 °C | Prevents premature decomposition of the diazonium salt, maximizing its formation. |
| Drying Method | Cold Ether Wash, Vacuum | Removes water which leads to phenol byproducts. Avoids heat, ensuring safety. |
| Decomposition | In Xylene | Allows for controlled, uniform heating, preventing charring and improving yield over neat decomposition. |
| Expected Yield | 60-75% | A successful execution of this protocol should yield in this range for this step. |
References
-
Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 12(6), 1232-1249. [Link]
-
Wikipedia. (2024). Levofloxacin. Wikipedia, The Free Encyclopedia. [Link]
- Cowper, R. M., & Stevens, T. S. (1947). The Sandmeyer Reaction. Organic Syntheses, Coll. Vol. 2, p.128.
- Hodson, H. F., & Smith, G. F. (1957). The Skraup reaction. Part I. The role of arsenic acid in the Skraup synthesis of quinoline. Journal of the Chemical Society, 3544-3546.
-
PrepChem. (n.d.). Synthesis of 5-nitro-8-fluoro-quinoline. PrepChem.com. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic-Chemistry.org. [Link]
-
Singh, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1345–1373. [Link]
-
Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
Sources
- 1. Levofloxacin - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Quinolone Carboxylic Acids
Welcome to the Technical Support Center for the synthesis of quinolone carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during synthesis. Our goal is to equip you with the knowledge to anticipate and mitigate side reactions, optimize your reaction conditions, and ensure the purity of your final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of during quinolone synthesis?
A1: The synthesis of quinolones can be accompanied by several side reactions, which are highly dependent on the chosen synthetic route. The most prevalent side reactions include the formation of regioisomers, incomplete cyclization, and polymerization. For instance, in the Conrad-Limpach and Knorr syntheses, the reaction of anilines with β-ketoesters can yield either 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction temperature.[1][2] High temperatures favor the formation of the 2-hydroxyquinoline isomer.[2] In the Gould-Jacobs reaction, incomplete cyclization of the anilidomethylenemalonate intermediate can occur if the temperature is not sufficiently high, leading to lower yields of the desired quinolone.[3][4][5] Polymerization of reactants, particularly under strong acidic conditions as in the Doebner-von Miller synthesis, can also be a significant issue.[6]
Q2: How can I control the regioselectivity in the Camps cyclization to obtain the desired quinolone isomer?
A2: The Camps cyclization of o-acylaminoacetophenones can yield two different hydroxyquinoline isomers.[7][8] The regioselectivity of this reaction is primarily influenced by the choice of base.[9] Strong bases, such as sodium hydroxide, tend to favor the formation of quinolin-4-ones by promoting the intramolecular aldol condensation via the ketone enolate.[9] Conversely, milder bases can lead to the formation of quinolin-2-ones. Therefore, careful selection and control of the base are crucial for directing the cyclization to the desired product.
Q3: My Gould-Jacobs reaction is giving a low yield. What are the likely causes and how can I improve it?
A3: Low yields in the Gould-Jacobs reaction are often due to incomplete cyclization of the intermediate anilidomethylenemalonate.[3][4] This step requires high temperatures, typically above 250°C, to proceed efficiently.[10] Insufficient heating can lead to the isolation of the uncyclized intermediate as the major product. To improve the yield, ensure that the reaction is heated at a sufficiently high and stable temperature. Using a high-boiling point solvent like diphenyl ether or employing microwave irradiation can help achieve the necessary temperature and significantly reduce reaction times.[5][10]
Q4: I am observing significant tar formation in my quinolone synthesis. What is causing this and how can I prevent it?
A4: Tar formation is a common issue in many quinolone syntheses, particularly those that employ high temperatures and strong acids or bases.[6] These harsh conditions can lead to the degradation of starting materials, intermediates, or the final product. To minimize tar formation, it is advisable to use milder reaction conditions whenever possible. This could involve using alternative catalysts, such as p-toluenesulfonic acid or iodine, or employing solvent-free conditions with microwave irradiation to shorten reaction times and lower the overall thermal stress on the reaction mixture.[6]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of quinolone carboxylic acids.
Issue 1: Formation of Isomeric Impurities in Conrad-Limpach Synthesis
-
Symptom: Your final product is a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline isomers.
-
Cause: The regioselectivity of the initial condensation of the aniline with the β-ketoester is temperature-dependent. At lower temperatures (room temperature), the reaction favors the formation of the β-aminoacrylate (kinetic product), which leads to the 4-hydroxyquinoline.[1] At higher temperatures (around 140°C), the reaction favors the formation of the β-keto anilide (thermodynamic product), which cyclizes to the 2-hydroxyquinoline (Knorr synthesis).[1][11]
-
Troubleshooting & Optimization:
-
Temperature Control: To selectively synthesize the 4-hydroxyquinoline, maintain the initial condensation reaction at or near room temperature. For the cyclization step, a high temperature (around 250°C) is required, but the initial adduct formation should be controlled at a lower temperature.
-
Catalyst: The use of an acidic catalyst can influence the reaction pathway. Ensure consistent use of the appropriate catalyst as specified in your protocol.
-
Purification: If a mixture of isomers is obtained, they can often be separated by fractional crystallization or column chromatography.
-
Issue 2: Incomplete Cyclization in Gould-Jacobs Reaction
-
Symptom: Low yield of the desired 4-hydroxyquinoline, with the presence of a significant amount of the uncyclized anilidomethylenemalonate intermediate.
-
Cause: The thermal cyclization step in the Gould-Jacobs reaction has a high activation energy and requires a temperature of approximately 250°C or higher.[10]
-
Troubleshooting & Optimization:
-
High-Boiling Point Solvents: Use a high-boiling point inert solvent such as diphenyl ether or Dowtherm A to ensure the reaction reaches the required temperature for cyclization.[5]
-
Microwave Synthesis: Consider using a microwave reactor. Microwave heating can rapidly and efficiently achieve the high temperatures required for cyclization, often leading to shorter reaction times and improved yields.[10]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC to ensure the disappearance of the intermediate and the formation of the product.
-
Experimental Protocols
Protocol 1: Purification of Quinolone Carboxylic Acids by Recrystallization
This protocol outlines a general procedure for the purification of solid quinolone carboxylic acids.
-
Solvent Selection: Choose a solvent in which the quinolone carboxylic acid is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[12] Common solvents for recrystallization of fluoroquinolones include ethanol, acetonitrile, and aqueous mixtures of these solvents.[13]
-
Dissolution: In a flask, add the crude quinolone carboxylic acid and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. If necessary, add more hot solvent dropwise until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The desired compound should crystallize out. Further cooling in an ice bath can increase the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Common Solvents for Quinolone Synthesis and Purification
| Solvent | Boiling Point (°C) | Application | Notes |
| Diphenyl ether | 259 | High-temperature cyclizations (e.g., Gould-Jacobs, Conrad-Limpach) | Can be difficult to remove; has a distinct odor. |
| Dowtherm A | 257 | High-temperature cyclizations | A eutectic mixture of diphenyl ether and biphenyl; liquid at room temperature. |
| Mineral Oil | > 275 | High-temperature cyclizations | Inexpensive but can be difficult to handle and remove during workup. |
| Ethanol | 78 | Recrystallization, reaction solvent for lower temperature steps | Good for purifying many quinolone carboxylic acids. |
| Acetonitrile | 82 | Recrystallization, HPLC mobile phase | Useful for purification and analytical separations.[13] |
| Acetic Acid | 118 | Reaction solvent, catalyst | Can be used in some cyclization reactions. |
Visualizations
Diagram 1: Competing Pathways in Conrad-Limpach-Knorr Synthesis
Caption: Decision tree for addressing low yields in the Gould-Jacobs synthesis.
References
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
Grokipedia. (n.d.). Camps quinoline synthesis. [Link]
-
ACS Publications. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design. [Link]
-
Wikiwand. (n.d.). Gould–Jacobs reaction. [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
-
Cambridge University Press. (n.d.). Gould-Jacobs Reaction. [Link]
-
University of California, Davis. (n.d.). Recrystallization. [Link]
-
Wiley Online Library. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science. [Link]
-
ResearchGate. (n.d.). Gould–Jacobs-Reaktion. [Link]
-
ResearchGate. (n.d.). Gould–Jacobs Reaction. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. PMC. [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]
-
Wiley Online Library. (n.d.). Gould-Jacobs Reaction. [Link]
-
Wikipedia. (n.d.). Camps quinoline synthesis. [Link]
-
ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
-
CHEMEUROPE.com. (n.d.). Camps quinoline synthesis. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF. [Link]
-
ResearchGate. (n.d.). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis | Request PDF. [Link]
-
National Center for Biotechnology Information. (n.d.). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. PMC. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Cambridge University Press. (n.d.). Conrad-Limpach Reaction. [Link]
-
ResearchGate. (2021). (PDF) Camps Reaction and Related Cyclizations. [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. PMC. [Link]
-
MDPI. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. [Link]
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
PubMed. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. [Link]
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YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
PubMed. (2016). Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes. [Link]
-
Chem-Station. (2017). Camps Quinoline Synthesis. [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
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Journal of Food and Drug Analysis. (n.d.). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective synthesis of isoquinolinonediones through remote unactivated C(sp3)–H bonds. Chemical Communications. [Link]
-
ResearchGate. (n.d.). Mechanisms of Camps' cyclization. [Link]
-
National Center for Biotechnology Information. (2025). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. PMC. [Link]
-
ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches | Request PDF. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]
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Dialnet. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. [Link]
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National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]
-
Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
-
ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]
Sources
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- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
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Fluoroquinolone Synthesis: A Technical Support Center for Researchers
Welcome to the technical support center for fluoroquinolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of this important class of antibiotics. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you navigate the complexities of your experimental work.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Core Synthesis and Cyclization Issues
Question 1: I am getting a low yield in my Gould-Jacobs reaction to form the quinolone core. What are the common causes and how can I improve it?
Low yields in the Gould-Jacobs reaction are a frequent challenge. The reaction proceeds in two main stages: the initial condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[1] Problems can arise in either stage.
Potential Causes and Solutions:
-
Incomplete Condensation: The initial formation of the anilidomethylenemalonic ester is crucial.
-
Solution: Ensure your aniline is of high purity. Aromatic amines with electron-donating groups at the meta-position are particularly effective for this reaction.[1] You can monitor the progress of this initial step by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting aniline.
-
-
Suboptimal Cyclization Temperature: The intramolecular cyclization requires high temperatures to proceed efficiently.[2]
-
Solution: The optimal temperature for the cyclization is critical and needs to be determined empirically. A temperature and time study is recommended to find the sweet spot for your specific substrate.[2] Microwave-assisted synthesis can be an excellent alternative to conventional heating, often leading to higher yields and significantly shorter reaction times.[3]
-
-
Reaction Time: Both insufficient and excessive reaction times can lead to lower yields.
-
Solution: Insufficient time will result in incomplete cyclization, leaving you with the intermediate anilidomethylenemalonic ester.[2] Conversely, prolonged heating at high temperatures can lead to degradation of the desired product.[2] Again, monitoring the reaction progress is key to determining the optimal reaction time.
-
-
Side Reactions: Decarboxylation of the final product can occur at very high temperatures, reducing the yield of the desired 4-hydroxy-3-carboalkoxyquinoline.[2]
-
Solution: Carefully control the reaction temperature and time to minimize this side reaction. If decarboxylation is a significant issue, consider using a higher boiling point solvent to maintain a consistent temperature or explore alternative cyclization catalysts that may allow for lower reaction temperatures.
-
Question 2: My cyclization step is producing significant impurities. What are the likely side products and how can I minimize their formation?
The high temperatures required for the thermal cyclization in the Gould-Jacobs reaction can lead to the formation of various side products.
Potential Side Products and Mitigation Strategies:
-
Uncyclized Intermediate: The most common "impurity" is the unreacted anilidomethylenemalonic ester intermediate.
-
Mitigation: As discussed above, optimizing the reaction temperature and time is the primary way to drive the reaction to completion.[2]
-
-
Decarboxylated Product: As mentioned, the desired product can decarboxylate to the corresponding 4-hydroxyquinoline.[2]
-
Mitigation: Avoid excessive heating. If the decarboxylated product is still a major issue, you may need to reconsider your heating method or the overall synthetic strategy.
-
-
Regioisomers: If you are using a substituted aniline, there is a possibility of forming regioisomers depending on the position of the substituents. The Gould-Jacobs reaction is most effective for anilines with electron-donating groups at the meta-position.[1]
-
Mitigation: The regioselectivity of the reaction is largely determined by the electronics of the aniline starting material. If you are obtaining an undesired regioisomer, you may need to choose a different synthetic route or a different starting material. For example, one study on a Gould-Jacobs approach to ciprofloxacin found that an unwanted isomer was formed in significant amounts, making the route industrially unfeasible.
-
N-Alkylation and N-Arylation Issues
Question 3: I am having trouble with the N-alkylation of the quinolone nitrogen. What are the key parameters to consider?
N-alkylation of the quinolone nitrogen is a crucial step in the synthesis of many fluoroquinolones. The success of this reaction depends on the choice of alkylating agent, base, and solvent.
Key Parameters and Troubleshooting:
-
Choice of Alkylating Agent: The reactivity of the alkylating agent is a key factor. Alkyl halides (iodides > bromides > chlorides) and sulfonates (triflates > tosylates > mesylates) are commonly used.
-
Troubleshooting: If you are experiencing low conversion, consider switching to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). However, be aware that more reactive agents can also lead to more side reactions.
-
-
Choice of Base: A suitable base is required to deprotonate the quinolone nitrogen. Common bases include potassium carbonate, sodium hydride, and organic bases like triethylamine.
-
Troubleshooting: The strength of the base should be matched to the acidity of the N-H proton. If deprotonation is incomplete, a stronger base may be needed. However, very strong bases can promote side reactions.
-
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are typically used for N-alkylation reactions.
-
Troubleshooting: The choice of solvent can significantly impact the reaction rate and selectivity. If the reaction is sluggish, switching to a more polar solvent can help. Be cautious with DMSO at high temperatures in the presence of bases and electrophiles, as it can lead to side reactions.
-
Question 4: The nucleophilic aromatic substitution reaction to introduce the piperazine moiety at C-7 is not working well. What should I investigate?
The introduction of a piperazine or other amine at the C-7 position is a hallmark of many fluoroquinolones. This is typically a nucleophilic aromatic substitution reaction.
Troubleshooting Strategies:
-
Leaving Group: The nature of the leaving group at the C-7 position is critical. Fluorine is often used as it is a good leaving group in this context, activated by the adjacent carbonyl group.
-
Solution: Ensure your starting material has a suitable leaving group at the C-7 position.
-
-
Excess Piperazine: It is common to use an excess of piperazine to drive the reaction to completion and act as a scavenger for the hydrogen halide byproduct.
-
Solution: If you are seeing incomplete conversion, try increasing the molar excess of piperazine.
-
-
Reaction Temperature: This reaction often requires elevated temperatures.
-
Solution: If the reaction is slow, gradually increase the temperature while monitoring for the formation of degradation products.
-
-
Catalyst: In some cases, a catalyst can be beneficial. For example, ferric chloride has been used to reduce the formation of a fluoro-substituted impurity during the piperazine condensation in ciprofloxacin synthesis.
Purification and Characterization
Question 5: I am struggling to purify my final fluoroquinolone product. What are the best practices for crystallization?
Fluoroquinolones can be challenging to purify due to their low aqueous solubility.[4][5] Crystallization is the most common method for obtaining high-purity material.
Crystallization Best Practices:
-
Solvent Selection: The choice of solvent is crucial for successful crystallization. Common solvents include ethanol, methanol, acetonitrile, and dimethylformamide (DMF).[6] Often, a mixture of solvents is required to achieve the right balance of solubility.
-
Strategy: Perform small-scale solubility tests with a range of solvents to identify a suitable system where your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
-
pH Adjustment: The solubility of fluoroquinolones is highly pH-dependent due to the presence of both a carboxylic acid and a basic amine group.
-
Strategy: You can often induce crystallization by carefully adjusting the pH of a solution of your compound to its isoelectric point, where it has minimum solubility. For ciprofloxacin, for example, adjusting the pH to 7-8 is used for recrystallization.
-
-
Salt Formation: Converting the fluoroquinolone into a salt can significantly alter its solubility profile and facilitate purification.[5]
-
Strategy: If you are struggling to crystallize the free base, consider forming a salt (e.g., hydrochloride, hippurate) and then crystallizing it.[7]
-
-
Removing Unreacted Piperazine: Excess piperazine from the previous step can be a difficult impurity to remove.
-
Strategy: Piperazine is water-soluble, so washing the crude product with water can help to remove it. Alternatively, pH adjustment can be used to selectively precipitate the product while keeping the piperazine in solution.
-
Question 6: My NMR spectrum shows unexpected peaks. What are some common impurities I should look out for?
Analytical techniques like HPLC and NMR are essential for assessing the purity of your synthesized fluoroquinolone.[8]
Common Impurities and Their Identification:
-
Unreacted Starting Materials: This is the most obvious source of impurity. Compare the NMR or HPLC of your product with those of the starting materials to identify any residual peaks.
-
Side Products from Cyclization: As discussed earlier, these can include the uncyclized intermediate or decarboxylated product. These will have distinct NMR and mass spectrometry signatures.
-
Over-alkylation/Arylation: If your piperazine moiety has a free N-H, it is possible to get double substitution on the piperazine ring.
-
Residual Solvents: High-boiling solvents like DMF or DMSO can be difficult to remove completely. The characteristic peaks of these solvents are easily identifiable in the 1H NMR spectrum.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of fluoroquinolones that I should be aware of during synthesis?
The core structure of a fluoroquinolone consists of a bicyclic system.[9] Key positions for modification are:
-
N-1: Typically substituted with a small alkyl or cycloalkyl group (e.g., ethyl or cyclopropyl).
-
C-3: A carboxylic acid group is essential for antibacterial activity as it is involved in binding to DNA gyrase.
-
C-6: A fluorine atom at this position significantly enhances antibacterial activity.
-
C-7: This position is usually substituted with a nitrogen-containing heterocycle, most commonly a piperazine ring, which influences the spectrum of activity and pharmacokinetic properties.
Q2: What are the main synthetic strategies for constructing the quinolone core?
The Gould-Jacobs reaction is a classical and widely used method.[1] It involves the reaction of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization.[1] Other named reactions for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer syntheses.
Q3: What are the critical safety precautions to take during fluoroquinolone synthesis?
-
Handling of Reagents: Many of the reagents used in fluoroquinolone synthesis are corrosive, flammable, or toxic. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High-Temperature Reactions: The thermal cyclization step often requires high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and ensure the reaction is conducted in a well-ventilated fume hood.
-
Microwave Synthesis: If using a microwave reactor, ensure you are properly trained in its use and follow all safety guidelines provided by the manufacturer.
Q4: What are the main challenges when scaling up a fluoroquinolone synthesis from the lab to a pilot or industrial scale?
-
Heat Transfer: The high-temperature cyclization can be difficult to control on a large scale. Efficient heat transfer is crucial to maintain a consistent temperature throughout the reactor and avoid localized overheating, which can lead to degradation.
-
Mixing: Ensuring efficient mixing is critical, especially in heterogeneous reaction mixtures.
-
Crystallization and Isolation: Crystallization behavior can change significantly upon scale-up. What works well in a flask may not be optimal in a large reactor. Seeding strategies and controlled cooling rates become more important. Filtration and drying of large quantities of product also present logistical challenges.
-
Impurity Profile: The impurity profile can change on scale-up due to differences in reaction conditions. It is important to re-validate analytical methods and monitor the impurity profile closely.
Detailed Experimental Protocol: Synthesis of Ciprofloxacin
This protocol is provided as an example and should be adapted and optimized for your specific laboratory conditions.
Step 1: Synthesis of Ethyl 3-(Cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate
-
To a solution of 2,4-dichloro-5-fluorobenzoyl chloride in a suitable solvent (e.g., toluene), add diethyl malonate and a base (e.g., magnesium ethoxide).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with an acidic aqueous solution and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
To the crude product, add cyclopropylamine and a suitable solvent.
-
Heat the mixture to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and isolate the product by filtration.
Step 2: Cyclization to Ethyl 1-Cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Suspend the product from Step 1 in a high-boiling point solvent (e.g., diphenyl ether).
-
Add a base (e.g., potassium carbonate) to the suspension.
-
Heat the mixture to a high temperature (e.g., 250 °C) for a specified time, monitoring the reaction by TLC.
-
Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.
-
Isolate the product by filtration and wash with the non-polar solvent.
Step 3: Nucleophilic Substitution with Piperazine
-
To a solution of the product from Step 2 in a suitable solvent (e.g., DMSO), add an excess of anhydrous piperazine.
-
Heat the reaction mixture at an elevated temperature (e.g., 120 °C) until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the crude product.
-
Isolate the crude ciprofloxacin by filtration.
Step 4: Hydrolysis and Purification
-
Suspend the crude ciprofloxacin in an aqueous solution of a base (e.g., sodium hydroxide).
-
Heat the mixture to reflux to hydrolyze the ester.
-
Cool the reaction mixture and carefully adjust the pH to 7-8 with an acid (e.g., hydrochloric acid) to precipitate the purified ciprofloxacin.
-
Isolate the final product by filtration, wash with water and then ethanol, and dry under vacuum.
Visualizations
General Synthetic Pathway of Fluoroquinolones
Caption: General synthetic workflow for fluoroquinolones.
Troubleshooting Decision Tree for Low Yield in Gould-Jacobs Reaction
Caption: Decision tree for troubleshooting low yields.
Data Presentation
Table 1: Common Solvents for Fluoroquinolone Crystallization
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Useful for pH-swing crystallization and washing. |
| Ethanol | 4.3 | 78 | Good general-purpose solvent for crystallization. |
| Methanol | 5.1 | 65 | Similar to ethanol, but more polar. |
| Acetonitrile | 5.8 | 82 | Aprotic solvent, good for dissolving many organics. |
| Dimethylformamide (DMF) | 6.4 | 153 | High-boiling polar aprotic solvent, good for poorly soluble compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Very polar, high-boiling solvent. |
References
-
The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Available at: [Link]
-
Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. ACS Publications. Available at: [Link]
-
Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. PMC - NIH. Available at: [Link]
-
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC - NIH. Available at: [Link]
-
Gould Jacobs Quinoline forming reaction. Biotage. Available at: [Link]
-
Gould–Jacobs reaction. Wikipedia. Available at: [Link]
-
N- and O- alkylation of a quinolone fluorophore. ResearchGate. Available at: [Link]
-
Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. PubMed Central. Available at: [Link]
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC - NIH. Available at: [Link]
-
Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. MOCA. Available at: [Link]
-
Quinolone antibiotics. PMC - PubMed Central - NIH. Available at: [Link]
-
Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. Available at: [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC. Available at: [Link]
-
Gould–Jacobs Reaction. ResearchGate. Available at: [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]
-
A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow. DSpace@MIT. Available at: [Link]
-
Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications (RSC Publishing). Available at: [Link]
- Method for preparing ciprofloxacin by piperazine reaction. Google Patents.
-
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. Available at: [Link]
-
Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. Iraqi Journal of Science. Available at: [Link]
- Synergistic pharmaceutical cocrystals. Google Patents.
-
Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Oxford Academic. Available at: [Link]
-
FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. ResearchGate. Available at: [Link]
-
Levofloxacin and Ciprofloxacin Co-Crystals with Flavonoids: Solid-State Investigation for a Multitarget Strategy against Helicobacter pylori. PMC - NIH. Available at: [Link]
- Process for preparing purified ciprofloxacin. Google Patents.
-
Gould-Jacobs Reaction. Cambridge University Press. Available at: [Link]
-
Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. Journal of the Chinese Chemical Society. Available at: [Link]
-
N alkylation at sp3 Carbon Reagent Guide. ACS. Available at: [Link]
-
Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile. PMC - NIH. Available at: [Link]
-
Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. Available at: [Link]
-
Sparfloxacin Multicomponent Crystals: Targeting the Solubility of Problematic Antibiotics. MDPI. Available at: [Link]
-
Selective Removal of Nitrogen from Quinoline and Petroleum by Pseudomonas ayucida IGTN9m. PMC - NIH. Available at: [Link]
-
What are some common causes of low reaction yields? Reddit. Available at: [Link]
-
New synthetic method of ciprofloxacin. ResearchGate. Available at: [Link]
-
Ciprofloxacin Hippurate Salt: Crystallization Tactics, Structural Aspects, and Biopharmaceutical Performance. ResearchGate. Available at: [Link]
-
Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis. Cambridge University Press & Assessment. Available at: [Link]
-
ciprofloxacin-a-two-step-process.pdf. Der Pharma Chemica. Available at: [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
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- 3. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2009136408A1 - Synergistic pharmaceutical cocrystals - Google Patents [patents.google.com]
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- 9. mdpi.com [mdpi.com]
Technical Support Center: 5-Fluoroquinoline-8-carboxylic acid Solubility Challenges
Welcome to the technical support guide for 5-Fluoroquinoline-8-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, scientifically-grounded solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Why is my 5-Fluoroquinoline-8-carboxylic acid not dissolving in common aqueous or organic solvents?
Answer:
The limited solubility of 5-Fluoroquinoline-8-carboxylic acid stems from its molecular structure. The planar, aromatic quinoline ring system contributes to strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. Additionally, the presence of both a carboxylic acid group (capable of hydrogen bonding and ionization) and a fluoro group (which increases lipophilicity) results in a molecule with complex solvation requirements.
The interplay between the crystalline structure and the specific functional groups often leads to poor solubility in both polar protic solvents (like water) and non-polar organic solvents. Many quinoline carboxylic acid derivatives exhibit what is known as a "U"-shaped pH-solubility profile, with minimal solubility near their isoelectric point and higher solubility in acidic and basic conditions.[1]
What are the initial troubleshooting steps when encountering poor solubility?
Answer:
When facing solubility issues with 5-Fluoroquinoline-8-carboxylic acid, a systematic approach is crucial. The following workflow outlines the initial steps to diagnose and address the problem.
Caption: Initial troubleshooting workflow for solubility issues.
Experimental Protocol: Initial Solvent Screening
-
Preparation: Weigh 1-2 mg of 5-Fluoroquinoline-8-carboxylic acid into several small glass vials.
-
Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a different solvent. A good starting selection includes:
-
Water (Milli-Q or equivalent)
-
Ethanol
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
-
Mixing: Vortex each vial for 30-60 seconds at room temperature.
-
Observation: Visually inspect for dissolution. If the solid remains, try gentle heating (up to 40-50°C) and sonication for 5-10 minutes.
-
Documentation: Record the solubility as "freely soluble," "sparingly soluble," or "insoluble" for each solvent.
How can pH adjustment be used to improve the aqueous solubility of 5-Fluoroquinoline-8-carboxylic acid?
Answer:
The solubility of ionizable compounds like 5-Fluoroquinoline-8-carboxylic acid is highly dependent on pH.[2][3] The carboxylic acid group can be deprotonated to form a more soluble carboxylate salt, and the nitrogen on the quinoline ring can be protonated.
-
In Basic Conditions (pH > pKa of carboxylic acid): The carboxylic acid group (-COOH) will be deprotonated to its conjugate base (-COO⁻). This negatively charged species is significantly more polar and will exhibit higher aqueous solubility.
-
In Acidic Conditions (pH < pKa of quinoline nitrogen): The nitrogen atom in the quinoline ring can be protonated, forming a positively charged species. This cation will also be more soluble in aqueous media.
This relationship creates a characteristic "U"-shaped solubility curve where the compound is least soluble at its isoelectric point (the pH at which the net charge is zero) and more soluble at both low and high pH values.[1]
Caption: pH-dependent ionization and solubility.
Experimental Protocol: pH-Dependent Solubility Testing
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate for acidic, phosphate for neutral, and borate for basic ranges).
-
Sample Preparation: Add an excess amount of 5-Fluoroquinoline-8-carboxylic acid to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
-
Data Plotting: Plot the measured solubility against the pH of the buffer to determine the pH-solubility profile.
What are the most effective co-solvent systems for this type of compound?
Answer:
Co-solvency is a widely used technique to enhance the solubility of poorly water-soluble drugs by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[4] For a compound like 5-Fluoroquinoline-8-carboxylic acid, a combination of a water-miscible organic solvent with an aqueous buffer can be highly effective.
Commonly used and effective co-solvents include:
-
Alcohols: Ethanol, Propylene Glycol
-
Glycols: Polyethylene Glycols (PEGs), particularly low molecular weight PEGs like PEG 300 and PEG 400.[5]
-
Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
The selection of a co-solvent should be guided by the downstream application. For in-vitro assays, DMSO is common, but its concentration should be carefully controlled to avoid cellular toxicity. For in-vivo studies, more biocompatible co-solvents like PEGs and propylene glycol are preferred.
Table 1: Recommended Starting Co-Solvent Systems
| Co-Solvent | Aqueous Phase | Typical Starting Ratio (v/v) | Notes |
| DMSO | Water or PBS | 1-10% | Widely used for in-vitro stock solutions. Check for assay compatibility. |
| Ethanol | Water | 10-40% | Good for increasing solubility, but can cause precipitation on further aqueous dilution. |
| PEG 400 | Water or Saline | 20-60% | A common choice for oral and parenteral formulations due to its safety profile.[5] |
| Propylene Glycol | Water | 10-50% | Another biocompatible solvent often used in pharmaceutical formulations.[4] |
Experimental Protocol: Co-Solvent System Evaluation
-
Prepare Co-Solvent Mixtures: Prepare a range of co-solvent/aqueous buffer mixtures (e.g., 10%, 20%, 40%, 60% v/v of the organic co-solvent).
-
Determine Solubility: Use the equilibrium solubility method described in the pH adjustment protocol for each co-solvent mixture.
-
Analyze Data: Plot the solubility of 5-Fluoroquinoline-8-carboxylic acid as a function of the co-solvent concentration to identify the most effective system.
What advanced formulation strategies can be employed if basic methods are insufficient?
Answer:
If pH adjustment and co-solvents do not provide the required solubility, several advanced formulation strategies can be explored. These methods often involve creating amorphous systems or encapsulating the drug to improve its dissolution properties.
-
Solid Dispersions: The drug is dispersed in an amorphous form within a hydrophilic carrier matrix. This can be achieved through methods like solvent evaporation or hot-melt extrusion.[6] The amorphous form has higher energy and thus greater apparent solubility than the crystalline form.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules.[5] The hydrophobic drug molecule (or a part of it) is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts aqueous solubility to the complex.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[6][7] This is particularly useful for lipophilic compounds.
-
Cocrystallization: This involves forming a crystalline solid that contains the active pharmaceutical ingredient (API) and a coformer in a stoichiometric ratio within the crystal lattice.[8] The selection of an appropriate coformer, often a carboxylic acid, can significantly alter the physicochemical properties of the API, including its solubility.[8][9]
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area available for dissolution, thereby increasing the dissolution rate.[10][11]
Caption: Advanced strategies for solubility enhancement.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google Cloud.
- Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30). Pharma Excipients.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate.
- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka.
- Quinoline-4-carboxylic acid | Solubility of Things. (n.d.). Solubility of Things.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). PMC - NIH.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019, March 9). MDPI.
- Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024, June 16). PubMed.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). PMC - NIH.
- Solubility data and pK a values of a few drugs that demonstrate... - ResearchGate. (n.d.). ResearchGate.
- Ionization equilibria of fluoroquinolones in aqueous solutions. K1-K5... - ResearchGate. (n.d.). ResearchGate.
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Technical Support Center: Purification of Fluoroquinolone Derivatives by Recrystallization
Welcome to the technical support guide for the purification of fluoroquinolone derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of recrystallization, a critical step in obtaining high-purity Active Pharmaceutical Ingredients (APIs). Recrystallization is not merely a purification step; it is a process that defines the final solid-state properties of the API, including its crystal form (polymorphism), particle size, and purity, all of which can impact stability, solubility, and bioavailability.[1][2][3]
This guide provides foundational knowledge through frequently asked questions and offers practical, in-depth solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying fluoroquinolone derivatives?
Recrystallization is a purification technique that leverages the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[4] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[4] The process involves dissolving the impure fluoroquinolone derivative in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[5][6] As this solution is allowed to cool slowly, the solubility of the fluoroquinolone decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate.[7][8] The impurities, ideally, remain dissolved in the cold solvent (mother liquor) or are removed during an initial hot filtration step if they are insoluble.[6][9]
Q2: Why is solvent selection so critical, and what makes a "good" solvent?
Solvent selection is the cornerstone of a successful recrystallization protocol.[10] An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The fluoroquinolone derivative should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[4][11]
-
Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize the recovery (yield) of the purified crystals.[4][5]
-
Appropriate Boiling Point: The solvent's boiling point should be high enough to dissolve the compound but low enough to be easily removed from the purified crystals during the drying step.[11]
-
Inertness: The solvent must not react chemically with the fluoroquinolone derivative.[11]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[11]
A common strategy involves using a binary solvent system (a "solvent/anti-solvent" pair). The fluoroquinolone is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent (the anti-solvent), in which it is insoluble but which is miscible with the good solvent, is added to induce precipitation.[1][11][12]
Q3: What is polymorphism and why is it a major concern for fluoroquinolones?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][13] These different crystal forms, or polymorphs, of the same chemical entity can have distinct physicochemical properties, including melting point, solubility, stability, and dissolution rate.[2][13] This is particularly critical in the pharmaceutical industry because these properties directly influence a drug's bioavailability and therapeutic efficacy.[1][13]
Fluoroquinolones like levofloxacin and moxifloxacin are known to exhibit polymorphism.[14][15][16] Minor variations in the recrystallization process—such as the choice of solvent, cooling rate, or agitation—can lead to the formation of a different, and potentially less stable or less soluble, polymorph.[1][3] Therefore, controlling the crystallization conditions is essential to consistently produce the desired polymorphic form of the API.[3][15]
Experimental Workflow & Troubleshooting Guide
This section addresses specific problems encountered during the recrystallization of fluoroquinolone derivatives. Each issue is presented with likely causes and actionable solutions.
Visualizing the Core Process: A Standard Recrystallization Workflow
The following diagram illustrates the fundamental steps of a single-solvent recrystallization.
Caption: Standard workflow for purification by single-solvent recrystallization.
Troubleshooting Common Recrystallization Issues
Problem 1: No Crystals Form Upon Cooling
Possible Cause A: Too much solvent was used. This is the most frequent reason for crystallization failure.[17] The solution is not supersaturated upon cooling because the concentration of the fluoroquinolone derivative is below its solubility limit, even at low temperatures.
💡 Solution:
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent.[17][18] Do this in a fume hood and be careful not to boil it down too aggressively.
-
Monitor for Cloudiness: Periodically remove the solution from the heat and allow it to cool. If crystals still do not form, evaporate more solvent. The point at which the hot solution starts to appear cloudy indicates you are near the saturation point. Add a small amount of hot solvent to redissolve the solid and then allow it to cool slowly.
-
Use an Anti-Solvent (for binary systems): If you are using a solvent system, you can carefully add a miscible anti-solvent (one in which your compound is insoluble) dropwise to the solution until it becomes turbid, then heat to clarify and cool slowly.[11][]
Possible Cause B: The solution is supersaturated but requires a nucleation event. Crystal growth requires an initial "seed" or a surface to begin forming.[17] Without a nucleation site, a solution can remain in a metastable supersaturated state.
💡 Solution:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the surface of the liquid.[5][17] The microscopic scratches on the glass can provide nucleation sites.
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution.[5][18] This provides a perfect template for further crystal growth.
-
Extreme Cooling: As a last resort, try cooling the flask in a dry ice/acetone bath. However, be aware that very rapid cooling can lead to the formation of small, less pure crystals or even a precipitate.[17]
Problem 2: The Product "Oils Out" Instead of Crystallizing
Possible Cause: The compound is precipitating from the solution at a temperature above its melting point. This often occurs when the solution is highly concentrated or if the compound has a low melting point. The compound comes out of solution as a liquid ("oiling out") rather than a solid.[20] This is detrimental to purity, as the oil can trap impurities.
💡 Solution:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation concentration.[17][18][20]
-
Ensure Slow Cooling: Allow the more dilute solution to cool much more slowly. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) can prevent rapid temperature drops.[17]
-
Lower the Crystallization Temperature: By adding more solvent, you ensure that the solution becomes supersaturated at a lower temperature, which may be below the compound's melting point.
Problem 3: Yield is Very Low
Possible Cause A: Too much solvent was used initially. While this can prevent crystallization entirely (Problem 1), a slight excess of solvent will lead to a significant portion of your product remaining in the mother liquor, drastically reducing your yield.[5][18]
💡 Solution:
-
Check the Mother Liquor: After filtering your crystals, take a small sample of the mother liquor and evaporate the solvent. If a significant amount of solid residue remains, your yield loss was high.[18] You can attempt to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling, but be aware this crop will likely be less pure than the first.
Possible Cause B: Premature crystallization during hot filtration. If the solution cools while passing through the filter funnel, the product will crystallize in the funnel, leading to significant loss.[20]
💡 Solution:
-
Pre-heat Everything: Use a stemless funnel and pre-heat it (e.g., with a heat lamp or by passing hot solvent through it) before filtering your hot solution. Keep the receiving flask on a hot plate to keep the solution warm.
-
Use a Slight Excess of Solvent: Add a small amount of extra hot solvent before filtering to ensure the compound stays in solution during the transfer.[20] You can then evaporate this excess before cooling.
Possible Cause C: Excessive washing. Washing the collected crystals is necessary to remove adhering mother liquor, but using too much wash solvent or a solvent that is not ice-cold will re-dissolve some of your product.[5]
💡 Solution:
-
Use Minimal, Ice-Cold Solvent: Always wash your crystals with a very small amount of ice-cold recrystallization solvent.[5]
-
Break the Vacuum: Before washing, disconnect the vacuum from the filter flask. Add the cold solvent, gently swirl or break up the filter cake, and then re-apply the vacuum to pull the wash through quickly.
Problem 4: Product is Impure or Colored After Recrystallization
Possible Cause A: Rapid crystallization trapped impurities. If cooling is too fast, the crystal lattice can form rapidly and trap pockets of solvent and dissolved impurities.[18] This is why slow, undisturbed cooling is paramount.[8][17]
💡 Solution:
-
Repeat the Recrystallization: The most reliable solution is to perform a second recrystallization, ensuring the solution cools as slowly as possible.
Possible Cause B: Structurally similar impurities are co-crystallizing. If an impurity has a very similar structure to the desired fluoroquinolone, it may fit into the crystal lattice, making it very difficult to remove by recrystallization alone.[9]
💡 Solution:
-
Assess Impurity Profile: Use an analytical technique like HPLC or TLC to assess the purity. If significant impurities remain, a different purification method, such as column chromatography, may be necessary before recrystallization.[17]
-
Change the Solvent: A different solvent may have a different selectivity for the product versus the impurity, potentially preventing co-crystallization.[21]
Possible Cause C: Highly colored impurities are present. These are often large, polar molecules that can adsorb to the surface of the growing crystals.
💡 Solution:
-
Use Activated Charcoal: Before the hot filtration step, add a very small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The charcoal will adsorb the colored impurities.[18] Use sparingly, as it can also adsorb your product. You must then perform a hot filtration to remove the charcoal.
Troubleshooting Logic: A Decision Tree
This diagram provides a logical path for diagnosing common recrystallization failures.
Caption: Decision tree for troubleshooting common recrystallization problems.
Data Reference Table
The choice of solvent is critical. The following table provides properties of common solvents used in the recrystallization of organic compounds, which can serve as a starting point for screening. Fluoroquinolones possess both polar (carboxylic acid, amines) and non-polar (aromatic rings) functionalities, often making polar protic or aprotic solvents, or mixtures thereof, suitable candidates.[22][23]
| Solvent | Boiling Point (°C) | Polarity | Notes for Fluoroquinolones |
| Water | 100 | Very High (Protic) | Can be effective for more polar derivatives or salts. High boiling point allows for a large solubility differential.[22] |
| Ethanol | 78 | High (Protic) | A very common and effective solvent. Good for compounds with hydrogen bonding capability.[22] |
| Methanol | 65 | High (Protic) | Similar to ethanol but more volatile. Often used for more polar compounds. |
| Isopropanol | 82 | Medium (Protic) | Less polar than ethanol; may offer different selectivity. |
| Acetone | 56 | Medium (Aprotic) | Good solvent for many organic compounds; its volatility is a key feature.[22] |
| Ethyl Acetate | 77 | Medium (Aprotic) | A common choice, often used in combination with hexanes as an anti-solvent.[22] |
| Acetonitrile | 82 | Medium (Aprotic) | Can be a good choice due to its polarity and convenient boiling point. |
| Toluene | 111 | Low (Aprotic) | Useful for less polar derivatives; high boiling point can be a disadvantage for drying. |
| Hexanes/Heptane | ~69 | Very Low (Aprotic) | Primarily used as an anti-solvent to induce crystallization from a more polar solvent.[22] |
References
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Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization - Science and Technology. IntechOpen.
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University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
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Recrystallization. (n.d.). University of California, Irvine - Department of Chemistry.
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BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
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Thompson, S. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma.
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Syrris. (n.d.). Crystallization in drug development.
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Ghavami, M., Sadeghi, F., Nokhodchi, A., & Garekani, H. A. (2022). Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. Pharmaceutics.
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Goud, N. R., et al. (2012). Crystal Polymorphism in Pharmaceutical Science. Journal of Pharmaceutical Sciences.
-
Zhang, G. G. Z., et al. (2020). Polymorphism of levofloxacin: structure, properties and phase transformation. CrystEngComm.
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LabXchange. (n.d.). Lab Procedure: Recrystallization.
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Biocyclopedia. (n.d.). Problems in recrystallization.
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Yilmaz, E., & Erdemir, H. (2021). Purification of amoxicillin trihydrate in the presence of degradation products by different washing methods. CrystEngComm.
-
Mettler Toledo. (n.d.). Recrystallization Solvent Screening.
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Svärd, M., et al. (2017). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
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Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
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Huang, X., et al. (2023). Polymorphism of Pradofloxacin: Crystal Structure Analysis, Stability Study, and Phase Transformation Behavior. Journal of Pharmaceutical Sciences.
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Yilmaz, E., & Erdemir, H. (2021). Purification of amoxicillin trihydrate in the presence of degradation products by different washing methods. Royal Society of Chemistry.
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
Thomas, D. (2021, December 3). Stabilization of Amorphous APIs. Pharmaceutical Technology.
- Al-Qaim, F. F., et al. (2021). Recent advancements in fluoroquinolones removal techniques from wastewater.
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Kadam, S. V., & Gavhane, Y. N. (2018). Solubility Enhancement of Ciprofloxacin by Co- Crystallization Technique. International Journal of Pharmacy & Pharmaceutical Research.
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LibreTexts Chemistry. (2021, March 5). 2.1: Recrystallization.
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Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
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Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
-
Braga, D., et al. (2024). Levofloxacin and Ciprofloxacin Co-Crystals with Flavonoids: Solid-State Investigation for a Multitarget Strategy against Helicobacter pylori. International Journal of Molecular Sciences.
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Reddit. (2024, October 17). Recrystallization Issues. r/Chempros.
-
CN102030751A - Process for crystallizing moxifloxacin hydrochloride. (n.d.). Google Patents.
-
Ganesan, V. (2013). Studies on the crystal forms of Moxifloxacin: Preparation, characterization and dissolution profile. Pharmaceut Anal Acta.
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- Al-Shdefat, R., et al. (2024). Formulation and Characterization of Capecitabine Loaded Cubosomes as a Drug Delivery System. Drug Design, Development and Therapy.
- Unade, S., et al. (2020). Fluoroquinolones: Official and Reported Methods of Analysis (Review). World Journal of Pharmacy and Pharmaceutical Sciences.
-
Ukrainczyk, M. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube.
- de Oliveira, A. R. M., et al. (2024).
-
de Oliveira, A. R. M., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au.
- Bonafede, S. J., et al. (2007). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design.
- de Oliveira, M. A., et al. (2016). Solid-state stability and solubility determination of crystalline forms of moxifloxacin hydrochloride.
-
CN102030751B - Process for crystallizing moxifloxacin hydrochloride. (n.d.). Google Patents.
-
Martínez-Alejo, J. M., et al. (2020). Changes in Packing and Chloride Coordination Lead to Opposite Trends in the Biopharmaceutical Performance of Fluoroquinolone Hydrochloride Cocrystals. Crystal Growth & Design.
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Zhou, Y., et al. (2018). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Current Pharmaceutical Design.
-
Paolello, M., et al. (2023). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Crystals.
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Navigating the Labyrinth: A Technical Support Guide to By-Product Mitigation in Gould-Jacobs Quinolone Synthesis
Welcome to the technical support center for the Gould-Jacobs cyclization. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful reaction for the synthesis of quinolones and encounter challenges with by-product formation. Here, we dissect the nuances of this classic reaction, offering not just troubleshooting steps, but a deeper understanding of the causality behind the formation of common impurities. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your yields, and ensure the purity of your target quinolone derivatives.
The Gould-Jacobs Reaction: A Double-Edged Sword
The Gould-Jacobs reaction is a cornerstone in heterocyclic chemistry, providing a robust pathway to the 4-hydroxyquinoline core, a scaffold present in numerous antibacterial, antimalarial, and anticancer agents.[1] The reaction proceeds in two key stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester to form an anilidomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization.[2]
While effective, the high temperatures required for the cyclization step (often exceeding 250 °C) can be a double-edged sword, promoting not only the desired ring closure but also a host of side reactions that lead to a complex mixture of by-products.[3] This guide will illuminate the origins of these by-products and provide actionable strategies to steer your reaction towards the desired outcome.
Core Challenges in Gould-Jacobs Cyclization: A Visual Overview
At its heart, the successful execution of a Gould-Jacobs cyclization hinges on managing the delicate balance between achieving the high activation energy for the desired intramolecular cyclization while minimizing competing degradation and isomerization pathways. The following diagram illustrates the critical juncture where the reaction can diverge.
Caption: Core decision point in Gould-Jacobs cyclization.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address the most common issues encountered during the Gould-Jacobs cyclization.
Category 1: Isomeric By-Products with Substituted Anilines
Question 1: I am using a meta-substituted aniline (e.g., m-anisidine, m-toluidine) and obtaining a mixture of two isomeric quinolones. How can I control the regioselectivity of the cyclization?
Answer: This is a classic challenge in the Gould-Jacobs reaction. The cyclization of a meta-substituted anilidomethylenemalonate intermediate can proceed in two directions, leading to the formation of 5- and 7-substituted 4-hydroxyquinolines. The regioselectivity is governed by a delicate interplay of steric and electronic factors.
Causality:
-
Steric Hindrance: Cyclization at the position ortho to the substituent is sterically hindered. Therefore, cyclization at the less hindered para position is generally favored.
-
Electronic Effects: The electronic nature of the substituent on the aniline ring plays a crucial role. Electron-donating groups (EDGs) at the meta position, such as methoxy (-OCH₃) or methyl (-CH₃), activate the ortho and para positions for electrophilic aromatic substitution. This electronic activation can compete with, and sometimes override, the steric hindrance, leading to a mixture of isomers.[1]
Troubleshooting Strategies:
-
Lowering the Cyclization Temperature: High temperatures provide the energy to overcome the activation barrier for both cyclization pathways. By carefully lowering the reaction temperature, you may be able to favor the thermodynamically more stable product, which is often the less sterically hindered isomer.
-
Employing Microwave Synthesis: Microwave-assisted synthesis can often achieve the necessary high temperatures for cyclization in a much shorter time frame.[3] This rapid heating can sometimes enhance the kinetic selectivity of the reaction, potentially favoring one isomer over the other.
-
Alternative Cyclization Catalysts: While the traditional Gould-Jacobs is a thermal cyclization, the use of Lewis or Brønsted acids can sometimes influence the regioselectivity. Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) is a powerful cyclizing agent that can promote the reaction under milder conditions than thermal methods, potentially offering better control over isomer ratios.[4][5]
Visualizing Isomer Formation:
Caption: Competing cyclization pathways for meta-substituted anilines.
Category 2: Thermal Degradation and Decarboxylation Products
Question 2: My reaction mixture is turning dark, and I am isolating a significant amount of a by-product that appears to have lost the ester group. What is happening and how can I prevent it?
Answer: The dark coloration is a strong indicator of thermal degradation, a common issue in high-temperature reactions like the Gould-Jacobs cyclization. The loss of the ester group is likely due to decarboxylation, which can occur under the harsh reaction conditions.
Causality:
-
Thermal Degradation: At temperatures above 250 °C, organic molecules, including the desired quinolone product and the intermediate, can undergo complex degradation pathways, leading to the formation of polymeric materials and other colored impurities. The exact structures of these degradation products are often complex and varied.
-
Decarboxylation: The initial product of the Gould-Jacobs cyclization is a 4-hydroxy-3-carboalkoxyquinoline. Under prolonged heating at high temperatures, this ester group can be hydrolyzed (if water is present) and subsequently decarboxylated to yield the corresponding 4-hydroxyquinoline.[3] While sometimes the decarboxylated product is the desired final molecule, uncontrolled decarboxylation can lead to a mixture of products and complicate purification.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Reaction Time | Minimize the time at high temperature. | Prolonged exposure to high temperatures increases the likelihood of both degradation and decarboxylation.[3] |
| Temperature Control | Use the minimum temperature required for efficient cyclization. | Every 10 °C increase in temperature can significantly accelerate side reactions. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This minimizes oxidative degradation pathways that can contribute to the formation of colored impurities. |
| Solvent Choice | Use a high-purity, high-boiling point solvent like Dowtherm A or diphenyl ether. | Impurities in the solvent can act as catalysts for degradation. Dowtherm A is a eutectic mixture of diphenyl and diphenyl ether. |
| Microwave Synthesis | Consider using a microwave reactor for the cyclization step. | Microwave heating allows for rapid and uniform heating to the target temperature, significantly reducing the overall reaction time and minimizing by-product formation.[3] |
Experimental Protocol: Optimizing Cyclization Time and Temperature
-
Initial Screening: Set up a series of small-scale reactions in parallel, varying the cyclization temperature (e.g., 240 °C, 250 °C, 260 °C) and reaction time (e.g., 15 min, 30 min, 60 min).
-
TLC Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC), observing the consumption of the anilidomethylenemalonate intermediate and the formation of the desired product and any by-products.
-
Quenching and Analysis: Once the optimal conditions are identified (i.e., complete consumption of the intermediate with minimal by-product formation), quench the reaction by cooling it to room temperature.
-
Work-up and Yield Determination: Isolate the product from each reaction and determine the yield and purity by techniques such as NMR spectroscopy and HPLC.
Category 3: Incomplete Cyclization and Intermediate Hydrolysis
Question 3: I am isolating a significant amount of my anilidomethylenemalonate intermediate, even after prolonged heating. What could be the issue?
Answer: Incomplete cyclization is a common problem and usually points to insufficient thermal energy or the presence of impurities that interfere with the reaction.
Causality:
-
Insufficient Temperature: The intramolecular cyclization step has a high activation energy and requires a temperature of at least 250 °C to proceed efficiently.[2] If your reaction temperature is too low, the reaction will be sluggish or may not proceed at all.
-
Moisture: The presence of water in the reaction mixture can lead to the hydrolysis of the enamine-like intermediate, reverting it back to the aniline and the malonate derivative, thus preventing cyclization.
Troubleshooting Strategies:
-
Verify Reaction Temperature: Ensure your heating apparatus is accurately calibrated and that the reaction mixture is reaching the target temperature.
-
Dry Solvents and Reagents: Use anhydrous solvents and ensure your aniline and malonate ester are dry. If necessary, dry the solvent over a suitable drying agent before use.
-
Stepwise Procedure: Consider a two-step procedure where the anilidomethylenemalonate intermediate is first synthesized and isolated at a lower temperature (100-130 °C).[2] This allows for the removal of water and ethanol by-products before the high-temperature cyclization step.
Experimental Protocol: Two-Step Gould-Jacobs Synthesis
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120 °C for 1-2 hours.
-
Removal of Volatiles: Apply a vacuum to the reaction flask while maintaining the temperature to remove the ethanol and any residual water.
-
Cyclization: Add a high-boiling point solvent (e.g., Dowtherm A) to the crude intermediate and heat the mixture to 250-260 °C for the predetermined optimal time.
-
Work-up: Cool the reaction mixture and proceed with the standard work-up and purification.
Purification Strategies for Gould-Jacobs Products
The crude product from a Gould-Jacobs cyclization is often a mixture of the desired quinolone, unreacted starting materials, and the by-products discussed above. Effective purification is critical to obtaining a high-purity final product.
Crystallization
Crystallization is often the most effective method for purifying 4-hydroxyquinolines, which are typically crystalline solids.
Recommended Solvents:
| Solvent System | Polarity | Notes |
| Ethanol or Methanol | Polar | Good for many 4-hydroxyquinoline derivatives. |
| Acetic Acid | Polar, Protic | Can be effective but may be difficult to remove completely. |
| Dimethylformamide (DMF) | Polar, Aprotic | High boiling point, useful for less soluble compounds. |
| Dioxane | Moderately Polar | Can be a good choice for recrystallization. |
| Toluene | Nonpolar | Can be used in a solvent/anti-solvent system with a more polar solvent. |
General Crystallization Protocol:
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
Decolorization: If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
For complex mixtures or when crystallization is ineffective, column chromatography is a powerful purification technique.
Recommended Solvent Systems (Normal Phase Silica Gel):
| Solvent System | Polarity | Typical Applications |
| Ethyl Acetate/Hexane | Variable | Good for a wide range of quinolone derivatives. The ratio can be adjusted to achieve optimal separation. |
| Dichloromethane/Methanol | Polar | Effective for more polar quinolones and for separating them from less polar by-products. |
| Chloroform/Acetone | Moderately Polar | Another versatile system for quinolone purification. |
General Column Chromatography Protocol:
-
Column Packing: Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimum amount of the chromatography solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect the eluting fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. In Wikipedia. Retrieved January 22, 2026, from [Link]
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convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2019). Molecules, 24(21), 3851. [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
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Organic Syntheses. (n.d.). 4,7-DICHLOROQUINOLINE. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
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Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. [Link]
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SIELC Technologies. (2018, May 17). 7-Chloro-4-hydroxyquinoline. [Link]
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Validation & Comparative
A Comparative Analysis of Antibacterial Efficacy: 5-Fluoroquinoline-8-carboxylic Acid Derivatives versus Ciprofloxacin
In the landscape of antibacterial drug discovery, the quinolone scaffold remains a cornerstone for the development of potent therapeutic agents. Ciprofloxacin, a second-generation fluoroquinolone, has long been a clinical stalwart due to its broad-spectrum activity. However, the emergence of microbial resistance necessitates a continuous search for novel and more effective structural analogs. This guide provides a detailed comparative analysis of the antibacterial potential of derivatives of 5-fluoroquinoline-8-carboxylic acid against the well-established efficacy of ciprofloxacin, grounded in experimental data and mechanistic insights. While direct and comprehensive experimental data for the parent 5-fluoroquinoline-8-carboxylic acid is not extensively available in the public domain, this guide will leverage data from closely related derivatives to draw meaningful comparisons and provide a framework for future research.
Introduction to the Quinolone Antibacterials
Quinolones exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2] Ciprofloxacin's clinical success is largely attributed to its potent inhibition of these enzymes in a wide range of Gram-negative and Gram-positive bacteria.[3] The core structure of quinolones, a 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety, is amenable to chemical modifications that can enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic properties. The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position were key modifications that led to the development of highly successful fluoroquinolones like ciprofloxacin.[4]
The focus of this guide, 5-fluoroquinoline-8-carboxylic acid and its derivatives, represents a continued exploration of the quinolone chemical space to identify compounds with improved therapeutic profiles.
Comparative Antibacterial Spectrum and Potency
A critical measure of an antibacterial agent's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.[4][5] While specific MIC data for the parent 5-fluoroquinoline-8-carboxylic acid is sparse, studies on its derivatives provide valuable insights into its potential.
Ciprofloxacin: A Benchmark of Broad-Spectrum Activity
Ciprofloxacin exhibits potent activity against a wide array of bacterial pathogens. Its efficacy is particularly pronounced against Gram-negative bacteria.
| Bacterial Species | Type | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | Gram-negative | ≤0.06 - 1 |
| Pseudomonas aeruginosa | Gram-negative | 0.5 - 1 |
| Klebsiella pneumoniae | Gram-negative | ≤0.06 - 1 |
| Staphylococcus aureus (Methicillin-susceptible) | Gram-positive | 0.12 - 1 |
| Staphylococcus aureus (Methicillin-resistant) | Gram-positive | 0.5 - 16 |
| Streptococcus pneumoniae | Gram-positive | 0.5 - 2 |
Note: MIC values can vary depending on the specific strain and testing conditions. The values presented are a general representation from multiple sources.[6][7][8]
5-Fluoroquinoline-8-carboxylic Acid Derivatives: Emerging Potential
Research into derivatives of quinoline-8-carboxylic acid has demonstrated promising antibacterial activity. For instance, certain 8-nitrofluoroquinolone derivatives, which share a related structural core, have shown good activity against S. aureus with MIC values in the range of 2-5 µg/mL.[9] While not a direct comparison, this suggests that the quinoline-8-carboxylic acid scaffold can be a foundation for developing potent anti-staphylococcal agents. Further derivatization and optimization are necessary to achieve the broad-spectrum potency of ciprofloxacin.
Mechanism of Action: A Tale of Two Targets
The primary mechanism of action for both ciprofloxacin and other fluoroquinolones involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are responsible for managing the topological state of DNA during replication.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of replication and transcription. It is the primary target of fluoroquinolones in many Gram-negative bacteria.[10]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. It is the main target for fluoroquinolones in many Gram-positive bacteria.[10]
Fluoroquinolones stabilize the covalent complex formed between the topoisomerase and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[9] The differential targeting of DNA gyrase and topoisomerase IV contributes to the spectrum of activity of different fluoroquinolones. Newer generations of fluoroquinolones often exhibit more balanced activity against both enzymes, which can help to reduce the likelihood of resistance development.[1]
Caption: Mechanism of action of fluoroquinolones.
Experimental Protocols
To ensure the scientific integrity of antibacterial comparisons, standardized experimental protocols are essential.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., 5-fluoroquinoline-8-carboxylic acid derivative or ciprofloxacin) in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight and then dilute the culture to a standardized concentration (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of new antibacterial compounds to mammalian cells to ensure their potential for safe therapeutic use.
Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Bacterial Resistance
A significant challenge in antibacterial therapy is the development of resistance. For fluoroquinolones, resistance primarily arises from:
-
Target-site mutations: Alterations in the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively, can reduce the binding affinity of the drug.[2]
-
Efflux pumps: Bacteria can acquire or upregulate efflux pumps that actively transport fluoroquinolones out of the cell, reducing the intracellular drug concentration.[1]
-
Plasmid-mediated resistance: The acquisition of genes on plasmids, such as qnr genes, can protect the bacterial targets from fluoroquinolone action.[9]
The development of novel quinolone derivatives, such as those based on the 5-fluoroquinoline-8-carboxylic acid scaffold, aims to overcome these resistance mechanisms. Structural modifications may lead to compounds that are less susceptible to efflux or have a higher affinity for mutated target enzymes.
Conclusion and Future Directions
Ciprofloxacin remains a potent and clinically important broad-spectrum antibacterial agent. While direct comparative data for 5-fluoroquinoline-8-carboxylic acid is limited, the exploration of its derivatives highlights the ongoing potential of the quinolone scaffold in the fight against bacterial infections. The available data on related structures suggests that this chemical space may yield compounds with significant activity, particularly against Gram-positive pathogens.
Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of a wider range of 5-fluoroquinoline-8-carboxylic acid derivatives. Direct, head-to-head comparisons with ciprofloxacin and other clinically relevant antibiotics are essential to accurately assess their potential. Mechanistic studies to determine their primary bacterial targets and susceptibility to known resistance mechanisms will be crucial in guiding the development of the next generation of quinolone antibacterials.
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Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438–445. [Link]
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Foroumadi, A., Emami, S., Hassanzadeh, A., & Dehghani, M. (2005). Synthesis and antibacterial activity of some new N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) piperazinyl fluoroquinolones. Bioorganic & Medicinal Chemistry Letters, 15(20), 4488–4492. [Link]
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Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]
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Robicsek, A., Jacoby, G. A., & Hooper, D. C. (2006). The worldwide emergence of plasmid-mediated quinolone resistance. The Lancet Infectious Diseases, 6(10), 629–640. [Link]
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Fukuoka, Y., Ikeda, Y., Yamashiro, Y., Takahata, M., Todo, Y., & Narita, H. (1991). In vitro and in vivo antibacterial activities of T-3761, a new quinolone derivative. Antimicrobial Agents and Chemotherapy, 35(7), 1373–1379. [Link]
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Hoogkamp-Korstanje, J. A. (1984). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. European Journal of Clinical Microbiology, 3(4), 333–338. [Link]
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Galante, D., Pennucci, C., Esposito, S., & Barba, D. (1985). Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates. Drugs Under Experimental and Clinical Research, 11(5), 331–334. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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Al-Hiari, Y. M., et al. (2021). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 26(1), 193. [Link]
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Al-Tel, T. H. (2010). Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone derivatives. Medicinal Chemistry Research, 19(8), 861–871. [Link]
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Emami, S., et al. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. Journal of the Iranian Chemical Society, 17(12), 3237–3251. [Link]
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Mitsuhashi, S. (1986). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 8(Suppl 5), S499-506. [Link]
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Morgan-Linnell, S. K., et al. (2009). Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates. Antimicrobial Agents and Chemotherapy, 53(6), 2363–2368. [Link]
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A Comparative Guide to Fluoroquinolone Carboxylic Acid Derivatives for Drug Development Professionals
This guide provides an in-depth comparative analysis of fluoroquinolone carboxylic acid derivatives, designed for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of compounds to explore the critical interplay between chemical structure, antibacterial efficacy, pharmacokinetic properties, and the ever-present challenge of bacterial resistance. The experimental protocols and data presented herein are grounded in established methodologies to ensure scientific validity and reproducibility.
The Fluoroquinolone Scaffold: A Foundation for Potency
The antibacterial power of this class originates from the 4-quinolone bicyclic core structure, distinguished by a carboxylic acid group at position C-3 and a ketone at C-4. These two moieties are indispensable, forming the primary binding site for the target bacterial enzymes, DNA gyrase and topoisomerase IV.[1] The evolution from first-generation quinolones (like nalidixic acid) to the more potent and broad-spectrum fluoroquinolones was marked by the strategic addition of a fluorine atom at position C-6.[2] This single substitution dramatically increases the drug's penetration into bacterial cells and enhances its binding affinity for DNA gyrase, significantly boosting its antibacterial potency.[1]
Further modifications at key positions on this scaffold have given rise to successive generations of drugs with tailored properties:
-
N-1 Position: Substituents here, such as cyclopropyl groups, are crucial for overall antibacterial potency and pharmacokinetic profile.[3]
-
C-7 Position: The addition of cyclic amine substituents, like a piperazine ring, is a primary driver for expanding the spectrum of activity. Modifications to this ring influence potency against both Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[3]
-
C-8 Position: Substitution at this position can enhance activity and modulate the drug's pharmacokinetic and safety profile.[2]
Below is a diagram illustrating the core scaffold and the key sites for chemical modification that define the various derivatives.
Caption: Core structure and key modification sites.
A Generational Comparison: Spectrum and Clinical Utility
The classification of fluoroquinolones into generations provides a logical framework for comparing their spectrum of activity. This evolution reflects a targeted effort to overcome the limitations of earlier compounds, primarily by enhancing activity against Gram-positive and anaerobic bacteria.[2][4]
| Generation | Representative Derivative | Key Structural Features | Antibacterial Spectrum | Primary Clinical Utility |
| First | Nalidixic Acid | Basic quinolone core, no C-6 fluorine | Narrow: Primarily Gram-negative Enterobacteriaceae | Uncomplicated urinary tract infections (UTIs) |
| Second | Ciprofloxacin | C-6 fluorine, piperazine at C-7 | Excellent Gram-negative (inc. P. aeruginosa), moderate Gram-positive, some atypical | Wide range of infections, including UTIs, GI infections, and osteomyelitis.[4] Not ideal for community-acquired pneumonia due to frequent S. pneumoniae resistance.[4] |
| Third | Levofloxacin | L-isomer of ofloxacin, modified C-7 substituent | Excellent Gram-negative, enhanced Gram-positive (inc. S. pneumoniae), atypical pathogens | Respiratory tract infections, UTIs, skin infections.[4][5] |
| Fourth | Moxifloxacin | C-8 methoxy group, bulky C-7 substituent | Broadest spectrum: Retains Gram-negative and enhanced Gram-positive activity, plus significant anaerobic coverage | Complicated intra-abdominal infections, respiratory infections.[6][7] |
Mechanism of Action and the Rise of Resistance
Dual-Target Inhibition
Fluoroquinolones are bactericidal agents that uniquely inhibit DNA synthesis directly.[8] They achieve this by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[] These enzymes are critical for managing DNA topology during replication, transcription, and repair. The drug traps the enzyme on the DNA, forming a stable ternary drug-enzyme-DNA complex.[10] This complex blocks the progression of the replication fork, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[11][12]
Interestingly, the primary target often differs between bacterial types:
-
Gram-Negative Bacteria: DNA gyrase is typically the primary target.[][13]
-
Gram-Positive Bacteria: Topoisomerase IV is often the primary target.[11][14]
Newer generation fluoroquinolones, such as moxifloxacin, exhibit a more balanced or dual-targeting activity against both enzymes, which can contribute to increased potency and a lower propensity for resistance selection.[5][6]
Caption: Fluoroquinolone mechanism of action.
Pathways to Resistance
The extensive use of fluoroquinolones has inevitably led to the emergence of resistance, which typically arises through two primary mechanisms.[15]
-
Target Enzyme Alterations: Spontaneous point mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common cause of resistance.[13] These mutations alter the drug-binding site, reducing the affinity of the fluoroquinolone for its target.
-
Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of the drug through:
-
Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes which encode proteins that protect the target enzymes from fluoroquinolone binding, can confer low-level resistance and facilitate the selection of higher-level resistance mutations.[15]
Caption: Workflow for MIC determination via broth microdilution.
Future Directions: Beyond Antibacterial Activity
The unique ability of fluoroquinolones to interact with topoisomerases has prompted research into their potential for other therapeutic applications. The core scaffold is now being explored as a foundation for developing novel anticancer agents, as human topoisomerases are also validated targets in oncology. [17][18]By modifying the core structure, researchers are creating derivatives with enhanced cytotoxic activity against various cancer cell lines, representing an exciting avenue of drug repositioning. [19][20]
Conclusion
The fluoroquinolone carboxylic acids represent a powerful and versatile class of antibiotics. Their evolution across four generations demonstrates the success of rational drug design in expanding the spectrum of activity and improving clinical utility. A comprehensive understanding of the structure-activity relationship, the dual-target mechanism of action, and the prevalent modes of resistance is paramount for any professional in the field. By utilizing standardized experimental protocols, such as the MIC determination method outlined here, researchers can generate robust, comparable data to guide the development of the next generation of derivatives capable of addressing current clinical challenges, including multidrug-resistant pathogens.
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A Comparative Analysis of the Antibacterial Efficacy of 5-Fluoroquinoline-8-carboxylic acid
A Guide for Researchers and Drug Development Professionals
The emergence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the development of new and effective antibacterial therapies.[1][2] Fluoroquinolones are a critical class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death.[2] This guide details a comprehensive experimental framework for the validation of 5-Fluoroquinoline-8-carboxylic acid, a promising new molecule within this class.
The validation protocols described herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is robust, reproducible, and comparable to existing literature.[3][4][5][6] By following these methodologies, researchers can obtain a clear and accurate assessment of the compound's potential as a viable clinical candidate.
Experimental Design: A Framework for Comparative Efficacy Testing
A rigorous evaluation of a new antimicrobial agent requires a multi-faceted approach. This section outlines the key components of an experimental design tailored to compare the efficacy of 5-Fluoroquinoline-8-carboxylic acid with ciprofloxacin and levofloxacin.
Selection of Bacterial Strains
To assess the breadth of antibacterial activity, a panel of clinically relevant bacterial strains with varying susceptibility profiles is essential. The American Type Culture Collection (ATCC) provides well-characterized strains that serve as standards for antimicrobial susceptibility testing.[7][8][9][10] For this validation study, the following strains are recommended:
-
Staphylococcus aureus (Gram-positive):
-
ATCC 29213 (Methicillin-susceptible)
-
ATCC 43300 (Methicillin-resistant - MRSA)
-
-
Escherichia coli (Gram-negative):
-
ATCC 25922 (Standard quality control strain)
-
-
Pseudomonas aeruginosa (Gram-negative, Non-fermenter):
-
ATCC 27853 (Standard quality control strain)
-
The inclusion of both Gram-positive and Gram-negative organisms, as well as a resistant phenotype (MRSA), provides a comprehensive initial screen of the compound's spectrum of activity.
Selection of Comparator Antibiotics
Ciprofloxacin and levofloxacin are well-established fluoroquinolones with extensive clinical data, making them ideal comparators.[11] Ciprofloxacin is known for its potent activity against Gram-negative bacteria, including P. aeruginosa, while levofloxacin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[11]
Core Efficacy Assays: Methodologies and Protocols
The following experimental protocols are fundamental for determining the antibacterial efficacy of a new compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13] The broth microdilution method, as outlined in CLSI document M07, is the gold standard for this determination.[3][4][5][6]
-
Preparation of Reagents:
-
Prepare stock solutions of 5-Fluoroquinoline-8-carboxylic acid, ciprofloxacin, and levofloxacin in an appropriate solvent (e.g., DMSO).
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions.
-
Culture the selected bacterial strains overnight on appropriate agar plates.
-
-
Inoculum Preparation:
-
From the overnight culture, select 3-5 well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in CAMHB. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (inoculum in CAMHB without antibiotic) and a sterility control (CAMHB only).
-
-
Incubation and Reading:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15][16][17] This assay is a crucial follow-up to the MIC test to determine if an antibiotic is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
-
Subculturing:
-
Spot-plate the 10 µL aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. A common criterion for a bactericidal effect is an MBC value no more than four times the MIC.[17]
-
Time-Kill Kinetic Assay
This dynamic assay provides information on the rate of bacterial killing over time at different concentrations of the antibiotic.[18][19][20][21]
-
Preparation:
-
Prepare flasks containing CAMHB with the test compounds at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control flask without any antibiotic.
-
-
Inoculation:
-
Inoculate each flask with a starting bacterial concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto MHA plates.
-
-
Incubation and Counting:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Data Presentation and Interpretation
Clear and concise presentation of data is paramount for objective comparison.
Comparative MIC and MBC Data
The following table presents hypothetical but realistic data for the in vitro activity of 5-Fluoroquinoline-8-carboxylic acid compared to ciprofloxacin and levofloxacin.
| Bacterial Strain | Antibiotic | MIC (µg/mL) | MBC (µg/mL) |
| ** S. aureus ATCC 29213 | 5-Fluoroquinoline-8-carboxylic acid | 0.125 | 0.25 |
| Ciprofloxacin | 0.25 - 0.5[22][23][24][25] | 0.5 - 1 | |
| Levofloxacin | 0.12 - 0.25[26][27] | 0.25 - 0.5 | |
| S. aureus (MRSA) ATCC 43300 | 5-Fluoroquinoline-8-carboxylic acid | 0.25 | 0.5 |
| Ciprofloxacin | 0.5 - 1[22] | 1 - 2 | |
| Levofloxacin | 0.25 - 0.5 | 0.5 - 1 | |
| E. coli ATCC 25922 | 5-Fluoroquinoline-8-carboxylic acid | 0.03 | 0.06 |
| Ciprofloxacin | 0.008 - 0.03[28] | 0.015 - 0.06 | |
| Levofloxacin | 0.015 - 0.06[26][27][28] | 0.03 - 0.12 | |
| P. aeruginosa ATCC 27853** | 5-Fluoroquinoline-8-carboxylic acid | 1 | 2 |
| Ciprofloxacin | 0.25 - 1[29][30] | 0.5 - 2 | |
| Levofloxacin | 0.5 - 2[26] | 1 - 4 |
Interpretation: In this hypothetical dataset, 5-Fluoroquinoline-8-carboxylic acid demonstrates potent activity against both methicillin-susceptible and methicillin-resistant S. aureus, with MIC values comparable to or lower than levofloxacin. Its activity against E. coli is also strong. Against P. aeruginosa, its activity is comparable to the established fluoroquinolones. The MBC values are consistently within 2-fold of the MIC values, indicating a bactericidal mechanism of action.
Comparative Time-Kill Kinetics
The time-kill curves would provide a visual representation of the rate of bacterial killing. For a potent bactericidal agent, a rapid decline in bacterial viability would be expected within the first few hours of exposure, with a sustained effect over 24 hours.
Visualizing the Scientific Framework
Diagrams are invaluable tools for illustrating complex scientific concepts and workflows.
Mechanism of Action of Fluoroquinolones
Caption: Mechanism of action of fluoroquinolone antibiotics.
Experimental Workflow for Efficacy Validation
Caption: Workflow for antibacterial efficacy validation.
Conclusion and Future Directions
The validation framework presented in this guide provides a robust and standardized approach for assessing the antibacterial efficacy of 5-Fluoroquinoline-8-carboxylic acid. The hypothetical data suggests that this novel compound exhibits potent bactericidal activity against a range of clinically significant bacteria, including MRSA.
The successful completion of these in vitro studies is a critical first step in the drug development pipeline. Further investigations should include a broader panel of clinical isolates, assessment of the potential for resistance development, and in vivo efficacy studies in appropriate animal models of infection. The methodologies and data interpretation principles outlined here will serve as a solid foundation for these future endeavors, ultimately contributing to the critical mission of developing new therapies to combat the growing threat of antimicrobial resistance.
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The Strategic Dance of Substituents: A Comparative Guide to the Biological Activity of 5- and 8-Substituted Quinolines
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its remarkable versatility allows for functionalization at various positions, profoundly influencing its pharmacokinetic and pharmacodynamic properties. Among these, substitutions at the 5- and 8-positions have garnered significant attention, often leading to compounds with distinct and potent biological activities. This guide provides an in-depth, objective comparison of the biological activities of 5- and 8-substituted quinolines, supported by experimental data, to aid researchers and drug development professionals in navigating the chemical space of these promising compounds.
The Quinoline Core: A Foundation for Diverse Bioactivity
The unique electronic properties and hydrogen bonding capabilities of the quinoline ring enable it to interact with a wide array of biological targets, including enzymes and receptors.[1] The strategic placement of substituents on this core structure is a key determinant of its therapeutic potential, modulating factors such as lipophilicity, electronic distribution, and steric hindrance, which in turn govern target binding and overall efficacy.
A Tale of Two Positions: Unraveling the Impact of 5- and 8-Substitution
The biological activities of quinoline derivatives are diverse, ranging from antimicrobial and anticancer to antimalarial and neuroprotective effects.[2][3] The location of the substituent on the quinoline ring plays a pivotal role in defining the specific nature and potency of these activities.
Antimicrobial Activity: A Battle on Multiple Fronts
Both 5- and 8-substituted quinolines have demonstrated significant potential as antimicrobial agents, targeting a spectrum of bacteria and fungi.[4][5]
8-Hydroxyquinolines and their Derivatives: The 8-hydroxyquinoline (8-HQ) moiety is a well-established pharmacophore with broad-spectrum antimicrobial effects.[6][7] Its mechanism of action is often attributed to its ability to chelate metal ions essential for microbial growth and enzyme function.[8]
-
Structure-Activity Relationship (SAR) Insights: In a study on 8-hydroxyquinolines as inhibitors of dental plaque, the parent 8-hydroxyquinoline was the most active.[9] For 5-substituted 8-hydroxyquinolines, smaller steric contributions from the 5-substituent correlated with higher activity. However, this negative steric effect could be counteracted by lipophilic and electron-withdrawing groups at the 5-position; for instance, the 5-chloro derivative was as active as the parent compound.[9]
5-Substituted Quinolines: Research has also highlighted the antimicrobial prowess of quinolines with substitutions primarily at the 5-position.
-
Comparative Data: A series of novel quinoline derivatives were designed and synthesized as potential antibacterial and antifungal agents.[10] Antibacterial screening revealed excellent Minimum Inhibitory Concentration (MIC) values (ranging from 3.12 to 50 µg/mL) against various bacterial strains.[10]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Type | Target Organism | 5-Substituted Derivative Activity | 8-Substituted Derivative Activity | Reference |
| Quinoline Derivatives | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | 3.12 - 50 | Not directly compared in this study | [10] |
| 8-Hydroxyquinolines | Streptococcus mutans | Dependent on substituent (e.g., 5-chloro as active as parent) | Parent compound most active | [9] |
| Quinoline-based Hybrids | Staphylococcus aureus | Not specified | 2 (potent anti-staphylococcal) | [11] |
| Quinoline-based Hybrids | Mycobacterium tuberculosis H37Rv | Not specified | 10 - 20 | [11] |
Anticancer Activity: Targeting Malignant Cells
The fight against cancer has seen significant contributions from quinoline-based compounds, which exert their effects through mechanisms like apoptosis induction, cell cycle arrest, and enzyme inhibition.[2]
8-Substituted Quinolines: The 8-aminoquinoline and 8-hydroxyquinoline scaffolds are prominent in the design of anticancer agents.
-
SAR Insights: A study on 8-hydroxyquinoline-derived Mannich bases found that substitution at the 5-position with electron-withdrawing groups improved anticancer activity.[12][13] In contrast, substitution with a sulfonic acid group at the same position decreased cytotoxicity, likely due to reduced cell permeability.[12] Furthermore, the unsubstituted phenolic group at position 8 of quinoline has been identified as a key structural fragment necessary for biological activity in certain series of compounds.[14][15]
5-Substituted Quinolines: Derivatives with substitutions at the 5-position have also emerged as potent anticancer agents.
-
Comparative Cytotoxicity: A study comparing the cytotoxicity of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) with its analogues found that the non-halogenated 5-nitro derivative of 8-hydroxyquinoline (nitoxoline) was the most cytotoxic, with an IC50 value 5-10 fold lower than clioquinol against human cancer cell lines.[16]
Table 2: Comparative Anticancer Activity (IC50)
| Compound Type | Cancer Cell Line | 5-Substituted Derivative Activity | 8-Substituted Derivative Activity | Reference |
| 8-Hydroxyquinoline Derivatives | Raji, HL60, DHL-4, Panc-1, A2780 | 5-nitro derivative (NQ) most toxic | Parent 8-HQ less toxic than NQ | [16] |
| 8-Amino-5-(aryloxy)-6-methoxy-4-methylquinoline derivatives | T47D (Breast Cancer) | Not the primary focus of substitution | 16 ± 3 nM (for an 8-amino substituted derivative) | [17] |
| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide | C-32, A549, MDA-MB-231 | Showed high activity | Not applicable (substitution at both 5 and 8) | [14] |
Antimalarial Activity: A Historical and Ongoing Battle
Quinolines are historically significant in the fight against malaria, with quinine being the first effective treatment. Modern synthetic antimalarials often feature the quinoline core.
8-Aminoquinolines: This class, which includes primaquine and tafenoquine, is crucial for eradicating the liver stages of Plasmodium vivax and P. ovale.[18][19]
5-Aryl-8-Aminoquinolines: In an effort to separate the antimalarial activity from the hemolytic side effects of tafenoquine, a series of 5-aryl-8-aminoquinoline derivatives were developed.[20][21] These compounds were found to be as potent or more potent than primaquine against Plasmodium falciparum.[20][21] Analogues with electron-donating groups at the 5-position showed better activity than those with electron-withdrawing substituents.[20][21]
Experimental Protocols: A Guide to Biological Evaluation
The following are standardized protocols for assessing the biological activities discussed.
Protocol 1: MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test quinoline derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform a serial dilution of the test quinoline derivatives in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microorganism.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Concepts
To better illustrate the relationship between structure and activity, the following diagrams are provided.
Caption: Substitution at positions 5 and 8 of the quinoline core leads to a diverse range of biological activities.
Caption: A typical workflow for evaluating the anticancer potential of novel quinoline derivatives.
Conclusion: A Path Forward in Drug Discovery
The strategic substitution at the 5- and 8-positions of the quinoline scaffold provides a powerful tool for modulating biological activity. While both positions have yielded compounds with significant therapeutic potential across various disease areas, subtle differences in their structure-activity relationships offer exciting opportunities for fine-tuning drug candidates. 8-Hydroxyquinolines, with their metal-chelating properties, are particularly prominent in the antimicrobial and anticancer arenas, where the nature of the 5-substituent can further enhance activity. Conversely, 5-aryl-8-aminoquinolines have shown great promise as next-generation antimalarials.
This guide underscores the importance of a nuanced understanding of how positional isomerism impacts the biological profile of quinoline derivatives. By leveraging the experimental data and protocols presented here, researchers can make more informed decisions in the design and development of novel quinoline-based therapeutics, ultimately accelerating the journey from the laboratory to the clinic.
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The Evolving Threat of Resistance: A Comparative Guide to the In Vitro Activity of New Quinolone-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Quinolones, a class of synthetic antibiotics targeting bacterial DNA gyrase and topoisomerase IV, have long been a clinical cornerstone. However, their efficacy is increasingly compromised by resistance mechanisms. This guide provides a comparative analysis of the in vitro activity of new-generation quinolone-carboxylic acid derivatives, offering insights into their potential to combat resistant pathogens. We will delve into their mechanism of action, compare their activity against clinically relevant bacteria with established quinolones, and provide standardized protocols for their evaluation.
The Quinolone Mechanism of Action: A Tale of Two Topoisomerases
Quinolone-carboxylic acid derivatives exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. Quinolones trap these enzymes in a complex with cleaved DNA, leading to double-strand breaks and ultimately, cell death.[1][2][3] The primary target often differs between bacterial types; DNA gyrase is the main target in Gram-negative bacteria, while topoisomerase IV is the primary target in Gram-positive bacteria.[4][5]
Caption: Standard workflow for the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the quinolone derivative in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: Prepare a bacterial inoculum from 3-5 isolated colonies grown on a non-selective agar plate. Suspend the colonies in a saline solution and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension.
-
Controls: Include a positive control (broth and bacteria, no drug) to ensure bacterial growth and a negative control (broth only) to check for contamination.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Future Directions and Conclusion
The development of novel quinolone-carboxylic acid derivatives remains a promising strategy in the fight against antimicrobial resistance. The continued exploration of diverse chemical scaffolds, particularly modifications at the C-7 position, is yielding compounds with potent activity against both susceptible and resistant bacteria. The data presented in this guide highlights the potential of these new agents to address the urgent clinical need for effective therapies. Rigorous in vitro and subsequent in vivo evaluation will be crucial in translating these promising laboratory findings into the next generation of quinolone antibiotics.
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Asahina, Y., et al. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 48(10), 3443–3446. [Link]
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Aldridge, K. E., & Schmalzried, L. (1992). Comparative in-vitro activity of new quinolones against clinical isolates and resistant mutants. Journal of Antimicrobial Chemotherapy, 29(1), 41–48. [Link]
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Foroughi, A. A., et al. (2018). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Pharmaceutical and Biomedical Research. [Link]
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Van der Auwera, P., & Klastersky, J. (1985). Comparative in vitro activity of three new quinolone antibiotics against recent clinical isolates. Scandinavian Journal of Infectious Diseases, 17(1), 91–94. [Link]
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Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Neu, H. C., et al. (1990). Comparative in vitro activity of a new quinolone, AM-1091. Antimicrobial Agents and Chemotherapy, 34(6), 1036–1041. [Link]
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Venditti, M., et al. (1989). Comparative in vitro activities of new fluorinated quinolones and other antibiotics against coagulase-negative Staphylococcus blood isolates from neutropenic patients, and relationship between susceptibility and slime production. Antimicrobial Agents and Chemotherapy, 33(1), 39–44. [Link]
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A Comparative Guide to the Structure-Activity Relationships of Fluoroquinolones
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between the chemical structure of an antibiotic and its biological activity is paramount. This guide provides an in-depth comparison of the structure-activity relationships (SAR) across different generations of fluoroquinolone antibiotics. We will dissect how subtle molecular modifications influence antibacterial potency, spectrum of activity, and safety profiles, supported by experimental data and detailed protocols.
Introduction: The Enduring Legacy of Fluoroquinolones
Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that have been a cornerstone of antibacterial therapy for decades.[1] Their bactericidal action stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1] The journey from the first-generation quinolone, nalidixic acid, to the advanced fourth-generation fluoroquinolones is a compelling narrative of medicinal chemistry, where systematic structural modifications have progressively enhanced their therapeutic utility.[2][3] This guide will explore the pivotal structure-activity relationships that have driven this evolution.
The Core Scaffold: A Foundation for Potency
The fundamental pharmacophore of the fluoroquinolone class is the 4-quinolone bicyclic ring system.[3] Specific functional groups are essential for their antibacterial activity, notably the carboxylic acid at position 3 and the ketone at position 4, which are involved in binding to the DNA-enzyme complex.[4] The numbering of the quinolone ring system provides a framework for understanding the impact of various substituents.
Figure 1: Core structure of fluoroquinolones with key positions for substitution.
Generations of Fluoroquinolones: A Stepwise Enhancement of Activity
The evolution of fluoroquinolones is categorized into four generations, each characterized by a distinct spectrum of activity and structural modifications.[2][5]
-
First Generation (e.g., Nalidixic Acid): These are not technically fluoroquinolones as they lack the C-6 fluorine atom. They exhibit a narrow spectrum of activity, primarily against Gram-negative bacteria, and are mainly used for uncomplicated urinary tract infections.[2][5]
-
Second Generation (e.g., Ciprofloxacin): The introduction of a fluorine atom at the C-6 position and a piperazine ring at C-7 marked a significant leap in potency and spectrum.[6] These agents demonstrate excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and moderate activity against Gram-positive bacteria.[2][6]
-
Third Generation (e.g., Levofloxacin): These compounds show enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, while retaining broad Gram-negative coverage.[2][6]
-
Fourth Generation (e.g., Moxifloxacin): This generation boasts an even broader spectrum, including activity against anaerobic bacteria and atypical pathogens.[2][5]
Structure-Activity Relationship (SAR) Analysis at Key Positions
The therapeutic efficacy and safety profile of fluoroquinolones are intricately linked to the nature of the substituents at various positions of the core scaffold.
The N-1 Position: Modulating Potency and Pharmacokinetics
The substituent at the N-1 position significantly influences the overall potency and pharmacokinetic properties of the molecule.[4]
-
Small alkyl groups (e.g., ethyl in Nalidixic Acid): Provide basic antibacterial activity.
-
Cyclopropyl group (e.g., in Ciprofloxacin): The introduction of a cyclopropyl group at N-1 dramatically increases potency against Gram-negative bacteria.[7]
-
Bulky substituents: Can influence pharmacokinetics and, in some cases, reduce central nervous system (CNS) side effects.[4]
The C-7 Position: The Gateway to Broad-Spectrum Activity
The C-7 position is a critical determinant of the antibacterial spectrum and potency. The introduction of a nitrogen-containing heterocyclic ring at this position is a hallmark of modern fluoroquinolones.
-
Piperazine ring (e.g., in Ciprofloxacin): Confers potent activity against Gram-negative bacteria, including P. aeruginosa. The basic nitrogen in the piperazine ring is also crucial for cell penetration.
-
Modified piperazines and other heterocycles (e.g., in Moxifloxacin): Bulky substituents on the piperazine ring or the use of other heterocyclic systems can enhance Gram-positive and anaerobic activity. These modifications can also impact the drug's affinity for GABA receptors, thereby influencing CNS side effects.
The C-6 Fluorine: A Game-Changer in Potency
The introduction of a fluorine atom at the C-6 position was a pivotal moment in the development of quinolones, giving rise to the fluoroquinolone class. This substitution leads to a significant increase in antibacterial potency by enhancing the inhibition of DNA gyrase.[3]
The C-8 Position: Fine-Tuning Activity and Safety
The substituent at the C-8 position plays a crucial role in modulating the antibacterial spectrum and mitigating adverse effects, particularly phototoxicity.[8][9]
-
Hydrogen (e.g., in Ciprofloxacin, Levofloxacin): Generally well-tolerated.
-
Halogen (e.g., Fluorine or Chlorine): A halogen at C-8 can increase the risk of phototoxicity.[8][9]
-
Methoxy group (e.g., in Moxifloxacin): The presence of a methoxy group at C-8 is associated with enhanced activity against Gram-positive and anaerobic bacteria and a reduced potential for phototoxicity.[8][9]
Comparative Performance Data
The following tables summarize the in vitro activity of representative fluoroquinolones from different generations against key Gram-positive and Gram-negative bacteria and their inhibitory activity against their target enzymes.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) (µg/mL)
| Fluoroquinolone (Generation) | Escherichia coli (ATCC 25922) | Staphylococcus aureus (ATCC 29213) |
| Nalidixic Acid (1st) | 4 | >128 |
| Ciprofloxacin (2nd) | 0.008 - 0.015 | 0.12 - 0.25 |
| Levofloxacin (3rd) | 0.015 - 0.03 | 0.25 - 0.5 |
| Moxifloxacin (4th) | 0.03 | 0.06 |
Data compiled from multiple sources.[10][11]
Table 2: Comparative 50% Inhibitory Concentrations (IC₅₀) (µM)
| Fluoroquinolone | E. coli DNA Gyrase | S. aureus Topoisomerase IV |
| Ciprofloxacin | ~0.6 | ~3.0 |
| Levofloxacin | ~1.0 | ~1.0 |
| Moxifloxacin | ~0.8 | ~1.0 |
Data compiled from multiple sources.[12][13]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[14][15]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Fluoroquinolone stock solutions
-
Multichannel pipette
-
Plate reader (optional)
Procedure:
-
Prepare Antimicrobial Dilutions: Serially dilute the fluoroquinolone stock solutions in CAMHB in the microtiter plate to achieve a range of concentrations.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.[16]
Figure 2: Workflow for MIC determination by broth microdilution.
DNA Gyrase Supercoiling Inhibition Assay
Objective: To measure the inhibitory effect of fluoroquinolones on the supercoiling activity of DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 DNA substrate
-
Assay buffer (containing ATP, MgCl₂, and other components)
-
Fluoroquinolone solutions at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the fluoroquinolone at the desired concentration.
-
Enzyme Addition: Add purified DNA gyrase to initiate the reaction. Include a control reaction without any inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).[17]
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA products by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
-
Quantification: Quantify the amount of supercoiled DNA in each lane. The IC₅₀ is the concentration of the fluoroquinolone that inhibits supercoiling by 50%.
Topoisomerase IV Decatenation Assay
Objective: To assess the inhibitory effect of fluoroquinolones on the decatenation activity of topoisomerase IV.
Materials:
-
Purified S. aureus topoisomerase IV
-
Kinetoplast DNA (kDNA) substrate (a network of interlocked DNA circles)[4]
-
Assay buffer (containing ATP, MgCl₂, and other components)[4]
-
Fluoroquinolone solutions at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and the fluoroquinolone at the desired concentration.
-
Enzyme Addition: Add purified topoisomerase IV to start the reaction. Include a control reaction without any inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.[4]
-
Termination: Stop the reaction with a stop buffer.
-
Analysis: Separate the reaction products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well.
-
Quantification: Quantify the amount of decatenated minicircles. The IC₅₀ is the concentration of the fluoroquinolone that inhibits decatenation by 50%.
Figure 3: General workflow for enzyme inhibition assays.
Mechanism of Action: A Dual-Targeting Strategy
Fluoroquinolones exert their bactericidal effect by trapping a covalent complex between the topoisomerase and the cleaved DNA.[18] This ternary complex blocks the progression of replication forks and transcription complexes, leading to double-strand DNA breaks and ultimately cell death.[18]
Figure 4: Mechanism of action of fluoroquinolones.
Safety Profile and Adverse Effects: The Other Side of the Coin
While highly effective, fluoroquinolones are associated with a range of adverse effects, some of which are linked to specific structural features.
-
Phototoxicity: The potential for photosensitivity reactions is a known class effect of fluoroquinolones.[8] As mentioned, halogenation at the C-8 position significantly increases this risk.[8][9]
-
Central Nervous System (CNS) Effects: Dizziness, headache, and in rare cases, seizures, have been reported.[4] These effects are thought to be related to the interaction of fluoroquinolones with GABA receptors, which can be influenced by the C-7 substituent.[4]
-
Tendonitis and Tendon Rupture: A rare but serious adverse effect associated with fluoroquinolone use. The underlying mechanism is not fully understood but may involve oxidative stress and effects on collagen synthesis.[7]
In Vitro Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Assay
This protocol is based on the OECD Test Guideline 432.[3][19]
Objective: To assess the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of UV-A light.
Materials:
-
Balb/c 3T3 fibroblasts
-
96-well plates
-
Neutral Red solution
-
UV-A light source
-
Fluoroquinolone solutions
Procedure:
-
Cell Seeding: Seed 3T3 cells into two 96-well plates and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of the fluoroquinolone.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UV-A light, while the other plate is kept in the dark.
-
Incubation: Incubate both plates for another 24 hours.
-
Neutral Red Uptake: Incubate the cells with Neutral Red solution, which is taken up by viable cells.
-
Measurement: Extract the dye and measure the absorbance.
-
Analysis: Compare the cytotoxicity (IC₅₀ values) between the irradiated and non-irradiated plates to determine the photo-irritation factor (PIF). A higher PIF indicates a greater phototoxic potential.
Conclusion: A Continuing Evolution
The structure-activity relationships of fluoroquinolones provide a classic example of how medicinal chemistry can be used to optimize the therapeutic properties of a drug class. From the narrow-spectrum nalidixic acid to the broad-spectrum fourth-generation agents, each modification has been a deliberate step towards enhanced potency, a wider spectrum of activity, and an improved safety profile. A thorough understanding of these SAR principles is crucial for the rational design of new and improved fluoroquinolone antibiotics to combat the ever-growing challenge of antimicrobial resistance.
References
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-
Euronews. Fluoroquinolones: Structure, Classification, Mechanism of Action, and Antimicrobial Activity. Available at: [Link].
-
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link].
- Hooper, D. C. "Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING." Journal of Biological Chemistry 289.18 (2014): 12300-12312.
-
Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link].
- Inamine, E., et al. "Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition." Antimicrobial Agents and Chemotherapy 45.11 (2001): 3137-3143.
- Kashida, Y., et al. "The structure-activity relationships (SAR) of quinolones.
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A Researcher's Guide to the Biological Evaluation of Novel Quinolone-3-Carboxylic Acid Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the biological evaluation of novel quinolone-3-carboxylic acid analogs. We will delve into the critical experimental designs, comparative analyses, and mechanistic explorations necessary to characterize the therapeutic potential of this versatile chemical scaffold. This document moves beyond a simple recitation of protocols, offering insights into the rationale behind experimental choices to ensure scientific rigor and translatable results.
Introduction: The Enduring Promise of the Quinolone Scaffold
The quinolone-3-carboxylic acid core is a privileged structure in medicinal chemistry, most famously represented by the fluoroquinolone antibiotics.[1] These agents revolutionized antibacterial therapy by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2][3] However, the therapeutic potential of this scaffold extends far beyond its antibacterial origins. Novel analogs are increasingly being investigated for their anticancer, antiviral, and other pharmacological activities.[4][5] The journey from a promising chemical entity to a potential therapeutic agent is paved with rigorous biological evaluation. This guide will equip you with the foundational knowledge and detailed methodologies to navigate this path effectively.
Part 1: Antibacterial Activity Assessment
The primary and most well-established therapeutic application of quinolones is their antibacterial effect. A thorough evaluation of novel analogs against a panel of clinically relevant bacterial strains is the cornerstone of their biological characterization.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] It is a fundamental measure of a compound's in vitro antibacterial potency.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with agitation until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the novel quinolone analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
A crucial aspect of the evaluation is to compare the MIC values of novel analogs against established fluoroquinolones (e.g., ciprofloxacin, levofloxacin) and against a panel of both Gram-positive and Gram-negative bacteria. This provides a clear indication of the compound's spectrum of activity and relative potency.
Table 1: Illustrative MIC Values (μg/mL) of Novel Quinolone Analogs Compared to Ciprofloxacin
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Novel Analog A | 0.5 | 0.125 | 2 |
| Novel Analog B | 8 | 2 | 16 |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 2: Anticancer Activity Evaluation
The discovery of the anticancer potential of quinolone derivatives has opened a new and exciting avenue of research.[5] These compounds often exert their cytotoxic effects through the inhibition of human topoisomerase II and the induction of apoptosis.[3][7]
In Vitro Cytotoxicity Assays
Several assays can be employed to determine the cytotoxic effects of novel quinolone analogs on cancer cell lines. The MTT and SRB assays are two of the most common and reliable methods.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the novel quinolone analog. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.
-
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Cell Fixation:
-
After the treatment period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[9]
-
-
Staining:
-
Wash the plates with water and air dry.
-
Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins.[10]
-
-
Washing and Solubilization:
-
Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Air dry the plates and add 10 mM Tris base solution to dissolve the protein-bound dye.[9]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at approximately 515 nm.
-
Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
-
Comparative Analysis of Anticancer Activity
The IC50 values of novel quinolone analogs should be compared across a panel of different cancer cell lines to assess their spectrum of activity. It is also crucial to evaluate their cytotoxicity against a non-cancerous cell line to determine their selectivity.[11]
Table 2: Illustrative IC50 Values (μM) of Novel Quinolone Analogs in Cancer and Normal Cell Lines
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | HEK293 (Normal Kidney) | Selectivity Index (HEK293/MCF-7) |
| Novel Analog C | 2.5 | 5.1 | 3.8 | > 50 | > 20 |
| Novel Analog D | 15.2 | 22.8 | 18.5 | 30.4 | 2 |
| Doxorubicin | 0.1 | 0.3 | 0.2 | 1.5 | 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells.
Part 3: Mechanistic Elucidation
Understanding the mechanism of action is paramount in drug development. For quinolone-3-carboxylic acid analogs, the primary targets are often topoisomerases, and the downstream effects frequently involve the induction of apoptosis and cell cycle arrest.
Topoisomerase II Inhibition Assay
This assay determines whether a novel quinolone analog can inhibit the catalytic activity of human topoisomerase II, a key enzyme in DNA replication and a common target for anticancer drugs.[3]
Caption: Workflow for Topoisomerase II Decatenation Assay.
Apoptosis and Cell Cycle Analysis
Novel quinolone analogs with anticancer activity often induce programmed cell death (apoptosis) and can cause arrest at specific phases of the cell cycle. These effects can be quantified using flow cytometry.
-
Cell Treatment: Treat cancer cells with the novel quinolone analog at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Cell Treatment: Treat cancer cells with the novel quinolone analog for a specified time (e.g., 24 hours).
-
Cell Fixation and Staining: Harvest the cells, fix them in cold 70% ethanol, and then stain the DNA with a fluorescent dye such as Propidium Iodide (PI) in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Generalized signaling pathway of quinolone-induced apoptosis.
Conclusion
The biological evaluation of novel quinolone-3-carboxylic acid analogs is a multifaceted process that requires a systematic and logical approach. This guide has provided a framework for assessing their antibacterial and anticancer potential, from initial screening to mechanistic elucidation. By employing the detailed protocols and comparative analyses outlined herein, researchers can generate robust and reliable data to advance the development of this promising class of therapeutic agents. The key to success lies not only in the meticulous execution of these experiments but also in the thoughtful interpretation of the data to understand the structure-activity relationships that govern the biological effects of these fascinating molecules.
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A Comparative Guide to Assessing the DNA Gyrase Inhibitory Activity of 5-Fluoroquinoline-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Promise of Quinolones and the Quest for Novelty
Fluoroquinolones represent a critical class of broad-spectrum antibiotics that function by directly inhibiting bacterial DNA synthesis.[1] Their primary targets are two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3] These enzymes are vital for managing DNA topology during replication, transcription, and repair. By trapping these enzymes in a transient state where the DNA is cleaved, fluoroquinolones induce lethal double-strand breaks, leading to bacterial cell death.[4][5]
The core structure of quinolones, particularly the carboxylic acid at position 3 and a fluorine atom at position 6, is crucial for their antibacterial activity.[6] The continuous emergence of antibiotic resistance necessitates the exploration of novel quinolone derivatives. 5-Fluoroquinoline-8-carboxylic acid presents an intriguing scaffold, and a thorough assessment of its DNA gyrase inhibitory potential is the first step in determining its therapeutic promise.
This guide will provide the scientific rationale and step-by-step methodologies to:
-
Determine the in vitro inhibitory activity of 5-Fluoroquinoline-8-carboxylic acid against bacterial DNA gyrase.
-
Assess its antibacterial efficacy against key Gram-positive and Gram-negative bacteria.
-
Objectively compare its performance against a well-established fluoroquinolone, Ciprofloxacin.
The Science of Inhibition: Understanding the Fluoroquinolone-DNA Gyrase Interaction
DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, a process essential for DNA compaction and replication.[7] Fluoroquinolones bind to the complex of DNA and DNA gyrase, stabilizing a state where the DNA is cleaved by the GyrA subunits.[2][4] This binding is mediated by a water-metal ion bridge, where a magnesium ion coordinates with the C-3 carboxyl and C-4 keto groups of the quinolone and interacts with specific amino acid residues in GyrA.[7] The formation of this ternary drug-enzyme-DNA complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[4]
The potency of a fluoroquinolone is therefore determined by its ability to effectively bind to and stabilize this cleavage complex. This can be quantified by determining the half-maximal inhibitory concentration (IC50) in a DNA gyrase supercoiling assay.
Experimental Assessment: Protocols for Characterization
A comprehensive evaluation of 5-Fluoroquinoline-8-carboxylic acid requires a multi-faceted experimental approach. Here, we detail the essential assays.
DNA Gyrase Supercoiling Inhibition Assay
This assay directly measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase. The transition of relaxed plasmid DNA to its supercoiled form can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster.
Principle: In the presence of an inhibitor, the supercoiling activity of DNA gyrase will be reduced, resulting in a lower proportion of supercoiled DNA compared to a control reaction.
Experimental Workflow:
Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a master mix containing 5x DNA gyrase assay buffer, relaxed pBR322 plasmid DNA, and ATP solution.
-
Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add serial dilutions of 5-Fluoroquinoline-8-carboxylic acid and Ciprofloxacin (as a positive control) to the respective tubes. Include a no-inhibitor control.
-
Enzyme Addition: Add a defined unit of E. coli DNA gyrase to each tube.
-
Incubation: Incubate the reactions at 37°C for 1 hour to allow for DNA supercoiling.
-
Reaction Termination: Stop the reaction by adding a solution of SDS and Proteinase K, followed by incubation at 37°C for 30 minutes.[8]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until good separation of relaxed and supercoiled DNA is achieved.
-
Visualization and Analysis: Stain the gel with an appropriate DNA stain (e.g., ethidium bromide) and visualize under UV light. The intensity of the supercoiled DNA band will decrease with increasing inhibitor concentration. Quantify the band intensities to calculate the IC50 value, which is the concentration of the inhibitor that reduces the supercoiling activity by 50%.
DNA Cleavage Assay
This assay determines if the inhibitor stabilizes the covalent enzyme-DNA intermediate, leading to an accumulation of cleaved DNA.
Principle: Fluoroquinolones trap DNA gyrase in its cleavage complex. Upon denaturation with SDS, the covalently attached protein is removed, resulting in linear DNA (from double-strand breaks) or nicked circular DNA (from single-strand breaks) which can be separated by agarose gel electrophoresis.
Experimental Workflow:
Caption: Workflow for the DNA Gyrase-mediated DNA Cleavage Assay.
Detailed Protocol:
-
Reaction Setup: Combine supercoiled pBR322 DNA, E. coli DNA gyrase, and serial dilutions of the test compound in a reaction buffer. Note that ATP is typically omitted in this assay for quinolones.[8]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[8]
-
Denaturation and Proteolysis: Add SDS to a final concentration of 0.2% (w/v) and Proteinase K to 0.1 mg/ml, and incubate for an additional 30 minutes at 37°C.[8]
-
Analysis: Analyze the samples by agarose gel electrophoresis. An increase in the amount of linear and/or nicked plasmid DNA with increasing inhibitor concentration indicates stabilization of the cleavage complex.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay provides a measure of the compound's whole-cell antibacterial activity.
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration that inhibits bacterial growth is determined.
Experimental Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Detailed Protocol:
-
Prepare Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of 5-Fluoroquinoline-8-carboxylic acid and Ciprofloxacin in Mueller-Hinton Broth (MHB).
-
Prepare Inoculum: Prepare a bacterial suspension of the test organism (e.g., E. coli, S. aureus, P. aeruginosa) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Comparative Data Analysis
To contextualize the activity of 5-Fluoroquinoline-8-carboxylic acid, its performance must be compared against a gold-standard fluoroquinolone like Ciprofloxacin.
DNA Gyrase Inhibition (IC50)
| Compound | E. coli DNA Gyrase IC50 (µM) |
| 5-Fluoroquinoline-8-carboxylic acid | [Hypothetical Value: 2.5] |
| Ciprofloxacin | 0.45[4] |
Interpretation: A lower IC50 value indicates greater potency in inhibiting the enzyme. In this hypothetical scenario, Ciprofloxacin is more potent at inhibiting E. coli DNA gyrase than 5-Fluoroquinoline-8-carboxylic acid.
Antibacterial Activity (MIC)
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| 5-Fluoroquinoline-8-carboxylic acid | [Hypothetical: 1] | [Hypothetical: 4] | [Hypothetical: 8] |
| Ciprofloxacin | ≤0.1[9][10] | 0.5[9][10] | 0.26 - 0.5[9][10][11] |
Interpretation: Lower MIC values signify greater antibacterial activity. The hypothetical data suggests that Ciprofloxacin has broader and more potent activity against these key pathogens compared to 5-Fluoroquinoline-8-carboxylic acid. The higher MIC against S. aureus and P. aeruginosa for the novel compound might indicate a narrower spectrum of activity or a different susceptibility profile.
Conclusion and Future Directions
This guide outlines the fundamental experimental framework for assessing the DNA gyrase inhibitory and antibacterial properties of 5-Fluoroquinoline-8-carboxylic acid. The provided protocols for DNA gyrase supercoiling and cleavage assays, along with MIC determination, form the cornerstone of a robust preclinical evaluation.
The hypothetical comparative data highlights the importance of benchmarking against established drugs like Ciprofloxacin. While the imaginary results for 5-Fluoroquinoline-8-carboxylic acid suggest a lower potency, further investigation into its activity against a wider panel of clinical isolates, including resistant strains, is warranted. Additionally, exploring its inhibitory potential against topoisomerase IV would provide a more complete picture of its mechanism of action. The synthesis of derivatives of 5-Fluoroquinoline-8-carboxylic acid could also be explored to potentially enhance its activity.[12][13]
By systematically applying the methodologies described herein, researchers can generate the critical data needed to make informed decisions about the future development of this and other novel quinolone-based antibacterial agents.
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Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. Journal of Biological Chemistry. [Link]
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Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. ACS Omega. [Link]
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Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to the second metal binding site. National Institutes of Health. [Link]
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Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules. [Link]
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Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. MDPI. [Link]
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Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. PubMed. [Link]
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A Comparative Guide to the Physicochemical Properties of Quinolone Antibiotics
This guide provides a comprehensive comparative analysis of the key physicochemical properties of quinolone antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental determination of these properties, presents comparative data for representative quinolones, and explores the critical interplay between chemical structure, physicochemical characteristics, and ultimately, therapeutic efficacy.
Introduction: The Enduring Significance of Quinolones and Their Physicochemical Fingerprints
The quinolones are a cornerstone class of synthetic broad-spectrum antibacterial agents, renowned for their potent bactericidal activity achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] From the first-generation nalidixic acid to the advanced fluoroquinolones like delafloxacin, the evolution of this class has been driven by strategic structural modifications. These modifications have not only expanded their antimicrobial spectrum but have also fine-tuned their pharmacokinetic and pharmacodynamic (PK/PD) profiles.[2]
At the heart of a quinolone's clinical performance lies its physicochemical properties. Characteristics such as aqueous solubility, ionization constant (pKa), and lipophilicity (logP/logD) govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Understanding these properties is paramount in drug discovery and development for designing more effective and safer quinolone antibiotics. This guide provides an in-depth, comparative analysis of these critical attributes across different generations of quinolones.
The Quinolone Core and the Influence of Substituents
The fundamental structure of quinolones consists of a bicyclic ring system.[3] Strategic substitutions at various positions on this core scaffold have given rise to successive generations of drugs with improved properties.
Comparative Analysis of Physicochemical Properties
This section provides a comparative overview of the aqueous solubility, pKa, and lipophilicity of selected quinolones from different generations. The presented data has been compiled from various literature sources.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's dissolution rate and, consequently, its oral bioavailability. For intravenously administered quinolones, adequate solubility is essential for formulation. The solubility of quinolones is notably pH-dependent due to their amphoteric nature.[4]
Table 1: Aqueous Solubility of Selected Quinolones
| Quinolone | Generation | Aqueous Solubility (mg/mL) | Conditions | Reference(s) |
| Nalidixic Acid | 1st | ~0.1 | Water, 25°C | [5] |
| Ciprofloxacin | 2nd | 0.23 - 243.00 | pH 3.0 - 8.0 | [4] |
| Levofloxacin | 3rd | 44.39 - 70.66 | pH 3.0 - 8.0 | [4] |
| Moxifloxacin | 4th | High solubility in 0.1 M HCl | - | [6] |
| Gemifloxacin | 4th | Data not readily available | - | - |
| Delafloxacin | 4th | - | Anionic, enhanced in acidic pH | [1] |
Note: Solubility is highly pH-dependent. The ranges provided for ciprofloxacin and levofloxacin reflect this.
Ionization Constant (pKa)
Most quinolones are amphoteric compounds, possessing both a weakly acidic carboxylic acid group (pKa1) and a weakly basic amine function on the R7 substituent (pKa2). The pKa values determine the ionization state of the drug at a given pH, which in turn influences its solubility, absorption, and ability to interact with its molecular targets.[1]
Table 2: pKa Values of Selected Quinolones
| Quinolone | Generation | pKa1 (Carboxylic Acid) | pKa2 (Amine) | Reference(s) |
| Nalidixic Acid | 1st | ~6.0 | - | [5] |
| Ciprofloxacin | 2nd | 6.1 | 8.7 | [1] |
| Levofloxacin | 3rd | 5.83 | 8.75 | [4] |
| Moxifloxacin | 4th | ~6.3 | ~9.3 | [7] |
| Gemifloxacin | 4th | ~6.3 | ~9.0 | [8] |
| Delafloxacin | 4th | ~5.5 | - (anionic) | [1] |
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a molecule for a lipid environment, is a crucial factor for membrane permeability and, therefore, drug absorption and distribution. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule, or the distribution coefficient (logD) at a specific pH, which considers all ionic species.[9] For ionizable drugs like quinolones, logD at physiological pH (7.4) is a more relevant predictor of in vivo behavior.
Table 3: Lipophilicity of Selected Quinolones
| Quinolone | Generation | logP | logD (pH 7.4) | Reference(s) |
| Nalidixic Acid | 1st | ~1.6 | - | [5] |
| Ciprofloxacin | 2nd | -1.1 to -0.8 | -1.2 | [10] |
| Levofloxacin | 3rd | -0.2 to 0.2 | -0.5 | [11] |
| Moxifloxacin | 4th | ~0.5 | -0.2 | [11] |
| Gemifloxacin | 4th | ~0.2 | - | [8] |
| Delafloxacin | 4th | - | - (anionic) | [1] |
Experimental Protocols for Physicochemical Property Determination
The following sections provide standardized, step-by-step methodologies for the experimental determination of the key physicochemical properties of quinolones.
Aqueous Solubility Determination by HPLC
This protocol describes the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for solubility assessment.[12]
Experimental Workflow
Step-by-Step Methodology
-
Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9) to determine the pH-solubility profile.
-
Preparation of Saturated Solutions: Add an excess amount of the quinolone to each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Sample Filtration: Filter the saturated solutions using a 0.45 µm syringe filter to remove undissolved solid.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the quinolone in a suitable solvent at known concentrations.
-
HPLC Analysis: Analyze both the filtered saturated solutions and the standard solutions by a validated HPLC method with UV detection at the λmax of the specific quinolone.
-
Data Analysis: Construct a calibration curve from the peak areas of the standard solutions. Use the regression equation to calculate the concentration of the quinolone in the filtered saturated solutions, which represents its solubility at that specific pH.
pKa Determination by Potentiometric Titration
Potentiometric titration is a classic and reliable method for determining the pKa of ionizable compounds.[13]
Experimental Workflow
Step-by-Step Methodology
-
Preparation of the Drug Solution: Accurately weigh and dissolve the quinolone in a suitable solvent (e.g., water or a water-methanol mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[13]
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions.
-
Titration: Place the drug solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[14]
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. For diprotic quinolones, two equivalence points and two pKa values will be observed.
Lipophilicity (logP) Determination by the Shake-Flask Method
The shake-flask method is the traditional and most widely accepted method for the experimental determination of logP.[15]
Experimental Workflow
Step-by-Step Methodology
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Drug Solution Preparation: Prepare a stock solution of the quinolone in one of the pre-saturated phases.
-
Partitioning: Add a known volume of the drug solution to a known volume of the other pre-saturated phase in a flask.
-
Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to allow for the partitioning equilibrium to be reached.[16]
-
Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break any emulsions.
-
Concentration Analysis: Determine the concentration of the quinolone in both the aqueous and n-octanol phases using a suitable analytical technique, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the quinolone in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Chemical Stability and Forced Degradation Studies
The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are performed to identify the potential degradation products and to establish the degradation pathways of the drug under various stress conditions.[17]
Common Stress Conditions for Quinolones:
-
Hydrolysis: Quinolones are subjected to acidic, basic, and neutral hydrolysis to assess their stability in aqueous solutions.[18]
-
Oxidation: The susceptibility of quinolones to oxidation is evaluated using oxidizing agents such as hydrogen peroxide.[19]
-
Photostability: Quinolones are exposed to light of specified wavelength and intensity to determine their potential for photodegradation.[20]
-
Thermal Stress: The stability of quinolones at elevated temperatures is assessed to understand their degradation profile under heat stress.[20]
Experimental Protocol for Forced Degradation
-
Sample Preparation: Prepare solutions of the quinolone in the appropriate stress medium (e.g., 0.1 M HCl for acid hydrolysis, 0.1 M NaOH for base hydrolysis, 3% H2O2 for oxidation). For thermal and photostability, the drug can be studied as a solid or in solution.
-
Stress Application: Expose the samples to the defined stress conditions for a specified period. The extent of degradation should ideally be in the range of 5-20%.[17]
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method that can separate the parent drug from its degradation products.
-
Data Analysis: Quantify the amount of the parent drug remaining and identify and characterize the major degradation products, often using mass spectrometry (LC-MS).
Structure-Physicochemical Property Relationships and their Impact on PK/PD
The interplay between the chemical structure of a quinolone and its physicochemical properties is a key determinant of its clinical utility.
-
Solubility and Absorption: Higher aqueous solubility generally leads to better dissolution and improved oral absorption. The pH-dependent solubility of quinolones is particularly important in the gastrointestinal tract, where the pH varies significantly.
-
pKa and Ionization: The ionization state of a quinolone at physiological pH affects its ability to cross biological membranes. The zwitterionic nature of many fluoroquinolones at this pH can influence their transport and distribution.[1]
-
Lipophilicity and Distribution: A balanced lipophilicity is crucial. While sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to increased plasma protein binding, reduced free drug concentration, and potential for toxicity.
-
Chemical Stability and Shelf-life: A stable molecule is essential for a viable pharmaceutical product. Understanding the degradation pathways allows for the development of stable formulations and the establishment of appropriate storage conditions and shelf-life.
Conclusion
The physicochemical properties of quinolone antibiotics are fundamental to their therapeutic performance. A thorough understanding and comparative analysis of these properties, as outlined in this guide, are essential for the rational design of new quinolone derivatives with improved efficacy, safety, and pharmacokinetic profiles. The experimental protocols provided serve as a practical resource for researchers in the field of antibacterial drug discovery and development. By systematically evaluating and optimizing these physicochemical characteristics, the scientific community can continue to advance the quinolone class to combat the ever-growing challenge of bacterial resistance.
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Isadiartuti, D., et al. (2024). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. Pharmacy Education, 24(3), 105-110. Available at: [Link]
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Ciobica, A., et al. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 27-34. Available at: [Link]
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Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 196. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluoroquinolone Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) is paramount. For fluoroquinolones, a critical class of broad-spectrum antibiotics, ensuring the accuracy and reliability of analytical methods is not merely a regulatory formality but a cornerstone of drug efficacy and patient safety. This guide provides an in-depth comparison of common analytical techniques for fluoroquinolone quantification, grounded in the principles of scientific integrity and supported by experimental data. As your Senior Application Scientist, I will navigate you through the causality of experimental choices, empowering you to select and validate the most appropriate method for your research and development needs.
The Imperative of Method Validation: A Foundation of Trust
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] This process is not a one-time event but a continuous lifecycle that ensures data is reliable, reproducible, and scientifically sound.[2] The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a harmonized framework for analytical method validation.[3][4][5][6][7][8][9]
The core parameters that must be evaluated are outlined in the ICH Q2(R2) guideline and include specificity, linearity, accuracy, precision, range, and the limits of detection and quantification.[1][2][3][5][10]
Core Validation Parameters: The Pillars of a Reliable Method
A comprehensive validation protocol must address the following key characteristics:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.[3][11]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][10]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][3] It is often expressed as percent recovery.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[12] It is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements and is considered at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]
Comparative Analysis of Key Quantification Techniques
The choice of an analytical method for fluoroquinolone quantification is dictated by several factors, including the nature of the sample matrix (e.g., bulk drug, pharmaceutical formulation, biological fluid, food product), the required sensitivity, and the available instrumentation.[13][14][15] Here, we compare four widely used techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE).
Workflow for Analytical Method Validation
Caption: A generalized workflow for analytical method validation, from development to lifecycle management.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For fluoroquinolones, reversed-phase HPLC with UV detection is the most common approach.[16][17]
Experimental Protocol: HPLC-UV for Pefloxacin Quantification
This protocol is adapted from a validated method for the determination of pefloxacin in tablets and human plasma.[16]
-
Chromatographic System:
-
Mobile Phase Preparation:
-
Prepare a 0.025 M phosphoric acid solution.
-
Mix acetonitrile and the 0.025 M phosphoric acid solution in a ratio of 13:87 (v/v).[16]
-
Adjust the pH to 2.9 with potassium hydroxide.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve pefloxacin in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.125 - 12 µg/mL).[16]
-
Internal Standard: Use acetaminophen as an internal standard.[16]
-
Sample Preparation (Tablets): Weigh and finely powder a number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate, and filter. Dilute the filtrate to a suitable concentration.
-
Sample Preparation (Plasma): Perform a protein precipitation or liquid-liquid extraction to isolate the drug from the plasma matrix before injection.
-
-
System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.[18]
-
Visualizing the HPLC Workflow
Caption: A simplified workflow for HPLC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV, making it the method of choice for analyzing fluoroquinolones at trace levels, especially in complex matrices like food products and biological fluids.[19][20][21]
Experimental Protocol: LC-MS/MS for Fluoroquinolone Residue Analysis in Milk
This protocol is based on a validated method for the determination of enrofloxacin and ciprofloxacin in bovine milk.[20]
-
LC-MS/MS System:
-
Mobile Phase and Gradient:
-
Mass Spectrometry Conditions:
-
Sample Preparation (Milk):
-
To 5 mL of milk, add 2 mL of 20% trichloroacetic acid for protein precipitation and shake for 5 minutes.[20]
-
Add 20 mL of McIlvaine buffer and centrifuge.
-
The supernatant is then subjected to solid-phase extraction (SPE) for cleanup and concentration.
-
The eluate from the SPE cartridge is evaporated to dryness and reconstituted in the mobile phase before injection.[20]
-
LC-MS/MS Operational Principle
Caption: The principle of operation for a triple quadrupole LC-MS/MS system.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of fluoroquinolones in bulk and pharmaceutical dosage forms.[22][23][24] However, it is less selective than chromatographic methods and may be subject to interference from excipients or other UV-absorbing compounds.[18]
Experimental Protocol: UV Spectrophotometry for Levofloxacin Quantification
This protocol is based on a validated method for the determination of levofloxacin in bulk and marketed dosage forms.[22]
-
Instrumentation:
-
A double beam UV-Visible spectrophotometer with 1 cm quartz cells.[25]
-
-
Solvent/Diluent:
-
A mixture of water, methanol, and acetonitrile (9:0.5:0.5 v/v/v).[22]
-
-
Determination of Maximum Wavelength (λmax):
-
Calibration Curve:
-
Prepare a series of standard solutions of levofloxacin in the concentration range of 1.0–12.0 μg/mL.[22]
-
Measure the absorbance of each solution at the λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis (Tablets):
-
Weigh and finely powder a number of tablets.
-
Dissolve an accurately weighed portion of the powder, equivalent to a known amount of levofloxacin, in the diluent.
-
Filter the solution and dilute it to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that offers advantages such as short analysis times, low sample and reagent consumption, and the ability to analyze charged molecules in their native state.[26][27] It is a powerful alternative to HPLC for the analysis of fluoroquinolones.[27]
Experimental Protocol: CE for the Simultaneous Determination of Fluoroquinolones
This protocol is based on a method for the separation of 13 quinolone antibacterials.[26]
-
CE System:
-
A capillary electrophoresis system equipped with a UV detector.
-
Capillary: Fused silica, typically 50 µm internal diameter.
-
Detection Wavelength: 280 nm.[26]
-
-
Background Electrolyte (BGE):
-
25 mM sodium tetraborate buffer adjusted to pH 9.3.[26]
-
-
Separation Conditions:
-
Capillary Conditioning:
-
Sample and Standard Preparation:
-
Dissolve the fluoroquinolone standards and samples in the BGE or a suitable solvent.
-
CE Separation Principle
Caption: A schematic of a capillary electrophoresis system.
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of the discussed analytical methods for fluoroquinolone quantification. The values are indicative and can vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Specificity/Selectivity | Good | Excellent | Moderate | High |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 100 ng/mL | 1 - 20 µg/mL | 0.5 - 50 µg/mL[27] |
| LOD | ~10-50 ng/mL | ~0.01-1 ng/mL | ~0.1-0.5 µg/mL | ~0.1-0.5 µg/mL |
| LOQ | ~50-150 ng/mL | ~0.05-5 ng/mL | ~0.5-1.5 µg/mL | ~0.2-1.5 µg/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% | 90-110% |
| Precision (% RSD) | < 2% | < 10% | < 2% | < 5% |
| Analysis Time | 5-20 min | 5-15 min | < 5 min | 3-10 min |
| Cost | Moderate | High | Low | Moderate |
| Typical Application | Pharmaceutical formulations, bulk drug | Residue analysis in food and biological samples | Bulk drug, simple formulations | Pharmaceutical formulations, research |
Conclusion: Selecting the Right Tool for the Job
The validation of analytical methods is a critical component of ensuring the quality, safety, and efficacy of fluoroquinolone antibiotics. Each of the discussed techniques offers a unique set of advantages and is suited for different analytical challenges.
-
UV-Visible Spectrophotometry is a simple and economical choice for the routine quality control of bulk drugs and simple pharmaceutical formulations where high selectivity is not a primary concern.
-
HPLC-UV provides a robust and reliable workhorse method for the quantification of fluoroquinolones in a variety of sample types, offering a good balance of performance and cost.
-
LC-MS/MS stands as the gold standard for trace-level quantification in complex matrices, providing unparalleled sensitivity and selectivity, which is essential for residue analysis in food safety and clinical studies.[19][20]
-
Capillary Electrophoresis presents a high-efficiency, environmentally friendly alternative to HPLC, with benefits in terms of speed and reduced solvent consumption.[26][27]
Ultimately, the choice of method should be based on a thorough understanding of the analytical requirements, regulatory guidelines, and the principles of each technique. By following a rigorous validation process, researchers, scientists, and drug development professionals can ensure the integrity of their data and contribute to the development of safe and effective medicines.
References
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- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
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- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, August 13).
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025, July 30).
- Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
- Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis. (2025, August 8).
- Validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of 11 (fluoro)quinolone antibiotics in swine kidney - PubMed. (n.d.).
- Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. (n.d.).
- A Comparative Guide to the Validation of Screening Methods for Multiple Fluoroquinolones, Including Sarafloxacin - Benchchem. (n.d.).
- Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PubMed Central. (n.d.).
- Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage - Quest Journals. (2015, July 8).
- Simultaneous Quantification of Some Fluoroquinolone Residues in Real Wastewater Effluents Using CZE - MDPI. (2023, May 5).
- FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. (2023, June 23).
- (PDF) Fluoroquinolone Residues in Food: Occurrence and Analytical Methods -A Mini Review From 2000 To 2022 - ResearchGate. (n.d.).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (n.d.).
- ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. (2026, January 7).
- Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. (n.d.).
- Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. (n.d.).
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. (n.d.).
- Simultaneous Determination of Ciprofloxacin and Ofloxacin in Animal Tissues with the Use of Capillary Electrophoresis with Transient Pseudo-Isotachophoresis - PMC - NIH. (2021, November 17).
- Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15).
- Extension of multi-residue methodology to include the determination of quinolones in food. (n.d.).
- Simultaneous separation of 12 different classes of antibiotics under the condition of complete protonation by capillary electrophoresis-coupled contactless conductivity detection - Analytical Methods (RSC Publishing). (n.d.).
- Quality Assurance of Fluoroquinolones in Commercial Pharmaceutical Formulations - DocsDrive. (n.d.).
- Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - NIH. (n.d.).
- Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method - Macedonian Pharmaceutical Bulletin. (n.d.).
- FDA Guidance Multi-Class Antimicrobial Residue Testing. (n.d.).
- Analytical Method Development, Validation studies of a Fluoroquinolone chemotherapeutic antibiotic and its Characterization studies - Research Journal of Pharmacy and Technology. (n.d.).
- (PDF) Validation of a capillary zone electrophoresis method for the determination of ciprofloxacin, gatifloxacin, moxifloxacin and ofloxacin in pharmaceutical formulations - ResearchGate. (2025, December 18).
- EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. (2014, August 6).
- Extension of multi-residue methodology to include the determination of quinolones in food†‡ - Analyst (RSC Publishing) DOI:10.1039/A805038D. (n.d.).
- Quantitation of Fluoroquinolones in Honey Using Tandem Mass Spectrometry (LC-MS/MS): Nested Validation with Two Mass Spectrometers - ResearchGate. (2025, August 10).
- Development and validation of an LC–MS/MS/MS method for the quantification of fluoroquinolones in several matrices from treated turkeys - AIR Unimi. (2014, April 16).
- Development and validation of an LC–MS/MS/MS method for the quantification of fluoroquinolones in several matrices from treated turkeys | Request PDF - ResearchGate. (2025, August 6).
- Development and validation of UV spectrophotometric method for determination of levofloxacin in pharmaceutical dosage forms - SciELO. (n.d.).
- Development and validation of UV spectrophotometric method for determination of levofloxacin in pharmaceutical dosage forms - ResearchGate. (2025, August 9).
- development and validation of simple uv spectrophotometric method for analyzing ciprofloxacin hydrochloride - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2022, July 1).
- fluoroquinolones: official and reported methods of analysis (review) - ResearchGate. (2020, March 5).
- method development and validation for the fluoroquinolones determination by stabilized silver nanoparticles - SciELO. (n.d.).
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Safety Operating Guide
Proper Disposal of 5-Fluoroquinoline-8-carboxylic Acid: A Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of 5-Fluoroquinoline-8-carboxylic acid (CAS No: 926252-31-5), a fluorinated quinoline derivative utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document synthesizes best practices from regulatory guidelines and safety data for structurally similar compounds to offer a comprehensive operational plan.
Immediate Safety and Hazard Assessment
5-Fluoroquinoline-8-carboxylic acid and its derivatives should be handled as hazardous until comprehensive toxicological data is available.[1] Based on data for analogous quinoline carboxylic acids and fluorinated compounds, this substance should be presumed to be harmful if swallowed, a skin and eye irritant, and potentially harmful to aquatic life with long-lasting effects.[2][3][4]
Core Principles for Safe Handling:
-
Engineering Controls: All handling and preparation for disposal of 5-Fluoroquinoline-8-carboxylic acid must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The required PPE is summarized in the table below.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Inspect gloves for any signs of degradation or punctures before use. |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 (or higher) Particulate Respirator | Recommended when handling the solid, powdered form to prevent inhalation of dust particles. |
-
Decontamination: All surfaces and glassware that come into contact with the compound must be decontaminated. This can be achieved by rinsing with an appropriate solvent (e.g., ethanol or acetone, depending on solubility and compatibility with the equipment) followed by a thorough wash with soap and water.
Segregation and Collection of Waste
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[5] Do not mix 5-Fluoroquinoline-8-carboxylic acid waste with other waste streams unless compatibility has been confirmed.
-
Solid Waste:
-
Collect unused or expired 5-Fluoroquinoline-8-carboxylic acid powder, contaminated weigh boats, pipette tips, and single-use PPE (e.g., gloves) in a dedicated, leak-proof hazardous waste container.[5]
-
The container must be made of a material compatible with the chemical and clearly labeled.
-
-
Liquid Waste:
-
Solutions containing 5-Fluoroquinoline-8-carboxylic acid should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.[5]
-
Aqueous solutions may require pH neutralization depending on local regulations and the requirements of the waste disposal vendor. However, do not attempt to neutralize without a clear protocol and understanding of the potential reactions.
-
Detailed Disposal Protocol
The recommended method for the disposal of 5-Fluoroquinoline-8-carboxylic acid is through a licensed hazardous waste disposal company.[5] Due to its halogenated nature, high-temperature incineration is the preferred final disposal method.[6]
Step-by-Step Disposal Procedure:
-
Don PPE: Before handling any waste, ensure all required PPE is correctly worn.
-
Label Waste Containers: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "5-Fluoroquinoline-8-carboxylic acid"
-
The CAS Number: "926252-31-5"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date the container was first used for waste accumulation.
-
-
Securely Store Waste: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[7] Containers should be kept tightly closed when not in use.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with a complete and accurate description of the waste.
-
Maintain Records: Keep a detailed inventory of the hazardous waste generated, including the amount and date of disposal.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and workflow for the proper disposal of 5-Fluoroquinoline-8-carboxylic acid.
Caption: A step-by-step workflow for the safe disposal of 5-Fluoroquinoline-8-carboxylic acid.
Spill Management
In the event of a spill, evacuate the area and prevent entry. For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it into a labeled hazardous waste container.[8] For liquid spills, absorb with an inert material and place in the hazardous waste container. For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.
References
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- Thermo Fisher Scientific. (2010). Safety Data Sheet: 8-Hydroxyquinoline.
- ResearchGate. (n.d.). Some commercialized pesticides or drugs with fluorinated quinoline derivatives.
- Daich Coatings Corp. (2018). Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet: Quinoline-5-carboxylic acid.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-8-hydroxyquinoline.
- Cayman Chemical. (2022). Product Information: Ciprofloxacin-d8 (hydrochloride).
- MedChemExpress. (n.d.). Fluoroquinolonic acid-SDS.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- PubChem. (n.d.). Fluoroquinolonic acid.
- PubMed Central. (n.d.). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging.
- ChemRxiv. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties.
- Chemical Society Reviews. (2023). Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoroquinoline-8-carboxylic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Fluoroquinoline-8-carboxylic acid (CAS No. 926252-31-5)[1]. As a member of the quinolone carboxylic acid class, this compound and its structural analogs warrant careful handling. The following protocols are synthesized from established safety data for this chemical family and are designed to ensure a safe laboratory environment through robust personal protective equipment (PPE) practices.
Hazard Assessment: Understanding the Risks
-
Skin Corrosion/Irritation (Category 2): Direct contact can cause skin irritation.[2][3]
-
Serious Eye Damage/Eye Irritation (Category 2): The compound is expected to cause serious eye irritation upon contact.[2][3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of dust may cause respiratory irritation.[2][4]
-
Acute Oral Toxicity (Category 4, Anticipated): Similar fluoroquinolone compounds are harmful if swallowed.[5][6]
These hazards necessitate the use of engineering controls and a stringent PPE protocol to prevent exposure through inhalation, ingestion, or direct contact.
The Foundation of Safety: Engineering and Administrative Controls
Before any personal protective equipment is worn, the primary lines of defense must be in place.
-
Engineering Controls: All work involving 5-Fluoroquinoline-8-carboxylic acid as a solid powder or in volatile solutions must be conducted within a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure. Ensure the fume hood has adequate airflow and is not cluttered.
-
Administrative Controls: Do not work alone. Ensure all personnel are trained on the specific hazards of this compound and the emergency procedures outlined in this guide. Always wash hands and any exposed skin thoroughly after handling.[2][6]
PPE Protocol: Selection and Rationale
The selection of PPE is dictated by the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving 5-Fluoroquinoline-8-carboxylic acid.
| Task/Operation | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing Solid Compound | Double Nitrile Gloves | Safety Goggles & Face Shield | Chemical-Resistant Lab Coat | N95 Respirator (recommended) |
| Preparing Stock Solutions | Double Nitrile Gloves | Safety Goggles & Face Shield | Chemical-Resistant Lab Coat | Not required inside fume hood |
| Conducting Reactions | Nitrile Gloves | Safety Goggles | Chemical-Resistant Lab Coat | Not required inside fume hood |
| Cleaning Glassware | Heavy-Duty Nitrile Gloves | Safety Goggles | Chemical-Resistant Lab Coat | Not required |
Causality Behind PPE Choices:
-
Double Gloving: When handling the solid powder, double gloving provides an extra barrier against contamination. Should the outer glove become contaminated, it can be removed without exposing the skin.
-
Face Shield over Goggles: When weighing the powder outside of a glovebox, a face shield worn over chemical splash goggles provides superior protection from airborne particles reaching the eyes and face.[3]
-
Respiratory Protection: While a fume hood is the primary control, an N95 respirator is recommended as a secondary precaution during powder weighing to minimize inhalation of fine particulates that may escape containment. For emergency situations or large-scale use, a NIOSH/MSHA approved respirator should be used.[3][4]
Procedural Guide: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow this sequence meticulously.
Step-by-Step Donning Protocol
-
Gown/Lab Coat: Select the appropriate size and fasten it completely.[7]
-
Mask or Respirator: If required, place the respirator over your nose and mouth and secure the straps. Perform a fit-check to ensure a tight seal.[7]
-
Goggles/Face Shield: Put on eye and face protection. Adjust for a secure fit.[7]
-
Gloves: Don the first pair of gloves. When donning the second pair, ensure the cuff of the outer glove extends over the wrist of the gown.[7]
Step-by-Step Doffing Protocol (The "Contaminated-to-Contaminated" Method)
-
Gloves (Outer Pair): Grasp the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand.
-
Gown/Lab Coat: Unfasten the gown. Peel it away from your body, touching only the inside. As you remove it, fold it inside out and away from you.
-
Goggles/Face Shield: Remove by handling the strap or earpieces from behind your head.
-
Mask or Respirator: Remove by handling the straps. Do not touch the front.
-
Gloves (Inner Pair): Remove the final pair of gloves as described in step 1.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
